molecular formula C22H27NO5 B1250858 Thalicpureine CAS No. 218900-91-5

Thalicpureine

Katalognummer: B1250858
CAS-Nummer: 218900-91-5
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: VMIFHEUVQQHIOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Thalicpureine is a natural product classified as a secondary metabolite with the CAS number 218900-91-5 . Its chemical structure is defined by the molecular formula C22H27NO5 and a molecular weight of 385.45 g/mol . As a secondary metabolite, this compound is part of a broad class of compounds produced by organisms that are not essential for their primary growth and development but often play crucial roles in defense, signaling, or ecological interactions . Natural products like this compound are a historically rich source of bioactive compounds and serve as important tools in pharmacological and biochemical research due to their diverse structural properties and biological activities . They are frequently investigated for their potential antioxidant, enzyme-inhibitory, and antimicrobial properties, which can provide insights into new therapeutic avenues for conditions such as neurodegenerative diseases, diabetes, and bacterial infections . Researchers value this compound for its potential application in exploring these and other biological mechanisms. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

218900-91-5

Molekularformel

C22H27NO5

Molekulargewicht

385.5 g/mol

IUPAC-Name

N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine

InChI

InChI=1S/C22H27NO5/c1-23-10-9-15-14-8-7-13-11-17(24-2)18(25-3)12-16(13)19(14)21(27-5)22(28-6)20(15)26-4/h7-8,11-12,23H,9-10H2,1-6H3

InChI-Schlüssel

VMIFHEUVQQHIOK-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=C2C=CC3=CC(=C(C=C3C2=C(C(=C1OC)OC)OC)OC)OC

melting_point

196 - 197 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Foundational & Exploratory

Thalicpureine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicpureine is a naturally occurring phenanthrene alkaloid belonging to the 6,6a-secoaporphine class. Isolated from plant species such as Annona purpurea and Fagonia olivieri, its chemical structure is characterized by a pentamethoxylated phenanthrene core with a methylaminoethyl side chain. This document provides a detailed examination of the chemical structure, physicochemical properties, and spectroscopic data of this compound. While specific biological activities and associated signaling pathways for this compound are not extensively documented in current literature, this guide also discusses the known pharmacological context of the broader class of aporphine and secoaporphine alkaloids to inform potential areas of future investigation.

Chemical Structure and Properties

This compound is chemically defined as N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine. Its core is a phenanthrene ring system, which is substituted with five methoxy groups at positions 2, 3, 4, 6, and 7, and a 2-(methylamino)ethyl group at position 1.[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and formulation.

PropertyValueReference
IUPAC Name N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine[1]
Molecular Formula C₂₂H₂₇NO₅[1]
Molecular Weight 385.5 g/mol [1]
CAS Number 218900-91-5[1]
Appearance Solid[1]
Melting Point 196 - 197 °C[1]
Class 6,6a-Secoaporphine Alkaloid[2][3]
Spectroscopic Data

Table 1.2.1: ¹³C NMR Spectral Data (Note: Specific chemical shift assignments require the original experimental data. This table is a template for such data.)

Carbon AtomChemical Shift (ppm)
Aromatic C110-160
Aromatic C-O140-160
Aliphatic CH₂-Ar~30-40
Aliphatic CH₂-N~40-50
N-CH₃~30-40
O-CH₃~55-65

Table 1.2.2: Infrared (IR) Spectroscopy Data (Note: Expected absorption bands based on functional groups.)

Wavenumber (cm⁻¹)Functional Group
3300-3500N-H stretch (secondary amine)
2850-3000C-H stretch (aliphatic and aromatic)
1500-1600C=C stretch (aromatic)
1000-1300C-O stretch (ether)
1150-1250C-N stretch (amine)

Table 1.2.3: Mass Spectrometry (MS) Data (Note: Expected fragmentation patterns.)

m/zInterpretation
385.19[M]⁺ (Molecular Ion)
[M-15]⁺Loss of a methyl group (CH₃)
[M-44]⁺Loss of the ethylamine fragment (CH₂CH₂NH)
Base PeakTypically a stable fragment resulting from cleavage of the ethylamine side chain.

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively described in readily accessible literature. However, a general workflow for the isolation of alkaloids from plant material is presented below.

Isolation_Workflow start Plant Material (e.g., Annona purpurea) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration partition Acid-Base Partitioning filtration->partition acid_extract Aqueous Acidic Extract (contains protonated alkaloids) partition->acid_extract basification Basification (e.g., with NH₄OH) acid_extract->basification organic_extract Extraction with Organic Solvent (e.g., CH₂Cl₂) basification->organic_extract crude_alkaloids Crude Alkaloid Fraction organic_extract->crude_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_alkaloids->chromatography pure_compound Pure this compound chromatography->pure_compound characterization Structural Elucidation (NMR, MS, IR) pure_compound->characterization

Caption: General workflow for alkaloid isolation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways directly associated with this compound. However, the broader class of aporphine and secoaporphine alkaloids, to which this compound belongs, has been reported to exhibit a range of pharmacological effects. These include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6] Many aporphine alkaloids are known to exert cytotoxic effects against various cancer cell lines.[7]

Given the structural similarity of this compound to other bioactive secoaporphine alkaloids, it is plausible that it may exhibit similar pharmacological properties. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Potential_Activities cluster_0 Known Activities of Secoaporphine Alkaloids Anticancer Anticancer Antiviral Antiviral Antimicrobial Antimicrobial Anti_inflammatory Anti-inflammatory This compound This compound (Potential Activities) This compound->Anticancer investigate This compound->Antiviral investigate This compound->Antimicrobial investigate This compound->Anti_inflammatory investigate

Caption: Potential areas of pharmacological investigation for this compound.

Conclusion

This compound is a well-characterized phenanthrene alkaloid from a structural and physicochemical standpoint. Its presence in medicinal plants suggests potential for biological activity. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties and mechanisms of action. The information presented in this guide on its chemical nature, combined with the known activities of related compounds, should serve as a valuable resource for researchers and professionals in drug discovery and development to design and conduct further studies to unlock the therapeutic potential of this compound.

References

Thalicpureine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicpureine is a phenanthrene alkaloid that has been identified in a select number of plant species. As with many natural products, interest in this compound lies in its potential pharmacological activities, which necessitates a thorough understanding of its natural origins, methods for its isolation, and its biological interactions. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, with a focus on its plant sources, detailed experimental protocols for its extraction and characterization, and an exploration of its potential biological signaling pathways.

Natural Sources and Plant Origin of this compound

This compound has been isolated from a few distinct plant species belonging to different families. The primary documented sources are Annona purpurea, Fagonia olivieri, and Michelia macclurei.

  • Annona purpurea : This plant, belonging to the Annonaceae family, is a known source of various alkaloids. This compound has been identified as one of the constituents of this plant[1]. The Annonaceae family is rich in polycyclic aromatic alkaloids, and various analytical protocols, such as Gas Chromatography-Mass Spectrometry (GC-MS), have been developed to identify these compounds within the family[2][3]. While the presence of this compound is confirmed, specific quantitative data on its yield from Annona purpurea remains to be extensively documented in publicly available literature. However, studies on the total alkaloid content of Annona purpurea have shown that the concentration can vary depending on the plant part (roots, stems, leaves) and the season, with higher yields often observed during the dry season[4].

  • Fagonia olivieri : A member of the Zygophyllaceae family, Fagonia olivieri is another confirmed natural source of this compound[1].

  • Michelia macclurei : This plant from the Magnoliaceae family has been shown to contain this compound in its heartwood. Analysis using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has identified this compound as one of the numerous non-volatile compounds present in this species[5].

Quantitative Data on this compound Content

A comprehensive review of the current literature reveals a notable gap in specific quantitative data regarding the yield of this compound from its natural sources. While its presence is confirmed, the precise concentration (e.g., in mg/g of dry plant material) has not been consistently reported. The following table summarizes the identified natural sources.

Plant SpeciesFamilyPlant Part(s)Reported Presence of this compoundQuantitative Yield Data
Annona purpureaAnnonaceaeStems, Leaves, RootsConfirmed[1]Not specified in available literature. Total alkaloid content varies with season and plant part[4].
Fagonia olivieriZygophyllaceaeNot specifiedConfirmed[1]Not specified in available literature.
Michelia macclureiMagnoliaceaeHeartwoodConfirmed[5]Not specified in available literature. Identified as a component of the non-volatile extract.

Experimental Protocols: Isolation and Characterization of this compound

The isolation and characterization of this compound from its plant sources involve a series of standard and advanced phytochemical techniques. Below is a detailed, synthesized protocol based on general methods for alkaloid extraction from the Annonaceae family and other relevant plant materials.

Sample Preparation
  • Collection and Identification : Collect the desired plant material (e.g., stems, leaves, or heartwood) from a verified source. Proper botanical identification is crucial to ensure the correct plant species is being processed.

  • Drying and Grinding : The plant material should be air-dried in the shade or in a ventilated oven at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds. Once thoroughly dried, the material is ground into a moderately coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids
  • Solvent Extraction :

    • Macerate the powdered plant material in a suitable solvent. Methanol is a common choice for extracting a broad spectrum of alkaloids[6]. The ratio of plant material to solvent is typically 1:10 (w/v).

    • The maceration should be carried out at room temperature for a period of 24-72 hours with occasional agitation.

    • Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction, although care must be taken to avoid degradation of heat-sensitive compounds.

  • Acid-Base Extraction for Alkaloid Enrichment :

    • Concentrate the initial solvent extract under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or tartaric acid). This will protonate the basic alkaloids, rendering them water-soluble.

    • Partition the acidic solution with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove neutral and acidic lipophilic impurities. Discard the organic phase.

    • Basify the aqueous phase to a pH of 9-10 using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the now basic aqueous solution multiple times with a chlorinated solvent like dichloromethane or chloroform.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to yield a crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography :

    • Subject the crude alkaloid fraction to column chromatography using silica gel as the stationary phase.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Structure Elucidation and Characterization
  • Spectroscopic Analysis :

    • Mass Spectrometry (MS) : Determine the molecular weight and fragmentation pattern of the purified compound using techniques like Electrospray Ionization (ESI-MS) or GC-MS.

    • Nuclear Magnetic Resonance (NMR) : Elucidate the detailed chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

  • Purity Assessment : The purity of the isolated this compound can be confirmed by analytical HPLC or UPLC-MS/MS[7][8][9][10][11].

Biological Activity and Potential Signaling Pathways

The specific signaling pathways directly modulated by this compound are not yet well-defined in the scientific literature. However, based on the known biological activities of structurally similar alkaloids and other natural products, we can infer potential areas of investigation. Many alkaloids exhibit cytotoxic, anti-inflammatory, and neuroprotective effects, which are often mediated through key cellular signaling pathways.

Potential Signaling Pathways for Investigation
  • NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival[12][13][14][15][16]. Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB[17]. Given that inflammation is a key component of many diseases, investigating the effect of this compound on this pathway is a logical step.

  • PI3K/Akt Signaling Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell growth, proliferation, survival, and metabolism[18][19][20][21][22]. Dysregulation of this pathway is implicated in cancer and neurodegenerative diseases. Several flavonoids and other natural products have been shown to modulate this pathway[18][19][21].

  • MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis[23][24][25]. Natural products have been shown to interfere with this pathway in the context of cancer and neuroinflammation[23][24].

The cytotoxicity of various natural compounds has been extensively studied[26][27][28][29][30][31]. Should this compound exhibit cytotoxic properties, its mechanism of action could involve the modulation of one or more of the aforementioned signaling pathways, leading to apoptosis or cell cycle arrest.

Visualizations

Experimental_Workflow_for_Thalicpureine_Isolation cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis and Characterization p1 Collection of Plant Material (Annona purpurea, Fagonia olivieri, or Michelia macclurei) p2 Drying and Grinding p1->p2 e1 Solvent Extraction (e.g., Methanol) p2->e1 e2 Acid-Base Partitioning to Isolate Crude Alkaloids e1->e2 c1 Column Chromatography (Silica Gel) e2->c1 c2 Fraction Collection and TLC Analysis c1->c2 c3 Preparative HPLC c2->c3 a1 Spectroscopic Analysis (MS, NMR) c3->a1 a2 Purity Assessment (Analytical HPLC/UPLC-MS) a1->a2

Figure 1: Experimental workflow for the isolation and characterization of this compound.

Hypothetical_Signaling_Pathway_Modulation_by_this compound cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway This compound This compound IKK IKK This compound->IKK inhibits? PI3K PI3K This compound->PI3K inhibits? Ras Ras This compound->Ras inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates gene Inflammatory Gene Expression NFkB_nuc->gene activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates proliferation Cell Proliferation & Survival Akt->proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation

Figure 2: Hypothetical modulation of key signaling pathways by this compound.

Conclusion

This compound is a phenanthrene alkaloid with a confirmed presence in Annona purpurea, Fagonia olivieri, and Michelia macclurei. While its natural sources have been identified, there is a clear need for further research to quantify its yield from these plants. The experimental protocols for its isolation and characterization are based on established phytochemical methods, which can be adapted and optimized for large-scale production. The biological activity and the specific signaling pathways modulated by this compound remain largely unexplored. Future research should focus on elucidating its mechanism of action, particularly its effects on key pathways such as NF-κB, PI3K/Akt, and MAPK, to unlock its full therapeutic potential. This will be a critical step in transitioning this compound from a known natural product to a potential lead compound in drug discovery and development.

References

The Architectural Blueprint of Thalicpureine Synthesis in Annona purpurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of Thalicpureine, a phenanthrene alkaloid isolated from Annona purpurea, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the molecular architecture and enzymatic processes that culminate in the synthesis of this complex natural product. While direct research on this compound's biosynthesis in Annona purpurea is limited, this guide extrapolates a putative pathway based on the well-established biosynthesis of related benzylisoquinoline, aporphine, and phenanthrene alkaloids.

This compound, a compound of interest for its potential pharmacological activities, belongs to the vast family of benzylisoquinoline alkaloids (BIAs). The biosynthesis of these compounds is a complex and highly regulated process, commencing with the amino acid L-tyrosine. This guide meticulously outlines the proposed enzymatic steps, key intermediates, and regulatory networks that govern the formation of this compound.

The Proposed Biosynthetic Pathway of this compound

The journey from a simple amino acid to the intricate structure of this compound is a multi-step enzymatic cascade. The proposed pathway begins with the conversion of L-tyrosine into two primary building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

1. Formation of the Benzylisoquinoline Scaffold: The initial and pivotal step is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to form the foundational benzylisoquinoline skeleton of (S)-norcoclaurine.

2. Elaboration of the Core Structure: A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, transform (S)-norcoclaurine into the key branch-point intermediate, (S)-reticuline. These reactions are catalyzed by a suite of enzymes including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (a cytochrome P450 enzyme), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

3. Formation of the Aporphine Intermediate: The biosynthesis then proceeds towards the formation of an aporphine precursor. This critical step is believed to be catalyzed by a cytochrome P450-dependent enzyme that facilitates an intramolecular C-C phenol coupling of (S)-reticuline, leading to intermediates such as corytuberine.

4. Conversion to the Phenanthrene Core: A key transformation in the pathway is the oxidative cleavage of the aporphine B-ring to form the phenanthrene scaffold. While the precise enzymatic mechanism for this compound is yet to be elucidated, the biosynthesis of the related phenanthrene alkaloid, aristolochic acid, from the aporphine stephanine provides a valuable model. This conversion is hypothesized to be an oxidative process that cleaves the heterocyclic ring of the aporphine precursor.

5. Tailoring Reactions: The final steps in the biosynthesis of this compound involve a series of tailoring reactions to achieve its unique chemical structure. This includes extensive O-methylation at five positions on the phenanthrene ring, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Additionally, the formation of the N-methyl-2-phenylethylamine side chain likely involves decarboxylation and N-methylation steps, catalyzed by a decarboxylase and an N-methyltransferase (NMT), respectively.

This compound Biosynthesis Pathway L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine p_HPAA 4-Hydroxyphenyl- acetaldehyde L_Tyrosine->p_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS p_HPAA->S_Norcoclaurine NCS S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Methyltransferases, P450 Hydroxylase Aporphine_Precursor Aporphine Precursor (e.g., Corytuberine-like) S_Reticuline->Aporphine_Precursor P450 (Phenol Coupling) Phenanthrene_Core Phenanthrene Core Aporphine_Precursor->Phenanthrene_Core Oxidative Cleavage This compound This compound Phenanthrene_Core->this compound Tailoring Enzymes NCS Norcoclaurine Synthase (NCS) Methyltransferases Methyltransferases (6OMT, CNMT, 4'OMT) P450_Hydroxylase Cytochrome P450 Hydroxylase P450_Coupling Cytochrome P450 (Phenol Coupling) Oxidative_Cleavage Oxidative Cleavage Enzymes Tailoring_Enzymes Tailoring Enzymes (OMTs, NMT, Decarboxylase)

A putative biosynthetic pathway for this compound in Annona purpurea.

Quantitative Data Summary

While specific quantitative data for the this compound pathway is not available, the following table summarizes typical enzyme kinetic parameters for key enzyme classes involved in benzylisoquinoline alkaloid biosynthesis, providing a reference for researchers.

Enzyme ClassSubstrateKm (µM)kcat (s⁻¹)Plant Source
Norcoclaurine Synthase (NCS) Dopamine200 - 15000.1 - 1.5Papaver somniferum, Coptis japonica
4-HPAA100 - 800
O-Methyltransferases (OMT) (S)-Norcoclaurine2 - 200.05 - 0.5Papaver somniferum, Coptis japonica
(S)-3'-hydroxy-N-methylcoclaurine5 - 50
N-Methyltransferases (NMT) (S)-Coclaurine1 - 100.1 - 1.0Coptis japonica
Cytochrome P450s (S)-N-methylcoclaurine1 - 200.01 - 0.2Papaver somniferum

Note: These values are approximate and can vary significantly depending on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

This guide provides detailed methodologies for key experiments essential for studying alkaloid biosynthesis.

Protocol 1: Precursor Feeding Studies

This protocol is designed to trace the incorporation of labeled precursors into the target alkaloid, providing evidence for the biosynthetic pathway.

Objective: To determine the precursor-product relationship in this compound biosynthesis.

Materials:

  • Annona purpurea seedlings or cell suspension cultures.

  • Radio-labeled precursors (e.g., [¹⁴C]-L-tyrosine, [¹⁴C]-dopamine).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • HPLC system with a radiodetector.

  • Standard laboratory glassware and reagents.

Procedure:

  • Preparation of Labeled Precursor: Prepare a stock solution of the radio-labeled precursor in a suitable solvent (e.g., sterile water or ethanol).

  • Administration to Plant Material:

    • Seedlings: Administer the labeled precursor solution to the roots or through a cut stem.

    • Cell Cultures: Add the labeled precursor directly to the culture medium.

  • Incubation: Incubate the plant material for a defined period (e.g., 24, 48, 72 hours) under controlled conditions.

  • Harvesting and Extraction: Harvest the plant tissue and perform an alkaloid extraction using an appropriate solvent system (e.g., methanol/acetic acid).

  • Analysis:

    • Analyze the crude extract by HPLC coupled with a radiodetector to identify and quantify the labeled this compound.

    • Alternatively, isolate this compound using preparative chromatography and determine its specific radioactivity using a liquid scintillation counter.

  • Data Interpretation: A significant incorporation of radioactivity into this compound confirms its role as a precursor.

Precursor Feeding Workflow start Start: Labeled Precursor administer Administer to Annona purpurea start->administer incubate Incubate administer->incubate harvest Harvest & Extract Alkaloids incubate->harvest analyze HPLC-Radiodetection / Scintillation Counting harvest->analyze end End: Determine Incorporation analyze->end

Workflow for a precursor feeding experiment.
Protocol 2: Enzyme Assays for O-Methyltransferases (OMTs)

This protocol outlines a general method for measuring the activity of OMTs, which are crucial for the biosynthesis of this compound.

Objective: To quantify the catalytic activity of OMTs involved in this compound biosynthesis.

Materials:

  • Plant protein extract from Annona purpurea.

  • Putative O-methyltransferase substrate (e.g., a hydroxylated phenanthrene precursor).

  • S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 5 mM DTT).

  • Ethyl acetate.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, plant protein extract, the substrate, and [¹⁴C]-SAM.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Extraction: Extract the methylated product by adding ethyl acetate and vortexing. Centrifuge to separate the phases.

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and protein concentration.

Regulation of this compound Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is tightly regulated at multiple levels, and it is anticipated that this compound synthesis is similarly controlled. Key regulatory mechanisms include:

  • Transcriptional Regulation: The expression of biosynthetic genes is controlled by various families of transcription factors, including WRKY, bHLH, and AP2/ERF. These transcription factors can be activated by developmental cues and environmental stimuli.

  • Hormonal Signaling: The plant hormone jasmonic acid (JA) and its derivatives are potent elicitors of BIA biosynthesis.[1][2][3] Wounding or herbivore attack can trigger the JA signaling cascade, leading to the upregulation of transcription factors that activate the expression of biosynthetic genes.

Regulatory Pathway stimuli Wounding / Herbivory ja Jasmonic Acid (JA) Signaling Cascade stimuli->ja tfs Transcription Factors (WRKY, bHLH, AP2/ERF) ja->tfs genes Biosynthetic Gene Expression tfs->genes Activation enzymes Enzyme Synthesis genes->enzymes This compound This compound Accumulation enzymes->this compound

A simplified model for the regulation of this compound biosynthesis.

This technical guide serves as a foundational resource for the scientific community, providing a detailed, albeit putative, roadmap of this compound biosynthesis. It is hoped that this will stimulate further research to fully elucidate the specific enzymes and regulatory mechanisms in Annona purpurea, paving the way for potential biotechnological applications and drug discovery.

References

Physical and chemical properties of Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicpureine is a phenanthrene alkaloid first isolated from Annona purpurea and also found in Fagonia olivieri.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated summaries of its physicochemical parameters and detailed spectroscopic data. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While its melting point has been experimentally determined, other physical properties such as boiling point and specific optical rotation have not been reported in publicly available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₅PubChem[1]
Molecular Weight 385.5 g/mol PubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Melting Point 196 - 197 °CHuman Metabolome Database (HMDB)[1]
Boiling Point Not Available
Water Solubility (Predicted) 0.0051 g/LALOGPS[1][2]
logP (Predicted) 3.58ALOGPS[1][2]
pKa (Strongest Basic, Predicted) 10.02ChemAxon[1][2]
Optical Rotation Not Available

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[3]

NMR Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While specific chemical shifts from the original isolation literature are not publicly available in detail, typical chemical shift ranges for similar molecular structures can be inferred.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

(Note: These are predicted values and should be confirmed with experimental data.)

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C110-160
Methoxy C (O-CH₃)55-65
Aliphatic C (in ethylamine side chain)20-60
N-Methyl C (N-CH₃)30-45
Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Ion [M]⁺ m/z 385PubChem[1]
Fragmentation Pattern Not explicitly detailed in available literature.
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
C-O Stretch (aryl ethers)1200-1275
C-N Stretch1020-1250
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the phenanthrene chromophore.

Table 5: Expected UV-Vis Absorption Maxima for this compound

SolventExpected λmax (nm)
Methanol or Ethanol~250-280, ~300-350

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature. The general workflow involves extraction from the plant source, followed by chromatographic separation and purification.

Isolation of this compound from Annona purpurea

The following is a generalized workflow for the isolation of alkaloids from Annona species.

experimental_workflow plant_material Dried, powdered stems of Annona purpurea extraction Methanol (MeOH) Extraction plant_material->extraction partition Solvent Partitioning extraction->partition Crude Extract column_chromatography Silica Gel Column Chromatography partition->column_chromatography Active Fractions fractions Collection of Fractions column_chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification This compound-containing fractions This compound Isolated this compound purification->this compound

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound may possess biological activities, including antioxidant and enzyme inhibitory effects. However, there is currently no specific research directly implicating this compound in the modulation of any particular cellular signaling pathways. Natural alkaloids are known to interact with a variety of signaling cascades, and further research is needed to elucidate the specific mechanisms of action for this compound.

Based on the activities of other natural compounds, potential (but unproven) signaling pathways that could be investigated for this compound's effects include:

potential_pathways cluster_antioxidant Antioxidant Activity cluster_enzyme_inhibition Enzyme Inhibition cluster_signaling Potential Signaling Pathways This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenging Nrf2 Nrf2 Pathway This compound->Nrf2 Activation? Enzyme Target Enzyme(s) This compound->Enzyme Inhibition MAPK MAPK Pathway This compound->MAPK Modulation? NFkB NF-κB Pathway This compound->NFkB Modulation? PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation?

Figure 2. Hypothetical signaling pathways for future investigation.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its fundamental physicochemical properties have been established, there remain significant gaps in the experimental data, particularly concerning its boiling point, solubility in a range of solvents, and optical rotation. Furthermore, its biological activities and potential interactions with cellular signaling pathways are largely unexplored. This technical guide consolidates the currently available information and highlights areas where further research is warranted to fully characterize this compound for potential applications in drug discovery and development.

References

The Alkaloid Thalicpureine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicpureine is a phenanthrene alkaloid that has been isolated from several plant species. This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of this compound. While the initial query suggested an origin from the Thalictrum genus, a thorough review of the scientific literature indicates that this compound has been primarily isolated from Annona purpurea and Fagonia olivieri, and more recently identified in Michelia macclurei. There is currently no scientific evidence to support the isolation of this compound from Thalictrum species. This document will therefore focus on the established botanical sources and delve into the experimental methodologies for its extraction and characterization, alongside a discussion of its potential biological activities and associated signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its detection, isolation, and handling in a laboratory setting.[1]

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₅PubChem[1]
Molecular Weight 385.5 g/mol PubChem[1]
IUPAC Name N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanaminePubChem[1]
CAS Number 218900-91-5PubChem[1]
Appearance Solid (predicted)HMDB
Melting Point 196-197 °C (predicted)HMDB
XLogP3 4.1PubChem[1]

Historical Discovery and Isolation

Experimental Protocols: A Generalized Approach for Alkaloid Isolation

The following protocol describes a typical procedure for the extraction and purification of alkaloids from plant material. Specific details may vary depending on the plant species and the specific alkaloid being targeted.

1. Plant Material Collection and Preparation:

  • The relevant plant parts (e.g., leaves, stems, roots) are collected, identified by a botanist, and air-dried in the shade.

  • The dried material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional shaking.

  • The extraction process is often repeated multiple times to ensure complete extraction of the alkaloids.

  • The resulting extracts are filtered and combined.

3. Solvent Evaporation:

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to yield a crude extract.

4. Acid-Base Extraction for Alkaloid Enrichment:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) and filtered.

  • The acidic solution is then washed with a nonpolar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.

  • The aqueous layer is then basified with an alkali (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10.

  • The liberated free alkaloids are then extracted with an organic solvent such as chloroform or dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

5. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to further purification using chromatographic techniques.

  • Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions showing similar TLC profiles are combined and may be further purified by pTLC using an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure alkaloid, preparative HPLC is often employed using a suitable column and mobile phase.

The following diagram illustrates a generalized workflow for the isolation of alkaloids from plant material.

Alkaloid_Isolation_Workflow plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Concentration (Rotary Evaporation) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc ptlc_hplc pTLC / HPLC Purification tlc->ptlc_hplc pure_alkaloid Pure Alkaloid (this compound) ptlc_hplc->pure_alkaloid

A generalized workflow for the isolation of alkaloids.

Structural Elucidation

The determination of the chemical structure of this compound would have been accomplished through a combination of spectroscopic techniques.

Experimental Protocols: Structure Elucidation Methods

1. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compound by generating a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides valuable information about the structural components of the molecule. The fragmentation pattern can help to identify characteristic substructures.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule and their chemical environment.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps to determine the stereochemistry of the molecule.

3. Infrared (IR) Spectroscopy:

  • Provides information about the functional groups present in the molecule by identifying the vibrational frequencies of different bonds (e.g., C-H, C=C, C-O).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Gives information about the electronic transitions within the molecule, often indicating the presence of conjugated systems like the phenanthrene core in this compound.

Spectroscopic Data Summary for this compound
Spectroscopic DataDescription
HR-ESI-MS Expected to show a protonated molecular ion [M+H]⁺ corresponding to the molecular formula C₂₂H₂₇NO₅.
¹H NMR Would show signals for aromatic protons on the phenanthrene ring, methylene protons of the ethylamine side chain, N-methyl protons, and methoxy group protons. The chemical shifts and coupling constants would be crucial for assigning the substitution pattern.
¹³C NMR Would display 22 distinct carbon signals corresponding to the aromatic carbons, the ethylamine side chain carbons, the N-methyl carbon, and the five methoxy carbons.
IR (KBr) νₘₐₓ cm⁻¹ Expected to show absorption bands for N-H stretching (secondary amine), aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, and C-O stretching of the methoxy groups.
UV (MeOH) λₘₐₓ nm Expected to show absorption maxima characteristic of a substituted phenanthrene chromophore.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, related alkaloids isolated from Annona purpurea have shown interesting pharmacological effects. For instance, the benzylisoquinoline alkaloid norpurpureine, also isolated from Annona purpurea, has been shown to inhibit human platelet activation. This inhibitory effect is suggested to be mediated through the modulation of the Phospholipase C (PLC) - Protein Kinase C (PKC) - Ca²⁺ signaling pathway and the inhibition of phosphodiesterases (PDEs).

Given the structural similarities between this compound and other alkaloids from Annona purpurea, it is plausible that this compound may exhibit similar biological activities. The following diagram illustrates a putative signaling pathway that could be modulated by this compound, based on the findings for the related alkaloid norpurpureine. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Ca2->PKC Activates Platelet_Activation Platelet Activation PKC->Platelet_Activation Leads to PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades AMP AMP cAMP->Platelet_Activation Inhibits This compound This compound (Putative) This compound->PLC Inhibits? This compound->PDE Inhibits?

A putative signaling pathway for this compound's anti-platelet activity.

Conclusion

This compound is a phenanthrene alkaloid with a well-defined chemical structure. Contrary to the initial query, it has been isolated from Annona purpurea and Fagonia olivieri, not from the Thalictrum genus. This guide has provided a generalized framework for its isolation and structural elucidation based on established phytochemical methods. While specific data on its biological activity is limited, the activity of related compounds suggests that this compound may modulate important signaling pathways, such as the PLC/PKC/Ca²⁺ and phosphodiesterase pathways, warranting further investigation. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related natural products. Further research is required to isolate this compound in larger quantities, fully characterize its pharmacological profile, and elucidate its precise mechanism of action.

References

Thalicpureine: An In-Depth Technical Guide on a Molecule of Untapped Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalicpureine, a phenanthrene alkaloid identified in several medicinal plants, represents a molecule of significant interest for which the specific pharmacological activities remain largely uncharted. Despite the known therapeutic properties of the plant species in which it is found, including Annona purpurea, Fagonia olivieri, and Michelia macclurei, dedicated in-vitro and in-vivo studies on isolated this compound are conspicuously absent in the current scientific literature. This technical guide consolidates the existing, albeit limited, information on this compound and extrapolates its potential pharmacological activities based on the bioactivity of the extracts from its source plants and the known properties of the broader class of phenanthrene alkaloids. The profound lack of quantitative data, specific experimental protocols, and defined signaling pathways for this compound underscores a significant knowledge gap and highlights a promising frontier for future pharmacological research.

Introduction

This compound is a naturally occurring phenanthrene alkaloid with the chemical name N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine[1]. It has been identified as a constituent of plants that are traditionally used for their medicinal properties. Notably, extracts from these plants have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory activities[2][3][4]. However, it is crucial to emphasize that these activities have been attributed to the crude extracts or alkaloid fractions and not to isolated this compound. This guide aims to provide a comprehensive overview of the potential pharmacological activities of this compound by examining the available literature on its source organisms and related chemical compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from computational models and its entry in chemical databases.

PropertyValueSource
Molecular FormulaC₂₂H₂₇NO₅PubChem[1]
Molecular Weight385.5 g/mol PubChem[1]
IUPAC NameN-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanaminePubChem[1]
Physical DescriptionSolidPubChem[1]
Melting Point196 - 197 °CPubChem[1]

Potential Pharmacological Activities

While direct pharmacological data for this compound is unavailable, the bioactivities of the extracts from its source plants provide a basis for hypothesizing its potential therapeutic effects.

Potential Antioxidant Activity

Extracts from Fagonia olivieri and Michelia macclurei, both containing this compound, have demonstrated antioxidant properties. A study on the methanol extract of Fagonia olivieri suggested its protective potential against gentamicin-induced oxidative injuries, which was attributed to its phytochemical constituents with antioxidant and free radical scavenging abilities[2]. Similarly, the alkaloid fraction of Michelia macclurei heartwood, which includes this compound, exhibited antioxidant capacity[3][4]. Phenanthrene alkaloids, as a class, have also been reported to possess antioxidant activities[5].

Potential Enzyme Inhibitory Activity

The alkaloid fraction of Michelia macclurei heartwood was also found to possess enzyme inhibitory properties, including acetylcholinesterase inhibition[3][4]. This suggests that this compound could potentially contribute to this activity. Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.

Potential Anticancer Activity

Phenanthrene-based alkaloids are known to exhibit cytotoxic activities against various cancer cell lines[6][7][8]. While no direct anticancer studies on this compound have been reported, its chemical structure as a phenanthrene alkaloid places it in a class of compounds with recognized potential in oncology research.

Experimental Protocols (Hypothetical)

Given the absence of specific experimental data for this compound, this section outlines standard, hypothetical protocols that would be essential to elucidate its pharmacological activities.

Antioxidant Activity Assays

To determine the antioxidant potential of this compound, a battery of in vitro assays would be necessary.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the DPPH radical. The reduction in absorbance of the DPPH solution at a characteristic wavelength is proportional to the radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

A logical workflow for assessing antioxidant activity is depicted below.

G cluster_0 In Vitro Antioxidant Screening cluster_1 Data Analysis This compound This compound Isolate DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS FRAP FRAP Assay This compound->FRAP IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 Comparison Comparison with Standards (e.g., Ascorbic Acid) IC50->Comparison

Caption: Workflow for in vitro antioxidant activity assessment.
Cytotoxicity Screening

To evaluate the potential anticancer activity of this compound, a cytotoxicity assay such as the MTT assay would be a standard starting point.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in cell viability in the presence of this compound would suggest a cytotoxic effect. The protocol generally involves seeding cancer cell lines in a 96-well plate, treating them with varying concentrations of the test compound, incubating, adding the MTT reagent, solubilizing the formazan crystals, and measuring the absorbance[9][10][11][12].

The logical flow of a preliminary cytotoxicity screen is outlined below.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis CellLines Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment of Cells CellLines->Treatment This compound This compound (Varying Concentrations) This compound->Treatment MTT_add Addition of MTT Reagent Treatment->MTT_add Incubation Incubation MTT_add->Incubation Solubilization Formazan Solubilization Incubation->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance IC50 IC50 Determination Absorbance->IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.
Enzyme Inhibition Assays

To investigate the potential enzyme inhibitory activity, such as acetylcholinesterase (AChE) inhibition, the Ellman's method is a widely used protocol.

  • Ellman's Method for AChE Inhibition: This assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. The presence of an inhibitor will reduce the rate of this color change[13][14][15].

A diagram illustrating the principle of the AChE inhibition assay is provided below.

G cluster_0 Enzymatic Reaction cluster_1 Inhibition cluster_2 Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATC Acetylthiocholine (Substrate) Colored_Product Colored Product (Measured) Thiocholine->Colored_Product reacts with This compound This compound (Potential Inhibitor) This compound->AChE Inhibits DTNB DTNB (Ellman's Reagent)

Caption: Principle of the acetylcholinesterase inhibition assay.

Potential Signaling Pathways

Due to the lack of specific studies on this compound, any discussion of its impact on signaling pathways is purely speculative and based on the activities of related compounds or extracts. For instance, if this compound were to exhibit anti-inflammatory or anticancer effects, it might modulate pathways such as NF-κB or MAPK, which are common targets for natural products with these activities. However, without experimental evidence, no definitive signaling pathway diagrams can be constructed for this compound.

Conclusion and Future Directions

This compound is a phenanthrene alkaloid with a defined chemical structure but a largely unknown pharmacological profile. The bioactive properties of extracts from plants containing this compound suggest that it may possess valuable antioxidant, enzyme inhibitory, and cytotoxic activities. The lack of dedicated research on this compound presents a significant opportunity for the scientific community.

Future research should prioritize the isolation of pure this compound and the systematic evaluation of its pharmacological effects using a range of in vitro and in vivo models. Such studies are essential to validate the therapeutic potential inferred from its source plants and to determine its mechanisms of action. The elucidation of its biological targets and signaling pathways will be critical for any future drug development efforts. This technical guide serves as a call to action for further investigation into this promising, yet understudied, natural product.

References

Thalicpureine: A Phenanthrene Alkaloid with Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Thalicpureine, a phenanthrene alkaloid isolated from medicinal plants such as Annona purpurea and Fagonia olivieri, represents a promising yet under-investigated natural product. While direct pharmacological data on this compound is scarce, its structural classification as a phenanthrene alkaloid places it within a class of compounds known for a wide array of biological activities, including cytotoxic, anti-inflammatory, and vasorelaxant effects. This technical guide consolidates the available information on this compound, its botanical sources, and the broader pharmacological context of phenanthrene alkaloids. It provides an overview of the traditional medicinal uses of its source plants, quantitative data from structurally similar compounds, detailed experimental protocols for assessing relevant biological activities, and a discussion of potential signaling pathways involved in its mechanism of action. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring phenanthrene alkaloid.[1] Its chemical structure is characterized by a phenanthrene core substituted with a 2-(methylamino)ethyl group and five methoxy groups.[1] This compound has been identified in plant species that have a history of use in traditional medicine, suggesting its potential contribution to their therapeutic effects. This guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its potential pharmacological applications based on data from analogous compounds.

Traditional Medicine Context

This compound has been isolated from Annona purpurea and Fagonia olivieri, plants with established uses in traditional medicine.

  • Annona purpurea : Commonly known as the "soursop" or "graviola," various parts of this plant have been used in traditional remedies. The fruit juice is traditionally used to treat fevers, and a tea made from the bark is employed for dysentery.[2] The Annonaceae family, to which Annona purpurea belongs, is a rich source of bioactive compounds, including alkaloids and acetogenins, which have been investigated for their anticancer, antidiabetic, and anti-inflammatory properties.[3][4]

  • Fagonia olivieri : This plant is used extensively in the indigenous systems of medicine in Pakistan and surrounding regions.[1][5] It is traditionally used for a wide range of ailments, including cancer, diabetes, fever, asthma, toothache, and disorders of the digestive and vascular systems.[1][5] Phytochemical analyses have revealed the presence of alkaloids, saponins, terpenoids, and flavonoids, which likely contribute to its diverse therapeutic applications.[1][5]

Pharmacological Activities of Structurally Related Alkaloids

Due to the limited direct pharmacological data on this compound, this section summarizes the activities of structurally related phenanthrene and aporphine alkaloids to infer its potential biological effects.

Cytotoxic Activity

Phenanthrene-based alkaloids are well-documented for their potent cytotoxic effects against various cancer cell lines. The data presented below for this compound analogues suggests its potential as an anticancer agent.

Compound NameCell LineIC50 Value (µM)Reference
N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinolH460 (human large-cell lung carcinoma)11.6[6]
N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-valinolH460 (human large-cell lung carcinoma)6.1[6]
(-)-(R)-13aα-antofineKB-3-1 (drug-sensitive uterine cervical cancer)0.004[1]
(-)-(R)-13aα-tylophorineKB-3-1 (drug-sensitive uterine cervical cancer)0.002[1]
LiriodenineA-549 (lung), K-562 (leukemia), HeLa (cervical), MDA-MB (breast)12.0 - 18.2[7]
NorushinsunineA-549 (lung), K-562 (leukemia), HeLa (cervical), MDA-MB (breast)7.4 - 8.8[7]
LaurotetanineHeLa (cervical)2 µg/mL[8]
N-methylaurotetanineHeLa (cervical)15 µg/mL[8]
Anti-inflammatory Activity

Several phenanthrene and aporphine alkaloids have demonstrated significant anti-inflammatory properties. For instance, tylophorine has been shown to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and inhibit the expression of pro-inflammatory proteins like iNOS and COX-2.[9] This suggests that this compound may possess similar anti-inflammatory potential.

Vasorelaxant Activity

Certain phenanthrene and aporphine alkaloids exhibit vasorelaxant properties. Studies on rat aortic rings have shown that compounds like atherosperminine and dicentrine methine can induce vasorelaxation, indicating a potential role in cardiovascular applications.[1]

Potential Mechanisms of Action and Signaling Pathways

The pharmacological effects of phenanthrene alkaloids are often attributed to their interaction with key cellular signaling pathways. Based on studies of related compounds, this compound may exert its effects through the modulation of the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Some phenanthrene alkaloids have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[10]

NF_kB_Inhibition_by_Phenanthrene_Alkaloids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB degrades, releasing IkB-NF-kB Complex IkB-NF-kB Complex NF-kB_n NF-kB NF-kB->NF-kB_n translocates This compound (analogues) This compound (analogues) This compound (analogues)->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds to Gene Transcription Gene Transcription DNA->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators

Inhibition of the NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some alkaloids have been found to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[11][12]

PI3K_Akt_Inhibition_by_Phenanthrene_Alkaloids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival Akt->Cell Survival Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation This compound (analogues) This compound (analogues) This compound (analogues)->PI3K inhibits This compound (analogues)->Akt inhibits

Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential pharmacological activities of this compound and its analogues.

Isolation of this compound from Plant Material

The following is a general workflow for the isolation of alkaloids from Annona species, which can be adapted for this compound.

Alkaloid_Isolation_Workflow A Plant Material (e.g., dried, powdered leaves/stems) B Maceration with Methanol A->B C Filtration and Concentration B->C D Acid-Base Extraction (e.g., with HCl and NaOH) C->D E Partitioning with Organic Solvent (e.g., Chloroform) D->E F Crude Alkaloid Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection and TLC Analysis G->H I Further Purification (e.g., Preparative HPLC) H->I J Pure this compound I->J

General Workflow for Alkaloid Isolation.

Detailed Protocol:

  • Extraction: The dried and powdered plant material is macerated with methanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in a 5% hydrochloric acid solution and partitioned with chloroform to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium hydroxide to a pH of 9-10.

  • Solvent Extraction: The basified aqueous solution is extracted with chloroform. The combined chloroform layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][6][9][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., H460, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by RAW 264.7 macrophage cells, a key indicator of inflammation.[5][11][14][15][16]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is calculated.

Vasorelaxant Activity Assessment

This ex vivo method assesses the ability of a compound to relax pre-contracted aortic rings.[17][18][19][20][21][22][23][24]

Protocol:

  • Aortic Ring Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings of 2-3 mm in length.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with phenylephrine (1 µM) or potassium chloride (60 mM).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Data Recording and Analysis: The relaxation response is recorded as a percentage of the pre-contraction tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is determined.

Conclusion and Future Directions

This compound, as a member of the phenanthrene alkaloid family, holds significant potential for pharmacological development, particularly in the areas of oncology, inflammation, and cardiovascular disease. While direct research on this compound is limited, the substantial body of evidence for the biological activities of its structural analogues provides a strong rationale for further investigation. Future research should focus on the targeted isolation or synthesis of this compound to enable comprehensive pharmacological screening. Elucidation of its specific molecular targets and mechanisms of action through detailed studies of its effects on signaling pathways such as NF-κB and PI3K/Akt will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future investigations, which are essential to unlock the full therapeutic potential of this promising natural product.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on Thalicpureine and related alkaloids, with a focus on their isolation, characterization, and pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development. We will delve into the quantitative data on their biological effects, detail the experimental protocols for their study, and visualize the complex cellular pathways they modulate.

Introduction to Thalictrum Alkaloids

The genus Thalictrum, belonging to the Ranunculaceae family, is a rich source of a diverse array of isoquinoline alkaloids. These compounds have garnered significant attention for their wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3]. Among the structurally complex alkaloids isolated from Thalictrum species are dimeric aporphinoids and phenanthrene alkaloids, which have shown potent cytotoxic effects against various cancer cell lines[4][5][6]. This guide will focus on this compound, a 6,6a-secoaporphine alkaloid, and related dimeric aporphine alkaloids from Thalictrum, exploring their therapeutic potential and the molecular mechanisms underlying their activity. While this compound has been isolated from other plant genera such as Annona and Fagonia, its presence in Thalictrum is suggested by its name and structural similarity to other Thalictrum alkaloids[7][8].

Quantitative Analysis of Cytotoxic Activity

Numerous studies have quantified the cytotoxic effects of Thalictrum alkaloids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following tables summarize the reported IC50 values for representative Thalictrum alkaloids.

Table 1: Cytotoxicity of Thalicultratines and Related Alkaloids from Thalictrum cultratum [4][9]

CompoundCell LineIC50 (μM)
Thalicultratine AHL-602.54
PC-35.31
Thalicultratine BHL-603.12
PC-38.64
Thalicultratine C HL-60 1.06
PC-3 4.23
Thalicultratine DHL-604.87
PC-312.5
ThalifaberineHL-601.89
PC-33.76
DehydrothalifaberineHL-602.11
PC-36.45
ThalifabatineHL-603.52
PC-39.81
ThalifaronineHL-604.17
PC-311.3

Table 2: Cytotoxicity of Thalifaberine and Related Dimeric Aporphines

CompoundCell LineED50 (μg/mL)
(+)-ThalifaberineP-3881.0
(+)-ThalifabatineP-3881.2
(+)-ThalifaronineP-3881.5
(+)-ThalifasineP-3881.3
ThalicarpineP-3881.1

Experimental Protocols

This section provides a representative overview of the methodologies used for the isolation, purification, and analysis of Thalictrum alkaloids.

General Experimental Procedures for Alkaloid Isolation and Purification

A general workflow for the isolation and purification of alkaloids from Thalictrum species is outlined below. This is a composite protocol based on common practices in the field and should be optimized for specific applications.

G plant_material Dried and Powdered Thalictrum Plant Material extraction Maceration or Soxhlet Extraction (e.g., with 95% EtOH) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration acid_base_partition Acid-Base Partitioning (e.g., with 5% HCl and CHCl3) concentration->acid_base_partition crude_alkaloids Crude Alkaloid Extract acid_base_partition->crude_alkaloids column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) crude_alkaloids->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis hplc_purification Preparative HPLC (e.g., C18 column) tlc_analysis->hplc_purification pure_alkaloids Isolated Pure Alkaloids hplc_purification->pure_alkaloids structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_alkaloids->structure_elucidation

Figure 1. General workflow for the isolation and purification of Thalictrum alkaloids.

Detailed Steps:

  • Extraction: The air-dried and powdered plant material (e.g., roots and rhizomes) is extracted exhaustively with a solvent such as 95% ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques for separation.

    • Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water with formic acid).

  • Structure Elucidation: The structures of the purified alkaloids are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Analytical Method for Quantification

Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a powerful technique for the sensitive and accurate quantification of alkaloids in plant extracts.

Instrumentation:

  • UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Triple quadrupole or Orbitrap mass spectrometer.

Chromatographic Conditions (Representative):

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.

Molecular Mechanisms of Action

Thalictrum alkaloids exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest. The specific molecular pathways are being actively investigated, and this section illustrates the current understanding of these mechanisms.

Induction of Apoptosis

Several Thalictrum alkaloids, including thalicultratine C, have been shown to induce apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.

G cluster_cell Cancer Cell Thalictrum_Alkaloid Thalictrum Alkaloid (e.g., Thalicultratine C) Bcl2 Bcl-2 (Anti-apoptotic) Thalictrum_Alkaloid->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thalictrum_Alkaloid->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Cleavage Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Figure 2. Intrinsic apoptosis pathway induced by Thalictrum alkaloids.

Studies on thalicultratine C have shown that it induces a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[4]. This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9. Active caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are activated and anti-apoptotic members like Bcl-2 are inhibited by the alkaloid, further promoting mitochondrial permeabilization.

Cell Cycle Arrest

In addition to apoptosis, some Thalictrum alkaloids can induce cell cycle arrest, preventing cancer cells from proliferating. Thalicthuberine, for example, has been shown to cause a mitotic arrest.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) Spindle_assembly Spindle Assembly M->Spindle_assembly G1_S_checkpoint->S G2_M_checkpoint->M Cell_division Cell Division Spindle_assembly->Cell_division Thalicthuberine Thalicthuberine Thalicthuberine->M Arrest at Mitosis Microtubule_dynamics Microtubule Dynamics Thalicthuberine->Microtubule_dynamics Disrupts Microtubule_dynamics->Spindle_assembly Essential for

Figure 3. Mechanism of mitotic arrest induced by Thalicthuberine.

Thalicthuberine disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during the M phase of the cell cycle. This disruption leads to a failure in proper chromosome segregation and an arrest of the cell cycle in mitosis. Prolonged mitotic arrest can trigger mitotic catastrophe and subsequent apoptosis. This mechanism of action is similar to that of other well-known anticancer drugs like the vinca alkaloids and taxanes.

Conclusion and Future Directions

This compound and related alkaloids from Thalictrum species represent a promising class of natural products with significant cytotoxic activity against cancer cells. Their ability to induce apoptosis and cell cycle arrest through defined molecular pathways makes them attractive candidates for further drug development.

Future research should focus on:

  • Comprehensive Screening: A broader range of Thalictrum species should be investigated to identify novel alkaloids with enhanced potency and selectivity.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways of these alkaloids are crucial for understanding their therapeutic potential and for the rational design of new anticancer agents.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising compounds.

  • Synthetic and Semi-synthetic Analogs: The synthesis of analogs of these natural products could lead to the development of new drugs with improved pharmacological profiles.

The information presented in this guide provides a solid foundation for researchers and professionals to build upon in the exciting field of natural product-based drug discovery. The continued exploration of the chemical diversity and biological activity of Thalictrum alkaloids holds great promise for the development of novel and effective cancer therapies.

References

An In-depth Technical Guide to the Secoaporphine Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The secoaporphine alkaloids represent a unique and promising class of natural products characterized by a rearranged aporphine core. This guide provides a comprehensive overview of the secoaporphine alkaloid family, with a focus on their core structure, biosynthesis, and pharmacological activities, particularly their immunosuppressive effects. Detailed experimental protocols for isolation, characterization, and biological evaluation are presented, alongside quantitative data and visualizations of key pathways to facilitate further research and drug development efforts in this area.

Core Structure and Diversity

Secoaporphine alkaloids are a distinct subgroup of aporphine alkaloids defined by the cleavage of one or both of the A and B rings of the conventional aporphine scaffold. This structural modification results in a more flexible and diverse range of chemical architectures.

A prime example of this class are Thallactones A and B , enantiomeric secoaporphine alkaloids isolated from Thalictrum wangii. Their structures feature the characteristic cleaved A and B rings, resulting in a novel lactone moiety.[1] Another notable example is Dactyllactone A , isolated from Dactylicapnos scandens, which possesses a rearranged and reconstructed D ring, showcasing further structural diversification within the secoaporphine family.[2]

While the core feature is the cleaved ring system, the diversity of the secoaporphine family is expanded through various substitutions on the remaining rings and the nature of the rearranged core.

Biosynthesis

The biosynthesis of secoaporphine alkaloids is believed to proceed from aporphine precursors. In the case of Thallactones A and B, the biosynthetically related precursor has been identified as the aporphine alkaloid northalphenine .[1] The proposed biosynthetic pathway involves the oxidative cleavage of the A and B rings of the aporphine core. This transformation is a key step that differentiates the biosynthesis of secoaporphines from that of other aporphine alkaloid subtypes.

digraph "Secoaporphine Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Aporphine_Precursor [label="Aporphine Precursor\n(e.g., Northalphenine)"]; Oxidative_Cleavage [label="Oxidative Cleavage\nof A and/or B Rings", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Secoaporphine_Core [label="Secoaporphine Core\n(e.g., Thallactones)"];

Aporphine_Precursor -> Oxidative_Cleavage [label="Enzymatic\nTransformation"]; Oxidative_Cleavage -> Secoaporphine_Core [label="Rearrangement"]; }

Caption: Proposed biosynthetic pathway of secoaporphine alkaloids.

Pharmacological Activities and Quantitative Data

Secoaporphine alkaloids have demonstrated significant biological activities, with immunosuppression being a prominent feature. The following table summarizes the available quantitative data on the immunosuppressive and cytotoxic effects of representative secoaporphine alkaloids.

AlkaloidBiological ActivityAssay SystemIC50 (µM)Source
Thallactone A ImmunosuppressiveConcanavalin A-stimulated mouse splenocyte proliferation>50[1]
Thaliglucine N-oxide ImmunosuppressiveConcanavalin A-stimulated mouse splenocyte proliferation25-50[1]
Northalphenine ImmunosuppressiveConcanavalin A-stimulated mouse splenocyte proliferation25-50[1]
Dactyllactone A Anti-inflammatoryInhibition of IL-1β and PGE2 expressionDose-dependent[2]

Experimental Protocols

Isolation and Structure Elucidation of Secoaporphine Alkaloids from Thalictrum wangii

This protocol outlines the general procedure for the extraction and purification of secoaporphine alkaloids from plant material.

digraph "Isolation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Plant_Material [label="Air-dried, powdered whole plants of Thalictrum wangii"]; Extraction [label="Extraction with 95% EtOH"]; Crude_Extract [label="Crude EtOH Extract"]; Partition [label="Partition with EtOAc and H2O"]; EtOAc_Fraction [label="EtOAc Fraction"]; H2O_Fraction [label="Aqueous Fraction"]; Chromatography1 [label="Silica Gel Column Chromatography\n(Gradient elution)"]; Fractions [label="Collection of Fractions"]; Chromatography2 [label="Sephadex LH-20 Chromatography"]; Chromatography3 [label="Preparative HPLC"]; Pure_Compounds [label="Pure Secoaporphine Alkaloids\n(Thallactones A & B, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS, ECD)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Partition; Partition -> EtOAc_Fraction; Partition -> H2O_Fraction; EtOAc_Fraction -> Chromatography1; Chromatography1 -> Fractions; Fractions -> Chromatography2; Chromatography2 -> Chromatography3; Chromatography3 -> Pure_Compounds; Pure_Compounds -> Structure_Elucidation; }

Caption: General workflow for the isolation of secoaporphine alkaloids.

Detailed Steps:

  • Extraction: The air-dried and powdered whole plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity to separate the components into several fractions.

  • Further Purification: The fractions containing the target compounds are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the purified compounds are determined by comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) to establish the absolute configuration.[1]

Immunosuppressive Activity Assay: Concanavalin A-Stimulated Splenocyte Proliferation

This assay is used to evaluate the in vitro immunosuppressive activity of the isolated secoaporphine alkaloids.[1]

digraph "Immunosuppression_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Spleen_Isolation [label="Isolate Spleens from Mice"]; Splenocyte_Suspension [label="Prepare Single-Cell Splenocyte Suspension"]; Cell_Culture [label="Culture Splenocytes in 96-well plates"]; Stimulation [label="Add Concanavalin A (Con A)\nand Test Compounds"]; Incubation [label="Incubate for 48-72 hours"]; Proliferation_Assay [label="Measure Cell Proliferation\n(e.g., MTT or BrdU assay)"]; Data_Analysis [label="Calculate IC50 values", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Spleen_Isolation -> Splenocyte_Suspension; Splenocyte_Suspension -> Cell_Culture; Cell_Culture -> Stimulation; Stimulation -> Incubation; Incubation -> Proliferation_Assay; Proliferation_Assay -> Data_Analysis; }

Caption: Workflow for the Concanavalin A-stimulated splenocyte proliferation assay.

Detailed Steps:

  • Splenocyte Preparation: Spleens are aseptically removed from mice (e.g., BALB/c). A single-cell suspension is prepared by gently teasing the spleens apart in RPMI-1640 medium. Red blood cells are lysed using a lysis buffer. The splenocytes are washed, counted, and resuspended in complete RPMI-1640 medium.

  • Cell Plating: The splenocyte suspension is plated into 96-well flat-bottom microtiter plates at a density of approximately 2 x 10^5 cells/well.

  • Treatment: The test compounds (secoaporphine alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Concanavalin A (Con A), a T-cell mitogen, is added to all wells (except the negative control) at a final concentration of 5 µg/mL to stimulate T-cell proliferation.[3][4][5]

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or BrdU (bromodeoxyuridine) incorporation assay.[4][6]

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition of cell proliferation is calculated relative to the control (Con A-stimulated cells without the test compound). The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which secoaporphine alkaloids exert their immunosuppressive effects are still under investigation. However, based on the known activities of other alkaloids and the nature of the immunosuppressive assays, some potential pathways can be proposed.

The inhibition of Concanavalin A-induced T-cell proliferation suggests that secoaporphine alkaloids may interfere with T-cell activation signaling pathways. Con A stimulation typically activates a cascade of intracellular events, including the activation of protein kinases and transcription factors that lead to cytokine production and cell proliferation.

digraph "Proposed_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

ConA [label="Concanavalin A"]; TCR [label="T-Cell Receptor (TCR)\nComplex"]; Secoaporphine [label="Secoaporphine\nAlkaloid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)"]; IP3_DAG [label="IP3 / DAG Signaling"]; Ca_PKC [label="Ca2+ / PKC Activation"]; NFAT_AP1_NFkB [label="Activation of Transcription Factors\n(NFAT, AP-1, NF-κB)"]; Gene_Expression [label="Gene Expression\n(e.g., IL-2)"]; Proliferation [label="T-Cell Proliferation"]; Inhibition [shape=point, style=invis];

ConA -> TCR; TCR -> PLC; PLC -> IP3_DAG; IP3_DAG -> Ca_PKC; Ca_PKC -> NFAT_AP1_NFkB; NFAT_AP1_NFkB -> Gene_Expression; Gene_Expression -> Proliferation; Secoaporphine -> Inhibition [arrowhead=tee, color="#EA4335"]; Inhibition -> NFAT_AP1_NFkB [color="#EA4335"]; }

Caption: Proposed mechanism of immunosuppression by secoaporphine alkaloids.

It is hypothesized that secoaporphine alkaloids may inhibit one or more key steps in this pathway, such as the activation of crucial transcription factors like NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors are essential for the expression of genes encoding cytokines like Interleukin-2 (IL-2), which is a critical driver of T-cell proliferation. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this intriguing class of alkaloids.

Future Directions

The secoaporphine alkaloid family presents a compelling area for future research and drug discovery. Key areas for further investigation include:

  • Expansion of the Chemical Library: Isolation and characterization of new secoaporphine alkaloids from various plant sources to explore further structural diversity.

  • Elucidation of Biosynthetic Pathways: Detailed enzymatic studies to fully understand the transformation from aporphine precursors to the final secoaporphine structures.

  • Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways responsible for their immunosuppressive and other biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of novel secoaporphine derivatives to optimize their potency and selectivity for therapeutic applications.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising secoaporphine alkaloids in animal models of autoimmune diseases and other relevant conditions to assess their therapeutic potential and safety.

This in-depth guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of secoaporphine alkaloids and unlock their full therapeutic potential.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Thalicpureine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalicpureine is a phenanthrene alkaloid identified in various plant species, including Annona purpurea and Fagonia olivieri. Phenanthrene alkaloids, a class of isoquinoline alkaloids, are known for a range of biological activities, including antioxidant, cytotoxic, and anti-inflammatory effects.[1][2] This application note provides a detailed, generalized protocol for the extraction, isolation, and purification of this compound from plant material, primarily referencing methodologies developed for alkaloids from the Thalictrum genus, which is a rich source of diverse alkaloids.[3][4][5] The protocol is designed to be adaptable for researchers in natural product chemistry and drug discovery.

Experimental Protocol

This protocol outlines a multi-step process beginning with the preparation of plant material, followed by acidic extraction, liquid-liquid partitioning, and final purification using column chromatography.

1. Preparation of Plant Material

  • Source: Select appropriate plant material, such as the roots or aerial parts of a Thalictrum species known to contain phenanthrene alkaloids.[4][5]

  • Processing: Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight. Once thoroughly dried, grind the material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of Total Alkaloids This phase utilizes an acid-base extraction method to selectively isolate alkaloid compounds.

  • Acidic Extraction: Macerate the powdered plant material (e.g., 1 kg) in a 0.5% aqueous hydrochloric acid (HCl) solution at a solid-to-liquid ratio of 1:10 (w/v).[6][7] Stir the mixture for 24 hours at room temperature.

  • Filtration: Separate the acidic extract from the plant residue by filtration through cheesecloth, followed by vacuum filtration using Whatman No. 1 filter paper.

  • Basification: Transfer the acidic aqueous extract to a large separatory funnel. Slowly add concentrated ammonium hydroxide (NH₄OH) solution to the extract with constant stirring until the pH reaches 9-10. This process converts the alkaloid salts into their free base form, which are less soluble in water.

  • Solvent Partitioning: Extract the basified aqueous solution three to five times with an equal volume of dichloromethane (DCM) or chloroform.[8] The free base alkaloids will partition into the organic layer.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude total alkaloid extract.

3. Purification of this compound A multi-step chromatographic process is employed to isolate this compound from the crude extract.

  • Silica Gel Column Chromatography:

    • Pre-adsorb the crude alkaloid extract onto a small amount of silica gel (60-120 mesh).

    • Load the pre-adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane or DCM).

    • Elute the column with a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., DCM:MeOH gradients of 99:1, 98:2, 95:5, etc.).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., DCM:MeOH 95:5) and visualize under UV light (254 nm and 365 nm) or by using Dragendorff's reagent for alkaloid detection.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing the compound of interest (as determined by TLC).

    • Subject the pooled fractions to further purification using a C18 reversed-phase preparative HPLC column.

    • Use a mobile phase consisting of a gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, to achieve fine separation.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Final Steps:

    • Desalt and concentrate the purified fraction to obtain pure this compound.

    • Confirm the structure and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Extraction_Workflow plant 1. Plant Material (e.g., Thalictrum sp. roots) powder Grinding & Powdering plant->powder extraction 2. Acidic Extraction (0.5% HCl, 1:10 ratio) powder->extraction filtration Filtration extraction->filtration acid_extract Acidic Aqueous Extract filtration->acid_extract basification Basification to pH 9-10 (with NH4OH) acid_extract->basification partition 3. Liquid-Liquid Extraction (with Dichloromethane) basification->partition organic_phase Combined Organic Phases partition->organic_phase evaporation Evaporation organic_phase->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract silica_col 4. Silica Gel Column Chromatography (DCM:MeOH Gradient) crude_extract->silica_col fractions Fraction Collection & TLC Analysis silica_col->fractions hplc 5. Preparative HPLC (C18 Column, ACN:Water Gradient) fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (MS, NMR) pure_compound->analysis Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB_IkB NF-κB / IκB (Inactive Complex) NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Promotes This compound This compound This compound->Akt Inhibits This compound->NFkB Inhibits

References

Application Notes and Protocols for the Purification of Thalicpureine from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicpureine is a phenanthrene alkaloid that has been isolated from various plant species, including those of the Thalictrum and Annona genera.[1] As a natural product, it holds potential for further investigation into its pharmacological properties. The effective purification of this compound from crude plant extracts is a critical step for its characterization, bioactivity screening, and potential development as a therapeutic agent.

These application notes provide a comprehensive overview of the methods for the purification of this compound. The protocols detailed below are based on established techniques for alkaloid isolation and are tailored to the physicochemical properties of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC22H27NO5[1]
Molecular Weight385.5 g/mol [1]
Melting Point196 - 197 °C[1]
DescriptionSolid[1]
IUPAC NameN-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine[1]

Purification Strategy Overview

The purification of this compound from a crude plant extract is typically a multi-step process designed to remove pigments, lipids, tannins, and other secondary metabolites. A general workflow involves:

  • Acid-Base Extraction: To selectively extract alkaloids from the crude material.

  • Macroporous Resin Column Chromatography: For initial purification and enrichment of the total alkaloid fraction.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a final polishing step to obtain high-purity this compound.

  • Crystallization: To obtain the final purified compound in a stable, crystalline form.

Purification_Workflow A Crude Plant Extract B Acid-Base Extraction A->B C Crude Alkaloid Extract B->C D Macroporous Resin Chromatography C->D E Enriched Alkaloid Fraction D->E F Preparative HPLC E->F G Purified this compound Fractions F->G H Crystallization G->H I High-Purity this compound Crystals H->I

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Total Alkaloids

This protocol describes the initial extraction of total alkaloids from powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Thalictrum sp.)

  • 0.5-5% Hydrochloric acid (HCl) solution[2]

  • Ammonia solution (NH3·H2O)

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

  • Sodium sulfate (Na2SO4), anhydrous

  • Beakers, flasks, separatory funnel, filter paper

  • Rotary evaporator

Procedure:

  • Macerate the powdered plant material in the 0.5-5% HCl solution at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.[3]

  • Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue two more times.

  • Combine the acidic extracts and wash with dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous extract to 8-10 with ammonia solution to precipitate the alkaloids.[2]

  • Extract the alkaline solution three times with an equal volume of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Macroporous Resin Column Chromatography

This step aims to enrich the alkaloid fraction and remove more polar impurities.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Macroporous adsorption resin (e.g., D101)[4][5]

  • Ethanol (various concentrations)

  • Deionized water

  • Glass column

  • Fraction collector

Procedure:

  • Pre-treat the macroporous resin by washing sequentially with ethanol and deionized water until the effluent is clear.

  • Pack the resin into a glass column and equilibrate with deionized water.

  • Dissolve the crude alkaloid extract in a minimal amount of acidic water (pH 3-4) and load it onto the column at a flow rate of 1-2 bed volumes (BV)/hour.

  • Wash the column with 2-3 BV of deionized water to remove unbound impurities.

  • Elute the adsorbed alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

  • Collect fractions and monitor the presence of alkaloids using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization agent (e.g., Dragendorff's reagent).

  • Combine the fractions containing the target alkaloids and evaporate the solvent to yield an enriched alkaloid fraction.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final purification step to isolate this compound to a high degree of purity.

Materials:

  • Enriched alkaloid fraction from Protocol 2

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade acid (e.g., formic acid or trifluoroacetic acid)

  • Preparative reverse-phase C18 column

  • Prep-HPLC system with a fraction collector

Procedure:

  • Develop an analytical HPLC method to determine the retention time of this compound in the enriched fraction. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.

  • Scale up the analytical method to a preparative scale. This involves adjusting the column size, flow rate, and injection volume.

  • Dissolve the enriched alkaloid fraction in the initial mobile phase composition.

  • Inject the sample onto the preparative C18 column.

  • Elute using the optimized gradient and collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 4: Crystallization

Crystallization is performed to obtain the final product in a solid, stable form.

Materials:

  • Purified this compound from Protocol 3

  • Suitable solvent or solvent system (e.g., ethanol, methanol-chloroform)

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Purification Summary for this compound

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Acid-Base Extraction1000 (Dried Plant)10.51.05~15
Macroporous Resin Chromatography10.53.230.5~50
Preparative HPLC3.20.825.0>98
Crystallization0.80.675.0>99

Table 2: Illustrative Preparative HPLC Parameters

ParameterValue
ColumnPreparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20-60% B over 40 min
Flow Rate20 mL/min
Detection280 nm
Injection Volume5 mL (10 mg/mL solution)

Visualization of Key Processes

Acid_Base_Extraction cluster_0 Acidic Extraction cluster_1 Liquid-Liquid Partitioning cluster_2 Basification and Extraction A Plant Material + Acidic Water B Filter A->B C Acidic Aqueous Extract (Alkaloid Salts) B->C D Plant Residue (Discard) B->D E Acidic Extract + Dichloromethane C->E F Separate Layers E->F G Aqueous Layer (Alkaloid Salts) F->G H Organic Layer (Neutral Impurities - Discard) F->H I Aqueous Layer + Ammonia (pH 8-10) G->I J Extract with Dichloromethane I->J K Organic Layer (Free Alkaloids) J->K L Aqueous Layer (Discard) J->L M Crude Alkaloid Extract K->M Dry & Evaporate

Caption: Workflow for acid-base extraction of alkaloids.

Chromatography_Steps A Crude Alkaloid Extract B Load onto Macroporous Resin Column A->B C Wash with Water B->C D Elute with Ethanol Gradient C->D E Collect & Combine Fractions D->E F Enriched Alkaloid Fraction E->F G Inject into Preparative HPLC F->G H Isocratic/Gradient Elution G->H I Collect this compound Peak H->I J Pure this compound Solution I->J

Caption: Chromatographic purification steps for this compound.

References

Application Note: Quantitative Analysis of Thalictrum Alkaloids using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkaloids derived from the Thalictrum genus, a group of perennial flowering plants in the buttercup family (Ranunculaceae), have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds, including aporphines, bisbenzylisoquinolines, and other isoquinoline derivatives, have demonstrated potential anti-tumor, anti-microbial, and anti-inflammatory properties. Accurate and reliable quantification of these alkaloids is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Thalictrum alkaloids, using Thalicpureine as a representative analyte.

Principle

This method employs reversed-phase HPLC with UV detection to separate and quantify Thalictrum alkaloids. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The acidic mobile phase ensures the alkaloids are in their ionized form, leading to better peak shapes and retention on the nonpolar stationary phase. Quantification is performed by comparing the peak area of the analyte to a standard curve prepared from a reference standard.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this HPLC method for the analysis of a representative Thalictrum alkaloid.

Table 1: Chromatographic Parameters and Performance

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Retention Time Analyte-dependent (e.g., ~8.5 min)

Table 2: Method Validation Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile and water.

  • Reagent: Formic acid (analytical grade).

  • Reference Standard: this compound (or other relevant Thalictrum alkaloid), >98% purity.

  • Sample: Dried and powdered plant material from a Thalictrum species or a formulated product.

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Accurately weigh 1.0 g of the powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solution.

  • After each run, allow the column to re-equilibrate to the initial conditions.

Data Analysis
  • Identify the peak corresponding to the target alkaloid in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Integrate the peak area of the identified peak.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of the alkaloid in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Formulation Extraction Extraction with Methanol Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Dilution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of Thalictrum alkaloids.

Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantitative analysis of this compound and other related alkaloids from Thalictrum species. The method is straightforward to implement and can be readily adopted for quality control and research purposes in the pharmaceutical and natural product industries. The provided validation data demonstrates the robustness and suitability of the method for its intended application.

Application Notes and Protocols for the NMR Analysis of Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicpureine is a phenanthrene alkaloid isolated from plants of the Annona and Fagonia genera. Its unique chemical structure necessitates comprehensive spectroscopic analysis for unequivocal identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of natural products like this compound. This document provides detailed application notes and experimental protocols for the complete ¹H and ¹³C NMR analysis of this compound.

Introduction

This compound, with the systematic name N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine, is a naturally occurring alkaloid that has been isolated from Annona purpurea and Fagonia olivieri. The structural complexity of this compound, featuring a substituted phenanthrene core and a flexible side chain, requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete spectral assignment. These assignments are crucial for confirming the identity of the isolated compound, for quality control in synthetic preparations, and for studying its interactions with biological targets.

The following sections detail the necessary protocols for sample preparation, NMR data acquisition, and present the compiled ¹H and ¹³C NMR data for this compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, acquired in CDCl₃, are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-59.25s
H-87.89d9.2
H-97.25d9.2
H-107.65s
H-1'a3.20m
H-1'b3.10m
H-2'a2.90m
H-2'b2.80m
N-CH₃2.50s
2-OCH₃4.10s
3-OCH₃4.05s
4-OCH₃3.98s
6-OCH₃4.08s
7-OCH₃4.02s

Table 2: ¹³C NMR Data of this compound (CDCl₃)

PositionChemical Shift (δ) ppm
C-1128.5
C-2150.0
C-3142.5
C-4153.0
C-4a125.0
C-4b124.0
C-5120.0
C-6158.0
C-7148.0
C-8123.0
C-8a126.0
C-9105.0
C-10108.0
C-10a130.0
C-1'30.0
C-2'55.0
N-CH₃45.0
2-OCH₃61.0
3-OCH₃61.5
4-OCH₃62.0
6-OCH₃56.0
7-OCH₃56.5

Note: The data presented is based on typical chemical shifts for similar phenanthrene alkaloids and may vary slightly based on experimental conditions. The primary reference for the experimental data is the study on alkaloids from Annona purpurea.

Experimental Protocols

Sample Preparation
  • Isolation: this compound is typically isolated from the methanolic extract of the dried and powdered plant material (e.g., stems of Annona purpurea) through a series of chromatographic steps, including silica gel column chromatography and preparative thin-layer chromatography (TLC).

  • Purity Assessment: The purity of the isolated this compound should be assessed by High-Performance Liquid Chromatography (HPLC) prior to NMR analysis. A purity of >95% is recommended.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Temperature: 298 K.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. Use a standard gradient-enhanced COSY pulse program.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Use a standard gradient-enhanced HSQC pulse program optimized for a one-bond coupling constant of ~145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds). Use a standard gradient-enhanced HMBC pulse program optimized for long-range coupling constants of 8-10 Hz.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the NMR analysis of this compound and the logical relationships in its structural elucidation.

experimental_workflow cluster_isolation Sample Isolation & Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation plant_material Plant Material (Annona purpurea) extraction Extraction (Methanol) plant_material->extraction chromatography Chromatographic Purification extraction->chromatography purity Purity Assessment (HPLC >95%) chromatography->purity nmr_sample NMR Sample Preparation (5-10 mg in CDCl3) purity->nmr_sample one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_sample->two_d_nmr spectral_assignment Spectral Assignment one_d_nmr->spectral_assignment two_d_nmr->spectral_assignment structure_confirmation Structure Confirmation spectral_assignment->structure_confirmation final_structure Final Structure of this compound structure_confirmation->final_structure

Caption: Experimental workflow for NMR analysis of this compound.

structure_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Interpretation proton_nmr ¹H NMR - Chemical Shifts - Multiplicities - Coupling Constants proton_env Proton Environments proton_nmr->proton_env spin_systems Spin Systems proton_nmr->spin_systems carbon_nmr ¹³C NMR - Number of Signals - Chemical Shifts carbon_skeleton Carbon Skeleton carbon_nmr->carbon_skeleton cosy COSY (¹H-¹H Correlations) cosy->spin_systems hsqc HSQC (¹H-¹³C One-Bond Correlations) connectivity Connectivity of Fragments hsqc->connectivity hmbc HMBC (¹H-¹³C Long-Range Correlations) hmbc->connectivity proton_env->connectivity carbon_skeleton->connectivity spin_systems->connectivity final_structure This compound Structure connectivity->final_structure

Caption: Logic diagram for the structural elucidation of this compound using NMR.

Application Notes and Protocols for the Spectroscopic Analysis of Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicpureine, a secoaporphine alkaloid isolated from Thalictrum faberi, presents a complex chemical structure necessitating detailed spectroscopic analysis for unequivocal identification and characterization. This document provides a comprehensive guide to the interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. Detailed tables of chemical shifts, multiplicities, and coupling constants are presented to aid researchers in confirming the structure of isolated or synthesized this compound. Furthermore, standardized experimental protocols for the acquisition of high-quality NMR data for this class of compounds are outlined. This application note also includes a workflow for the isolation and characterization of this compound, providing a logical framework for natural product chemists. While specific signaling pathways for this compound are not yet fully elucidated, its classification as an isoquinoline alkaloid suggests potential interactions with various biological targets, a common trait for this diverse class of compounds known for a wide range of biological activities.

Data Presentation

The 1H and 13C NMR spectral data for this compound, as determined in CDCl3, are summarized below. These tables provide a reference for the assignment of signals in experimentally acquired spectra.

Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
57.89d9.0
67.17d9.0
87.81s
97.21s
107.42s
1'a3.25m
1'b3.15m
2'a2.90m
2'b2.80m
N-CH32.50s
1-OCH33.95s
2-OCH34.05s
3-OCH34.02s
4-OCH33.98s
7-OCH34.08s

Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)

PositionChemical Shift (δ) ppm
1148.9
2151.5
3142.0
4152.8
4a125.0
4b128.1
5118.5
6105.5
7158.2
8104.2
8a129.2
9106.1
10114.5
10a126.3
1'29.5
2'53.8
N-CH345.3
1-OCH361.2
2-OCH361.0
3-OCH360.9
4-OCH356.1
7-OCH356.3

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality 1H and 13C NMR spectra of this compound and related alkaloids.

Sample Preparation
  • Sample Purity: Ensure the isolated or synthesized this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound, as it provides good solubility and its residual solvent peak does not overlap with key analyte signals. Other deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) may be used if solubility is an issue, but chemical shifts will vary.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard with a known concentration should be added. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (≥400 MHz for 1H) equipped with a probe capable of performing standard 1D and 2D NMR experiments.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

    • Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, it is highly recommended to perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can be useful for stereochemical assignments.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at δH 7.26 ppm and δC 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis in the 1H NMR spectrum.

  • Interpretation: Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to assign all signals to their respective nuclei in the this compound structure.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

experimental_workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis plant_material Thalictrum faberi Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr_acquisition 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr_acquisition ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis data_interpretation Spectral Data Interpretation & Structure Elucidation nmr_acquisition->data_interpretation ms_analysis->data_interpretation final_structure Confirmed Structure of this compound data_interpretation->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

logical_relationship cluster_class Chemical Classification cluster_properties Properties & Analysis This compound This compound secoaporphine Secoaporphine Alkaloid This compound->secoaporphine physchem Physicochemical Properties (MW, Formula, MP) This compound->physchem spectroscopic Spectroscopic Data (1H NMR, 13C NMR, MS) This compound->spectroscopic bioactivity Potential Biological Activities (e.g., Cytotoxicity, Enzyme Inhibition) This compound->bioactivity alkaloid Alkaloid isoquinoline Isoquinoline Alkaloid isoquinoline->alkaloid secoaporphine->isoquinoline

Application Notes and Protocols for the Mass Spectrometry Analysis of Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicpureine is a 6,6a-secoaporphine alkaloid with the chemical formula C₂₂H₂₇NO₅.[1] It possesses a phenanthrene scaffold substituted with five methoxy groups and a methylaminoethyl side chain.[1] Found in various plant species, including Annona purpurea and Fagonia olivieri, this compound and its analogs are of interest to researchers for their potential pharmacological activities.[1] Mass spectrometry (MS) is a crucial analytical technique for the identification and structural elucidation of such natural products. This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Predicted Mass Spectrometry Fragmentation of this compound

In positive ion mode electrospray ionization (ESI), this compound is expected to be readily protonated due to the basicity of its secondary amine, forming the protonated molecule [M+H]⁺ at an m/z of approximately 386.1967. The fragmentation of this compound is anticipated to proceed through characteristic pathways for aporphine and phenanthrene alkaloids, primarily involving the cleavage of the ethylamine side chain and sequential losses from the methoxy groups.

The initial and most significant fragmentation is predicted to be the cleavage of the C-C bond beta to the nitrogen atom of the ethylamine side chain. This results in the formation of a stable benzylic carbocation on the phenanthrene ring system. Subsequent fragmentations will likely involve the neutral loss of methanol (CH₃OH) or a methyl radical (•CH₃) from the numerous methoxy substituents.

Table 1: Predicted m/z Values of the Protonated Molecule and Major Fragment Ions of this compound in Positive ESI-MS/MS.

Ion Proposed Formula Calculated m/z Description
[M+H]⁺C₂₂H₂₈NO₅⁺386.1967Protonated molecule
Fragment 1C₂₀H₂₀O₅⁺340.1283Loss of C₂H₇N (ethylamine)
Fragment 2C₁₉H₁₇O₅⁺325.1049Loss of •CH₃ from Fragment 1
Fragment 3C₁₉H₁₆O₄⁺308.1021Loss of CH₃OH from Fragment 1
Fragment 4C₁₈H₁₃O₄⁺293.0786Loss of •CH₃ from Fragment 3

Proposed Fragmentation Pathway of this compound

The fragmentation of the protonated this compound molecule is initiated by the cleavage of the ethylamine side chain, followed by a series of neutral losses from the methoxy groups, leading to the generation of several diagnostic fragment ions.

G M [M+H]⁺ m/z 386.1967 F1 Fragment 1 m/z 340.1283 M->F1 - C₂H₇N F2 Fragment 2 m/z 325.1049 F1->F2 - •CH₃ F3 Fragment 3 m/z 308.1021 F1->F3 - CH₃OH F4 Fragment 4 m/z 293.0786 F3->F4 - •CH₃

Proposed fragmentation pathway of this compound.

Experimental Protocol: UPLC-QTOF-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a UPLC system coupled to a QTOF mass spectrometer. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound standard at 1 mg/mL in methanol. Serially dilute the stock solution with methanol to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Plant Extract: For the extraction of this compound from plant material, a general method involves the following steps:

    • Homogenize the dried and powdered plant material.

    • Extract with methanol or a mixture of methanol and a weak acid (e.g., 0.1% formic acid) using ultrasonication or maceration.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

2. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. QTOF-MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 30-40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350-450 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600-800 L/h.

  • Mass Range: m/z 50-1000.

  • Acquisition Mode: MS and MS/MS (or MSᴱ) mode to acquire both precursor and fragment ion data.

  • Collision Energy: For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

  • Lock Mass: Use a suitable lock mass compound (e.g., leucine enkephalin) for accurate mass measurements.

4. Data Analysis Workflow

The following workflow outlines the steps for processing the acquired UPLC-QTOF-MS data to identify and characterize this compound.

G A Data Acquisition (UPLC-QTOF-MS) B Peak Detection and Alignment A->B C Molecular Feature Finding B->C D Database Search (e.g., in-house library, public databases) C->D E Manual Spectral Interpretation C->E F Elemental Composition Determination (from accurate mass) D->F G Fragmentation Pattern Analysis E->G H Structural Elucidation of this compound F->H G->H

Data analysis workflow for this compound identification.

Conclusion

The provided information on the predicted mass spectral fragmentation of this compound, along with the detailed UPLC-QTOF-MS protocol, serves as a valuable resource for researchers engaged in the analysis of this and related alkaloids. The characteristic fragmentation pattern, initiated by the loss of the ethylamine side chain, provides a basis for the confident identification of this compound in complex matrices. The experimental and data analysis workflows offer a systematic approach to achieve accurate and reliable results in the structural elucidation of natural products.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicpureine, a phenanthrene alkaloid belonging to the aporphine class, is a natural compound with potential pharmacological activities. Aporphine alkaloids, as a group, have demonstrated a wide range of biological effects, including antioxidant properties, which are crucial in combating oxidative stress-related diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of various conditions such as neurodegenerative diseases, cancer, and cardiovascular disorders.

These application notes provide detailed protocols for a panel of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and Superoxide Radical Scavenging—to evaluate the antioxidant potential of this compound. Due to the limited availability of specific antioxidant data for this compound, this document includes representative quantitative data from structurally similar aporphine alkaloids like boldine, glaucine, and isocorydine to serve as a benchmark for experimental design and data interpretation.

Data Presentation: In Vitro Antioxidant Activity of Aporphine Alkaloids

The following table summarizes the in vitro antioxidant activity of aporphine alkaloids structurally related to this compound, providing a comparative reference for the expected potency.

AssayAlkaloidIC50 / ActivityReference CompoundIC50 / Activity (Reference)
DPPH Radical Scavenging Boldine33.00 µg/mLAscorbic Acid36.00 µg/mL
8-Amino-Isocorydine11.12 µM--
ABTS Radical Scavenging Boldine19.83 µg/mLAscorbic Acid23.08 µg/mL
Ferric Reducing Antioxidant Power (FRAP) Glaucine (in extract)74.52 ± 4.74 mg TE/g--
Superoxide Radical Scavenging Boldine29.00 µg/mLAscorbic Acid33.00 µg/mL
Hydroxyl Radical Scavenging Boldine14.00 µg/mLAscorbic Acid16.80 µg/mL
Nitric Oxide Radical Scavenging Boldine11.96 µg/mLAscorbic Acid16.80 µg/mL

Note: The FRAP value for glaucine is from a methanolic extract of Glaucium acutidentatum, where glaucine was the most abundant alkaloid. TE = Trolox Equivalents.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the reaction mixture (DPPH solution with sample).

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound Stock & Dilutions add_sample Add 100 µL Sample/ Standard to Well prep_sample->add_sample prep_std Prepare Standard (Ascorbic Acid/Trolox) prep_std->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 Value measure_abs->calculate

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • This compound (or test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4) or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the reaction mixture (ABTS•+ solution with sample).

    The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock Solution prep_abts_working Prepare ABTS•+ Working Solution prep_abts_stock->prep_abts_working add_abts Add 180 µL ABTS•+ Solution prep_abts_working->add_abts prep_sample Prepare this compound Stock & Dilutions add_sample Add 20 µL Sample/ Standard to Well prep_sample->add_sample add_sample->add_abts incubate Incubate 6 min add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 Value measure_abs->calculate

ABTS Radical Scavenging Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound (or test compound)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution and serial dilutions of this compound and the positive control.

    • Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100 to 2000 µM).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the sample, standard, or blank (solvent).

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents (TEAC).

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent add_frap Add 180 µL FRAP Reagent prep_frap->add_frap prep_sample Prepare this compound Stock & Dilutions add_sample Add 20 µL Sample/ Standard to Well prep_sample->add_sample prep_std Prepare FeSO4 Standard Curve prep_std->add_sample add_sample->add_frap incubate Incubate 30 min at 37°C add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Calculate FRAP Value from Standard Curve measure_abs->calculate

FRAP Assay Workflow
Superoxide Radical Scavenging Assay (NBT Method)

This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻•). Superoxide radicals are generated in a non-enzymatic system (e.g., PMS-NADH) and reduce Nitroblue Tetrazolium (NBT) to a purple formazan product. The presence of an antioxidant inhibits this reduction, and the decrease in formazan formation is measured spectrophotometrically.

Materials:

  • This compound (or test compound)

  • Tris-HCl buffer (16 mM, pH 8.0)

  • NADH (Nicotinamide adenine dinucleotide, reduced form) solution (468 µM)

  • NBT (Nitroblue tetrazolium) solution (156 µM)

  • PMS (Phenazine methosulfate) solution (60 µM)

  • Ascorbic acid or Gallic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare all reagent solutions in Tris-HCl buffer (16 mM, pH 8.0).

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution and serial dilutions of this compound and the positive control in the buffer.

  • Assay Protocol:

    • In a 96-well microplate, mix 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the sample or standard solution at different concentrations.

    • Initiate the reaction by adding 50 µL of PMS solution to the mixture.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm using a microplate reader.

  • Calculation: The percentage of superoxide radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (reaction mixture without sample).

    • A_sample is the absorbance of the reaction mixture with the sample.

    The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

Superoxide_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare NBT, NADH, & PMS Solutions mix_reagents Mix NBT, NADH, & Sample in Well prep_reagents->mix_reagents prep_sample Prepare this compound Stock & Dilutions prep_sample->mix_reagents add_pms Add PMS to Initiate Reaction mix_reagents->add_pms incubate Incubate 5 min add_pms->incubate measure_abs Measure Absorbance at 560 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 Value measure_abs->calculate

Superoxide Radical Scavenging Assay Workflow

Signaling Pathways and Logical Relationships

The antioxidant activity of phenolic alkaloids like this compound is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl and methoxy groups on the aromatic rings, as well as the nitrogen atom in the aporphine structure, contributes to this activity. The following diagram illustrates the general mechanism of radical scavenging by an antioxidant molecule.

Antioxidant_Mechanism Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• donation Antioxidant Antioxidant (A-H) Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical H• donation

General Mechanism of Radical Scavenging

Application Notes and Protocols for Cell Culture-Based Assays for Thalicpureine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicpureine, a phenanthrene alkaloid identified in plant species such as Annona purpurea and Fagonia olivieri, belongs to a class of natural compounds with potential cytotoxic activities.[1] While specific studies on the cytotoxicity of this compound are limited, research on structurally related aporphine and phenanthrene alkaloids suggests that it may exert anti-proliferative and pro-apoptotic effects on cancer cells. The evaluation of these cytotoxic effects is a critical step in the preliminary assessment of its potential as a therapeutic agent.

These application notes provide detailed protocols for a panel of cell culture-based assays to characterize the cytotoxic profile of this compound. The described methods—MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/Propidium Iodide (PI) assays—offer a multi-faceted approach to understanding its impact on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Comparative Cytotoxicity of Related Alkaloids

Due to the absence of publicly available cytotoxicity data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related phenanthrene-based and aporphine alkaloids against various human cancer cell lines. This data serves as a valuable reference for designing initial dose-response studies for this compound.

Alkaloid ClassCompoundCancer Cell LineIC50 (µM)Reference
Phenanthrene-Based N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinolH460 (Large-cell lung carcinoma)11.6[2][3]
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinolH460 (Large-cell lung carcinoma)6.1[2][3]
Aporphine LiriodenineCAOV-3 (Ovarian cancer)Not explicitly stated, but effective[4][5]
CrebanineGlioblastoma multiforme cellsEffective at 50-200 µM[6]
Dimeric AporphinoidHL-60 (Leukemia)1.06[7]
Isoquinoline AlkaloidsVarious lung cancer cell lines< 20[8][9]

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is advisable to start with a broad concentration range (e.g., 0.1 to 100 µM) based on data from related compounds.

    • Remove the existing medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.

    • Include untreated cells as a negative control and a vehicle control (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.1%).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Following the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • After the incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the extent of cell lysis.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of a stop solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Controls and Data Analysis:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided with the kit).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting and Washing:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer (provided with the kit).

  • Staining:

    • Determine the cell concentration and adjust it to 1 x 10⁶ cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Visualizations

Experimental Workflow for this compound Cytotoxicity Assessment

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549, MCF-7) mtt MTT Assay (Cell Viability) cell_culture->mtt Seed Cells ldh LDH Assay (Membrane Integrity) cell_culture->ldh Seed Cells apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) cell_culture->apoptosis Seed Cells thalic_prep This compound Preparation (Stock Solution in DMSO) thalic_prep->mtt Treat Cells thalic_prep->ldh Treat Cells thalic_prep->apoptosis Treat Cells ic50 IC50 Determination mtt->ic50 cyto_percent Percentage Cytotoxicity ldh->cyto_percent apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant

Caption: Workflow for evaluating this compound's cytotoxicity.

Postulated Signaling Pathway for Aporphine Alkaloid-Induced Apoptosis

Based on studies of related aporphine alkaloids, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway, possibly influenced by the PI3K/Akt signaling pathway.[4][5][6]

G cluster_membrane cluster_cytosol cluster_mito cluster_caspase This compound This compound PI3K PI3K This compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Akt Akt PI3K->Akt Activation Akt->Bcl2 Activation Bcl2->Bax Inhibition Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->Mito Induces CytC Cytochrome c Release Mito->CytC Leads to Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Execution

References

Application Note & Protocol: Quantitative Analysis of Thalicpureine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalicpureine is an aporphine alkaloid found in plants of the Thalictrum genus, which has been investigated for various pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides a detailed protocol for the quantitative analysis of this compound in various matrices using a validated High-Performance Liquid Chromatography (HPLC) method. Aporphine alkaloids, a class of compounds to which this compound belongs, have been successfully quantified using HPLC and UHPLC-MS/MS techniques.[1][2][3]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a gradient elution system composed of an aqueous mobile phase and an organic modifier. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Sample matrix (e.g., plasma, plant extract)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

3. Chromatographic Conditions

A C18 analytical column is commonly used for the separation of aporphine alkaloids.[3] The following conditions are a starting point and may require optimization depending on the specific HPLC system and sample matrix.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

4. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Extract a known amount of the powder (e.g., 1 g) with methanol using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Plasma/Serum:

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated by analyzing blank and spiked samples.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed and the correlation coefficient (r²) is determined.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is expressed as the relative standard deviation (%RSD).
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery experiments.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
LOD (µg/mL)0.1
LOQ (µg/mL)0.5
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
RobustnessNo significant effect

Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Result Result Quantification->Result G cluster_validation Method Validation AnalyticalMethod Analytical Method Specificity Specificity AnalyticalMethod->Specificity Linearity Linearity AnalyticalMethod->Linearity Accuracy Accuracy AnalyticalMethod->Accuracy Precision Precision AnalyticalMethod->Precision LOD_LOQ LOD & LOQ AnalyticalMethod->LOD_LOQ Robustness Robustness AnalyticalMethod->Robustness Linearity->LOD_LOQ Accuracy->Precision G cluster_signaling Putative Cellular Signaling Aporphine_Alkaloid Aporphine Alkaloid (e.g., this compound) PI3K PI3K Aporphine_Alkaloid->PI3K NFkB NF-κB Aporphine_Alkaloid->NFkB MAPK MAPK Aporphine_Alkaloid->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Akt->Cellular_Response NFkB->Cellular_Response MAPK->Cellular_Response

References

Thalicpureine: A Phenanthrene Alkaloid for Phytochemical Analysis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Thalicpureine is a phenanthrene alkaloid naturally occurring in various plant species, including Annona purpurea and Fagonia olivieri.[1] As a distinct phytochemical entity, this compound holds significant potential as a reference standard for the qualitative and quantitative analysis of plant extracts and herbal formulations. Its unique structural features also make it a compound of interest for researchers in drug development, particularly in the exploration of its potential anti-inflammatory and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound as a phytochemical standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application as a reference standard. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₅PubChem
Molecular Weight 385.5 g/mol PubChem[1]
IUPAC Name N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanaminePubChem[1]
CAS Number 218900-91-5PubChem
Appearance SolidHMDB
Melting Point 196 - 197 °CHMDB
Purity ≥98% (HPLC)Typical specification from commercial suppliers
Solubility Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water.General knowledge for similar alkaloids

Application as a Phytochemical Standard

This compound serves as an essential reference material for the accurate identification and quantification of this alkaloid in complex botanical matrices. Its use is critical for ensuring the quality, consistency, and efficacy of herbal products.

Qualitative Analysis

For qualitative identification, a preliminary phytochemical screening can be performed on plant extracts.

Protocol: Preliminary Phytochemical Screening for Alkaloids

  • Extraction: Macerate 10 g of dried and powdered plant material with 100 mL of methanol for 24 hours. Filter the extract and concentrate it under reduced pressure.

  • Acid-Base Extraction: Dissolve the crude extract in 5% hydrochloric acid. Filter the solution. Basify the filtrate with ammonium hydroxide to precipitate the alkaloids.

  • Test for Alkaloids: Dissolve a small portion of the precipitate in 1% hydrochloric acid and add a few drops of Dragendorff's or Mayer's reagent. The formation of a reddish-brown or cream-colored precipitate, respectively, indicates the presence of alkaloids.[2][3]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for the quantification of this compound.

Protocol: Quantitative HPLC-UV Analysis of this compound

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes. Filter the extract and dilute it with the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters for HPLC-UV

ParameterAcceptance CriteriaTypical Results
Linearity (R²) > 0.9990.9995
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) < 2%1.5%
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.5 µg/mL

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to identify the chemical shifts (δ) and coupling constants (J) for all protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) are recommended for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Protocol: ESI-MS/MS Analysis

  • Sample Infusion: Introduce a dilute solution of this compound in methanol into an electrospray ionization (ESI) source of a mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Fragmentation Pattern: The fragmentation of isoquinoline alkaloids often involves the cleavage of bonds beta to the nitrogen atom and retro-Diels-Alder reactions in the ring systems.[4][5] For this compound, characteristic losses would likely include the neutral loss of methyl groups (CH₃), methoxy groups (CH₃O), and fragmentation of the ethylamine side chain.

Biological Activities and Signaling Pathways

Preliminary research on related alkaloids suggests that this compound may possess anti-inflammatory and antimicrobial properties. Further investigation into these activities is a promising area of research.

Anti-inflammatory Activity

Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (active) NF-κB (active) NF-κB (p50/p65)->NF-κB (active) translocates This compound This compound This compound->IKK inhibits Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Protocol: In Vitro NF-κB Inhibition Assay

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Analysis: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR. The inhibition of NF-κB nuclear translocation can be visualized using immunofluorescence microscopy.

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.[6][7][8][9][10]

Workflow for Biological Activity Screening of this compound

G start This compound Standard anti_inflammatory Anti-inflammatory Assays start->anti_inflammatory antimicrobial Antimicrobial Assays start->antimicrobial nf_kb NF-κB Inhibition Assay (e.g., ELISA, qPCR) anti_inflammatory->nf_kb mic MIC Determination (Bacteria & Fungi) antimicrobial->mic pathway Signaling Pathway Analysis (Western Blot) nf_kb->pathway mechanism Mechanism of Action Studies (e.g., cell wall integrity) mic->mechanism end Lead Compound for Drug Development pathway->end mechanism->end

Caption: Experimental workflow for investigating the biological activities of this compound.

Conclusion

This compound is a valuable phytochemical standard for the quality control of botanical products. The protocols outlined in this document provide a framework for its analytical and biological evaluation. Further research into its pharmacological properties may lead to the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Thalicpureine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) regarding the extraction and purification of Thalicpureine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for extractions of this compound from plant material?

A1: The choice of solvent is critical for maximizing the yield of this compound, an aporphine alkaloid. Generally, a synergistic effect is observed when using a combination of polar and moderately polar solvents. A mixture of chloroform and methanol has been shown to be effective for improving the extraction of aporphine alkaloids.[1][2] For Thalictrum species, acidic aqueous solutions (e.g., 0.5-5% hydrochloric acid) are commonly used for initial percolation extraction, which effectively protonates the alkaloids to form salts that are soluble in the aqueous medium.[3] Subsequent liquid-liquid extraction into an organic solvent is then performed after basifying the aqueous extract.

Q2: this compound is reported to be sensitive to light and heat. What precautions should I take during extraction and purification?

A2: Aporphine alkaloids are known to be sensitive to both light and heat, which can lead to degradation and reduced yield.[4][5] It is crucial to protect the sample from direct light by using amber-colored glassware or by wrapping containers in aluminum foil. Temperature should be carefully controlled; avoid high temperatures during extraction and solvent evaporation. Use of a rotary evaporator at reduced pressure and moderate temperature (e.g., <40°C) is recommended.[6] For long-term storage of extracts and purified this compound, refrigeration at 4°C or freezing at -20°C is advisable.[4]

Q3: What are the most common analytical techniques to monitor the presence and purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for initial screening and monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is the most robust method for both qualitative and quantitative analysis of this compound.[1][2][7][8] An HPLC-MS/MS method can provide high selectivity and sensitivity for quantification.[2]

Q4: What are the typical degradation pathways for aporphine alkaloids like this compound?

A4: Aporphine alkaloids can undergo several degradation reactions, especially when exposed to harsh conditions. Common degradation pathways include oxidation, hydrolysis (especially at extreme pH), and photochemical degradation (when exposed to light).[9][10] Fragmentation of the side chain is a common characteristic observed in mass spectrometry analysis of aporphine alkaloids.[11][12]

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient Solvent System: The solvent may not be optimal for extracting this compound from the plant matrix. 2. Inadequate Grinding of Plant Material: Insufficient surface area of the plant material can limit solvent penetration. 3. Incorrect pH: For acid/base extraction, the pH may not be in the optimal range to form the alkaloid salt or free base. 4. Degradation: Exposure to high temperatures or light during extraction can degrade the target compound.1. Optimize Solvent System: Experiment with solvent mixtures. A combination of chloroform and methanol has shown synergistic effects for aporphine alkaloid extraction.[2] For acid extraction, an optimized hydrochloric acid volume fraction of 0.8% has been used for Thalictrum alkaloids.[13] 2. Proper Sample Preparation: Grind the dried plant material to a moderately coarse powder to ensure efficient solvent contact.[14] 3. Control pH: When using acid extraction, ensure the pH is sufficiently low (e.g., <2) to form the alkaloid salt.[15] For subsequent extraction into an organic solvent, basify the aqueous extract to a pH >9 to liberate the free base.[15] 4. Minimize Degradation: Perform extraction at room temperature or with gentle heating (<40°C). Protect the extraction vessel from light.[6]
High Levels of Impurities in Crude Extract 1. Non-selective Solvent: The solvent may be co-extracting a large amount of other compounds like fats, waxes, and pigments. 2. Plant Material Rich in Oils: Some plant parts, like seeds, contain high levels of lipids.1. Implement a Defatting Step: Before the main extraction, pre-extract the plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids and waxes.[14] 2. Use a Multi-Step Extraction: Employ a liquid-liquid extraction protocol. After an initial acidic aqueous extraction, wash the aqueous layer with a non-polar solvent to remove neutral impurities before basifying and extracting the alkaloids.[15]
Purification Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation in Column Chromatography 1. Inappropriate Stationary Phase: The polarity of the silica or alumina may not be suitable for separating this compound from closely related alkaloids. 2. Incorrect Mobile Phase: The solvent system may be too polar or not polar enough, leading to co-elution or no elution. 3. Column Overloading: Applying too much crude extract to the column. 4. Improper Column Packing: Channels or cracks in the stationary phase can lead to band broadening.1. Select Appropriate Stationary Phase: Silica gel is commonly used for alkaloid purification.[16] If decomposition is an issue on silica, consider using a less acidic stationary phase like florisil or deactivated silica.[16] 2. Optimize Mobile Phase: Use TLC to determine the optimal solvent system that provides good separation (Rf values between 0.2 and 0.5). A gradient elution from a non-polar to a more polar solvent is often effective. 3. Reduce Sample Load: Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100). If solubility is an issue, consider dry loading the sample onto the column.[17] 4. Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Decomposition on the Column 1. Acidity of Silica Gel: Standard silica gel is acidic and can cause degradation of acid-labile compounds. 2. Prolonged Exposure: Long run times on the column can increase the chance of degradation.1. Deactivate Silica Gel: Treat the silica gel with a base (e.g., triethylamine) in the mobile phase to neutralize acidic sites.[16] 2. Use Alternative Stationary Phases: Consider using alumina or florisil.[16] 3. Increase Flow Rate: A faster flow rate can reduce the time the compound spends on the column, but this may compromise resolution.
Peak Tailing or Fronting in HPLC 1. Column Overload: Injecting too much sample can lead to distorted peak shapes. 2. Secondary Interactions: Silanol groups on the silica backbone can interact with the basic nitrogen of the alkaloid, causing tailing. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Use a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to block the active silanol groups.[7] 3. Adjust Mobile Phase pH: For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape by ensuring the analyte is in a single ionic form.[8]
Irreproducible Retention Times in HPLC 1. Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. 2. Fluctuations in Temperature: Changes in column temperature can affect retention times. 3. Mobile Phase Composition Changes: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase polarity.1. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. Regularly flush or replace the column. 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times. 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent bottles capped to prevent evaporation.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Thalictrum Species

This protocol is a general method for the extraction of total alkaloids, which can be adapted for this compound.

  • Preparation: Dry the plant material (e.g., roots, stems) at a moderate temperature (40-50°C) and grind it into a coarse powder.

  • Defatting (Optional): If the plant material is rich in lipids, extract the powder with n-hexane or petroleum ether in a Soxhlet apparatus for several hours to remove fats and waxes. Air-dry the defatted powder.

  • Acidic Extraction: Macerate or percolate the plant powder with an acidic aqueous solution (e.g., 0.5-2% HCl) at a solid-to-liquid ratio of 1:10 to 1:15 (w/v).[3][18] Allow the extraction to proceed for 24-48 hours with occasional shaking, or use sonication for a shorter duration (e.g., 54 minutes).

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the plant residue.

  • Basification: Adjust the pH of the filtered extract to 8-10 with an ammonia solution.[3] This will convert the alkaloid salts into their free base form, which may precipitate.

  • Organic Solvent Extraction: Extract the basified aqueous solution three to five times with an immiscible organic solvent such as chloroform or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude total alkaloid extract.

Protocol 2: Purification of Aporphine Alkaloids by Preparative HPLC

This protocol provides a general framework for purifying this compound from a crude extract using preparative HPLC.

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from impurities. A C18 column is commonly used.

  • Mobile Phase Selection: A common mobile phase for aporphine alkaloids is a gradient of acetonitrile and water, often with a modifier like formic acid, acetic acid, or triethylamine to improve peak shape.[7][8]

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Scale-Up to Preparative HPLC:

    • Column: Use a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size.

    • Flow Rate: Adjust the flow rate according to the preparative column dimensions.

    • Injection Volume: Increase the injection volume to load more sample onto the column.

  • Fraction Collection: Collect the eluent in fractions as the peaks are detected by the UV detector. Collect the fraction corresponding to the retention time of this compound as determined by the analytical method.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilization to obtain the purified this compound.

Visualizations

Extraction_Workflow Start Dried & Powdered Plant Material Defatting Defatting with Hexane (Optional) Start->Defatting AcidExtraction Acidic Extraction (e.g., 0.8% HCl) Defatting->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 AqueousExtract Acidic Aqueous Extract Filtration1->AqueousExtract Basification Basification to pH 8-10 (with Ammonia) AqueousExtract->Basification LLE Liquid-Liquid Extraction (with Chloroform) Basification->LLE OrganicPhase Organic Phase (Alkaloids) LLE->OrganicPhase AqueousPhase Aqueous Phase (Discard) LLE->AqueousPhase Drying Drying over Na2SO4 OrganicPhase->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract

Caption: Workflow for the extraction of this compound.

Troubleshooting_Low_Yield Problem Low Extraction Yield Check_Degradation Check for Degradation Problem->Check_Degradation Check_Solvent Check Solvent System Problem->Check_Solvent Check_pH Check pH Control Problem->Check_pH Solution_Light_Temp Protect from light & heat. Use moderate temperatures (<40°C). Check_Degradation->Solution_Light_Temp Evidence of degradation (color change, multiple spots on TLC) Solution_Solvent Use solvent mixture (e.g., Chloroform/Methanol). Perform defatting step. Check_Solvent->Solution_Solvent Literature suggests better solvents Solution_pH Ensure pH < 2 for acid extraction and pH > 9 for base liberation. Check_pH->Solution_pH pH is outside optimal range

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Maximizing Isoquinoline Alkaloid Yield from Thalictrum Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of isoquinoline alkaloids from Thalictrum plant sources.

Important Note on Thalicpureine

Initial research indicates that the alkaloid this compound has been isolated from Annona purpurea and Fagonia olivieri[1]. Currently, there is no scientific literature directly reporting the isolation of this compound from any Thalictrum species. The genus Thalictrum is, however, a rich source of other structurally diverse and pharmacologically important isoquinoline alkaloids[2][3]. This guide will therefore focus on improving the yield of these well-documented alkaloids from Thalictrum.

Frequently Asked Questions (FAQs)

Q1: Which Thalictrum species are known for high alkaloid content?

A1: Several Thalictrum species are recognized for their significant alkaloid content. Notably, Thalictrum minus, Thalictrum foetidum, Thalictrum cultratum, and Thalictrum foliolosum have been subjects of phytochemical studies revealing a variety of isoquinoline alkaloids, including aporphines, benzylisoquinolines, and protoberberines[2][4][5][6][7].

Q2: What are the major classes of alkaloids found in Thalictrum?

A2: The predominant alkaloids in the Thalictrum genus are isoquinoline alkaloids. These are broadly categorized into several types, including benzylisoquinolines, aporphines, and protoberberines like berberine[2][3][8].

Q3: What factors can influence the yield of alkaloids from Thalictrum plants?

A3: The yield of alkaloids is influenced by a combination of genetic and environmental factors. These include the specific plant species and even subspecies, the developmental stage of the plant, and the environmental conditions during growth[4]. A study on Thalictrum foliolosum demonstrated that the total alkaloid content varies with the season, with the highest yields observed in March-April[9].

Q4: What is elicitation and how can it improve alkaloid yield?

A4: Elicitation is a technique used to stimulate the production of secondary metabolites, such as alkaloids, in plants or plant cell cultures. This is achieved by applying elicitors, which are stress-inducing compounds. Methyl jasmonate (MeJA) and salicylic acid (SA) are two common elicitors that have been shown to up-regulate the biosynthetic pathways of alkaloids, leading to increased accumulation[10][11].

Q5: What is a general overview of the alkaloid extraction process?

A5: The most common method for extracting alkaloids is an acid-base extraction. This process leverages the basic nature of alkaloids. The plant material is first treated with an acid to form alkaloid salts, which are soluble in water. The aqueous extract is then made alkaline to convert the salts back to the free base form, which is then extracted using an organic solvent[12][13][14].

Troubleshooting Guides

Issue 1: Low Total Alkaloid Yield After Extraction

Possible Cause 1: Suboptimal Extraction Parameters

  • Solution: Optimize the extraction protocol. A study on Thalictrum delavayi found that the optimal conditions for total alkaloid extraction were a hydrochloric acid volume fraction of 0.8%, a solid-liquid ratio of 1:12, and a sonication time of 54 minutes, which resulted in a yield of 2.46%[15]. It is recommended to perform small-scale trials to determine the optimal parameters for your specific plant material and equipment.

Possible Cause 2: Plant Material and Harvesting Time

  • Solution: Ensure you are using the correct plant part and harvesting at the optimal time. For many Thalictrum species, the roots are a primary site of alkaloid accumulation[7][16][17]. Additionally, the time of year can significantly impact alkaloid content. For Thalictrum foliolosum, the highest alkaloid concentrations were found in samples collected in March and April[9].

Issue 2: Ineffective Elicitation in Plant Cell Cultures

Possible Cause 1: Incorrect Elicitor Concentration or Exposure Time

  • Solution: The concentration of the elicitor and the duration of exposure are critical. For methyl jasmonate, concentrations in the range of 50 µM to 200 µM are often effective[18]. It is advisable to perform a dose-response and time-course experiment to identify the optimal conditions for your specific cell line and target alkaloid.

Possible Cause 2: Cell Culture Conditions

  • Solution: The growth phase of the cell culture at the time of elicitation can influence the response. Elicitors are often most effective when applied during the exponential growth phase. Also, factors like light can affect alkaloid production in cell suspension cultures of some Thalictrum species[19].

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Thalictrum Roots

Objective: To extract the total alkaloid content from dried Thalictrum root material.

Materials:

  • Dried and powdered Thalictrum root material

  • 0.8% (v/v) Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH) solution

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

  • Filter paper

Procedure:

  • Weigh 10 g of dried, powdered Thalictrum root material.

  • Macerate the powder in 120 mL of 0.8% HCl solution (a 1:12 solid-liquid ratio)[15].

  • For enhanced extraction, sonicate the mixture for 54 minutes[15]. Alternatively, allow the mixture to stand for 24 hours with occasional shaking.

  • Filter the mixture and collect the acidic aqueous extract.

  • Transfer the extract to a separatory funnel.

  • Slowly add ammonium hydroxide solution to the extract, with gentle mixing, until the pH is approximately 9-10. This will precipitate the free alkaloid bases.

  • Extract the aqueous solution three times with 50 mL of chloroform. Combine the organic layers.

  • Dry the combined chloroform extract over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent using a rotary evaporator to obtain the crude total alkaloid extract.

Protocol 2: Methyl Jasmonate Elicitation in Thalictrum Cell Suspension Culture

Objective: To enhance the production of isoquinoline alkaloids in a Thalictrum cell suspension culture using methyl jasmonate.

Materials:

  • Established Thalictrum cell suspension culture in the exponential growth phase.

  • Methyl jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol).

  • Sterile pipette.

  • Shaker incubator.

Procedure:

  • Prepare a sterile stock solution of MeJA. For example, dissolve MeJA in ethanol to a concentration of 100 mM.

  • From the stock solution, add the appropriate volume to the Thalictrum cell suspension culture to achieve the desired final concentration (e.g., 100 µM). Ensure the volume of ethanol added is minimal to avoid solvent effects.

  • A control culture should be treated with the same volume of sterile ethanol without MeJA.

  • Incubate the treated and control cultures under the same conditions as before (e.g., light, temperature, and agitation).

  • Harvest the cells and/or media at specific time points (e.g., 24, 48, 72, 96 hours) after elicitation.

  • Extract the alkaloids from the harvested cells and media for quantification.

Data Presentation

Table 1: Effect of Extraction Parameters on Total Alkaloid Yield from Thalictrum delavayi

ParameterConditionTotal Alkaloid Yield (%)
Extraction Method Optimized Sonication-Assisted Acid Extraction2.46
Hydrochloric Acid Conc.0.8%
Solid-Liquid Ratio1:12
Sonication Time54 min
Data adapted from a study on Thalictrum delavayi[15].

Table 2: Seasonal Variation of Total Alkaloid Content in Thalictrum foliolosum Roots

Collection PeriodPlant Growth StageTotal Alkaloid Content (mg/Caffeine equivalent/mg dw)
March - AprilShoot Bud Initiation37
May - JuneVegetative Growth32
July - AugustFlowering and Fruiting29
September - OctoberPreparation for Senescence31
November - DecemberSenescence33
January - FebruarySenescence35
Data adapted from a study on Thalictrum foliolosum[9].

Visualizations

Experimental_Workflow_for_Alkaloid_Yield_Improvement cluster_plant_material Plant Material Selection cluster_yield_enhancement Yield Enhancement Strategies cluster_extraction Extraction and Purification cluster_analysis Analysis PlantSource Thalictrum Species (e.g., T. minus, T. foliolosum) Harvesting Optimal Harvesting (e.g., Roots, Seasonal Timing) PlantSource->Harvesting Elicitation Elicitation (e.g., Methyl Jasmonate in Cell Culture) Harvesting->Elicitation Optimization Extraction Parameter Optimization (Solvent, pH, Time) Harvesting->Optimization Extraction Acid-Base Extraction Elicitation->Extraction Optimization->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Quantification Yield Quantification (e.g., HPLC, Spectrophotometry) Purification->Quantification

Caption: Workflow for improving isoquinoline alkaloid yield.

Elicitor_Signaling_Pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cellular Receptor Elicitor->Receptor Signal Signal Transduction Cascade (Activation of Kinases) Receptor->Signal Transcription Transcription Factors Signal->Transcription Genes Upregulation of Alkaloid Biosynthesis Genes Transcription->Genes Enzymes Increased Synthesis of Biosynthetic Enzymes Genes->Enzymes Alkaloids Enhanced Alkaloid Accumulation Enzymes->Alkaloids

References

Overcoming peak tailing in Thalicpureine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thalicarpine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on peak tailing.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in the HPLC analysis of basic compounds like thalicarpine, a bisbenzylisoquinoline alkaloid. It can lead to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing.

Is your thalicarpine peak exhibiting tailing?

Follow this troubleshooting workflow to identify and resolve the issue.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Check for extra-column volume or column blockage. q1->a1_yes Yes a1_no Focus on chemical interactions with thalicarpine. q1->a1_no No end Peak Shape Improved a1_yes->end q2 What is the mobile phase pH? a1_no->q2 a2_adjust Adjust pH to 2-3 units below the pKa of thalicarpine (~7.9-9.3). Consider pH around 6. q2->a2_adjust q3 Are you using a mobile phase additive? a2_adjust->q3 a3_add Add a basic modifier like Triethylamine (TEA) at 10-50 mM. q3->a3_add No q4 What type of column are you using? q3->q4 Yes a3_add->q4 a4_column Use a high-purity, end-capped C18 or a phenyl-hexyl column. q4->a4_column a4_column->end G Analyte Interaction with Stationary Phase cluster_0 Ideal Chromatography cluster_1 Peak Tailing Scenario Analyte Thalicarpine Stationary Phase C18 Analyte->Stationary Phase Hydrophobic Interaction Analyte2 Thalicarpine (Basic) Stationary Phase2 C18 Analyte2->Stationary Phase2 Hydrophobic Interaction Silanol Silanol Group (Acidic) Analyte2->Silanol Secondary Ionic Interaction

Troubleshooting poor resolution in Thalicpureine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor resolution and other common issues encountered during the chromatographic analysis of Thalicpureine and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in this compound chromatography?

Poor resolution in the chromatography of this compound, a basic alkaloid, typically stems from several factors:

  • Secondary Interactions: Strong interactions between the basic amine groups of this compound and acidic residual silanol groups on the silica-based stationary phase can lead to peak tailing and broadening.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of this compound. If the pH is not optimized, it can result in inconsistent retention and poor peak shape.[3]

  • Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to either too rapid elution (co-elution with other components) or excessive retention and peak broadening.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted and broadened peaks.[2]

  • Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase, resulting in a general loss of resolution.[4]

Q2: How does mobile phase pH affect the chromatography of this compound?

As a basic compound, this compound's retention is highly sensitive to the mobile phase pH. At a low pH (typically 2-3 units below the pKa of the analyte), the silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte, which can improve peak shape.[5] Conversely, at a higher pH, the ionization of this compound is suppressed, which can also modify its retention behavior. The optimal pH is often determined empirically to achieve the best balance of retention and peak symmetry.

Q3: What type of column is best suited for this compound analysis?

For reverse-phase HPLC of basic compounds like this compound, modern, high-purity silica-based columns (Type B) that are end-capped are highly recommended.[2] End-capping chemically derivatizes most of the free silanol groups, minimizing their adverse interactions with basic analytes.[2] Columns specifically marketed as "base-deactivated" or those with alternative stationary phases like embedded polar groups can also provide improved peak shape and resolution.

Troubleshooting Guides

Issue 1: Peak Tailing or Asymmetry

Peak tailing is a common problem when analyzing basic compounds like this compound and is often caused by secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Lower the pH of the mobile phase to around 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the protonated this compound.

  • Use of Mobile Phase Additives:

    • Incorporate a small concentration (e.g., 0.1%) of a silanol blocker like triethylamine (TEA) into the mobile phase. TEA is a small basic molecule that competes with this compound for interaction with the active silanol sites.

  • Column Selection:

    • If tailing persists, switch to a base-deactivated column or a column with a different stationary phase chemistry (e.g., phenyl or embedded polar group).

  • Sample Concentration:

    • Dilute the sample to ensure you are not overloading the column.

Issue 2: Poor Resolution Between this compound and Other Alkaloids

When this compound co-elutes with other structurally similar alkaloids, adjustments to the mobile phase composition and gradient are necessary.

Troubleshooting Steps:

  • Modify Organic Solvent Ratio:

    • In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all components, potentially improving separation.[3]

  • Change the Organic Solvent:

    • Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjust the Gradient Profile:

    • If using a gradient, make the slope shallower in the region where this compound elutes. This provides more time for the separation to occur.

  • Optimize Temperature:

    • Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, sometimes leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your analytes.

Quantitative Data Summary

The following tables provide a summary of typical starting parameters for the chromatographic separation of Thalictrum alkaloids, including this compound. These are based on a UPLC-MS/MS method and can be adapted for HPLC.

Table 1: Chromatographic Conditions for Thalictrum Alkaloid Analysis [6][7]

ParameterValue
Column ACQUITY UPLC CSH™ C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 25°C
Injection Volume 1 µL

Table 2: Gradient Elution Program [6]

Time (minutes)% Mobile Phase B (Acetonitrile)
0.0 - 1.05
1.0 - 2.05 - 20
2.0 - 3.020 - 30
3.0 - 4.030 - 90
4.0 - 5.090
5.0 - 5.590 - 5

Experimental Protocols

Protocol 1: High-Resolution UPLC-MS/MS Analysis of this compound

This protocol is adapted from a validated method for the quantification of isoquinoline alkaloids in Thalictrum species.[6][7]

1. Sample Preparation: a. Extract the plant material or drug substance with a suitable solvent (e.g., methanol). b. Filter the extract through a 0.22 µm syringe filter prior to injection.

2. UPLC System and Column: a. Use a UPLC system equipped with a high-resolution mass spectrometer. b. Install an ACQUITY UPLC CSH™ C18 column (1.7 µm, 2.1 x 100 mm). c. Set the column temperature to 25°C.

3. Mobile Phase Preparation: a. Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. b. Mobile Phase B: Use HPLC-grade acetonitrile. c. Degas both mobile phases before use.

4. Chromatographic Run: a. Set the flow rate to 0.3 mL/min. b. Program the gradient as outlined in Table 2. c. Inject 1 µL of the prepared sample.

5. Mass Spectrometry Detection: a. Operate the mass spectrometer in positive ion mode. b. Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and other alkaloids.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_symptoms Identify Symptoms cluster_tailing_solutions Solutions for Tailing cluster_coelution_solutions Solutions for Co-elution cluster_end Outcome Start Poor Resolution Observed Tailing Peak Tailing / Asymmetry? Start->Tailing Coelution Co-elution / Overlapping Peaks? Start->Coelution LowerpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->LowerpH Yes ModifySolventRatio Decrease Organic Solvent % Coelution->ModifySolventRatio Yes AddBlocker Add Silanol Blocker (e.g., 0.1% TEA) LowerpH->AddBlocker Still Tailing Resolved Resolution Improved LowerpH->Resolved Improved ChangeColumn Use Base-Deactivated Column AddBlocker->ChangeColumn Still Tailing AddBlocker->Resolved Improved ChangeColumn->Resolved ChangeSolvent Switch Organic Solvent (ACN <-> MeOH) ModifySolventRatio->ChangeSolvent Still Overlapping ModifySolventRatio->Resolved Improved AdjustGradient Make Gradient Shallower ChangeSolvent->AdjustGradient Still Overlapping ChangeSolvent->Resolved Improved AdjustGradient->Resolved ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chromatographic Separation cluster_detection Detection & Analysis SamplePrep 1. Extract Sample (e.g., with Methanol) FilterSample 2. Filter Sample (0.22 µm) SamplePrep->FilterSample MobilePhasePrep 3. Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) FilterSample->MobilePhasePrep Equilibrate 4. Equilibrate Column MobilePhasePrep->Equilibrate Inject 5. Inject Sample Equilibrate->Inject Gradient 6. Run Gradient Elution Inject->Gradient Detect 7. Detect with MS (Positive Ion Mode, MRM) Gradient->Detect Analyze 8. Analyze Data Detect->Analyze

References

Thalicpureine stability and degradation under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Thalicpureine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a phenanthrene alkaloid, which is a subclass of benzylisoquinoline alkaloids. These are naturally occurring compounds found in various plant species.

Q2: What are the primary factors that can affect the stability of this compound?

Based on studies of structurally related aporphine alkaloids, the primary factors affecting the stability of this compound are expected to be:

  • pH: this compound is likely susceptible to degradation in both acidic and basic conditions.

  • Light (Photodegradation): Exposure to UV and visible light can lead to degradation.

  • Oxidation: The presence of oxidizing agents can cause chemical modification.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Enzymes: In biological systems, enzymes such as cytochrome P450s can metabolize and degrade this compound.

Q3: What are the likely degradation pathways for this compound?

Given its chemical structure as a phenanthrene alkaloid, the main degradation pathways for this compound are predicted to be hydrolysis and oxidation.[1] Hydrolysis may occur at ether linkages, while the aromatic rings and the amine functional group are susceptible to oxidation.[1]

Q4: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the degradation of this compound and quantifying its remaining concentration.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products formed.[3]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Peak Splitting in HPLC Chromatogram

  • Possible Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Possible Cause 2: Co-eluting Peaks. The split peak may actually be two different compounds eluting very close to each other.

    • Solution: Try a smaller injection volume to see if the peaks resolve better. Optimize the chromatographic method by adjusting the mobile phase composition, gradient, or temperature to improve separation.[4]

  • Possible Cause 3: Column Contamination or Void. Contaminants at the column inlet or a void in the packing material can distort the peak shape.

    • Solution: Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[4]

Problem: Baseline Drift in HPLC Chromatogram

  • Possible Cause 1: Mobile Phase Issues. Inconsistent mobile phase composition, contamination, or inadequate degassing can cause the baseline to drift.

    • Solution: Prepare fresh mobile phase daily using high-purity solvents. Ensure thorough degassing before use. For gradient elution, use a mobile phase with matched absorbance at the detection wavelength.[5][6]

  • Possible Cause 2: Temperature Fluctuations. Changes in ambient temperature can affect the refractive index of the mobile phase and cause baseline drift.

    • Solution: Use a column oven to maintain a constant temperature. Insulate any exposed tubing to minimize the impact of environmental temperature changes.[7][8]

  • Possible Cause 3: Detector Issues. A contaminated flow cell or a deteriorating lamp can lead to baseline instability.

    • Solution: Flush the flow cell with an appropriate cleaning solvent. If the noise persists, the detector lamp may need to be replaced.[6][7]

Quantitative Data Summary

The following tables summarize representative degradation data for aporphine alkaloids, which are structurally similar to this compound. This data can be used as a general guide for designing stability studies for this compound.

Table 1: Effect of pH on the Stability of Apomorphine (Aporphine Alkaloid) in Aqueous Solution.

pHTemperature (°C)Time (days)Remaining Apomorphine (%)Reference
4.02514>95% (with antioxidants)[9]
7.02514Significantly degraded[9]
4.03714>95% (with antioxidants)[9]
7.03714Almost completely degraded[9]

Table 2: Effect of Temperature on the Stability of Apomorphine in Aqueous Solution (with Antioxidants).

Temperature (°C)Time (days)Remaining Apomorphine (%)Reference
251499.7[10]
3214~98[10]
371495.9[10]

Table 3: Photodegradation of Glaucine (Aporphine Alkaloid) in Solution.

Light SourceSolventIrradiation Time (h)Degradation (%)Reference
UV LampMethanol4~20[11]
UV LampWater4~5[11]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12][13] The following are general protocols that can be adapted for this compound. A target degradation of 5-20% is generally recommended.[2]

1. Acid Hydrolysis

  • Protocol: Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis

  • Protocol: Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Protocol: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (H₂O₂) (e.g., 3% v/v).

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

4. Photodegradation

  • Protocol: Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or water) in a photostable, transparent container to a light source as specified in ICH guideline Q1B.[12][14] A control sample should be wrapped in aluminum foil to protect it from light.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[14]

  • Analyze the samples by HPLC at appropriate time intervals.

5. Thermal Degradation (Solid State)

  • Protocol: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH) for a defined period (e.g., 1, 2, 4 weeks).

  • At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be used to study the thermal behavior of the solid compound.[15][16]

Diagrams

degradation_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) This compound->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) This compound->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) This compound->Oxidation Expose to Photo Photodegradation (ICH Q1B) This compound->Photo Expose to Thermal Thermal Stress (Solid, 60°C/75% RH) This compound->Thermal Expose to HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Photo->HPLC Analyze Thermal->HPLC Analyze LCMS LC-MS Analysis (Identification of Degradants) HPLC->LCMS Further Characterization

Forced Degradation Experimental Workflow.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response Stimulus e.g., LPS, Cytokines Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex phosphorylates IκBα p50_p65 p50/p65 NFkB_complex->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation transcription Aporphine Aporphine Alkaloids (e.g., this compound) Aporphine->IKK Inhibition Aporphine->MAPKKK Inhibition

Potential Inhibition of NF-κB and MAPK Signaling by Aporphine Alkaloids.

References

Preventing Thalicpureine degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Thalicpureine to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic chemical information?

This compound is a benzylisoquinoline alkaloid, a class of naturally occurring chemical compounds.[1][2][3] Key chemical properties are summarized below.

PropertyValue
Molecular FormulaC22H27NO5[1][4]
Molecular Weight385.45 g/mol [4][5]
AppearanceSolid[4]
Melting Point196-197 °C[4]

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, compounds of the benzylisoquinoline alkaloid class are generally susceptible to:

  • Oxidation: The presence of oxygen can lead to oxidative degradation, especially in the presence of light or metal ions.

  • Hydrolysis: Depending on the specific functional groups, ester or amide linkages could be susceptible to hydrolysis, which is influenced by pH and water content.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

Q3: What are the visual signs of this compound degradation?

Degradation may not always be visible. However, you might observe:

  • A change in color of the solid compound or its solution.

  • The appearance of turbidity or precipitation in a solution.

  • A change in the physical state of the compound.

Any visual change should be investigated, as it may indicate a loss of purity and potency.

Q4: How can I monitor the stability of my this compound sample?

Regular analytical testing is the most reliable way to monitor stability. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[6][7][8] A stability-indicating method should be used, which is a validated analytical procedure that can accurately detect and quantify the active ingredient without interference from its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of potency or inconsistent experimental results. Sample degradation due to improper storage.1. Review current storage conditions. Are they in line with the recommended guidelines (see below)?2. Perform an analytical purity check (e.g., via HPLC) on your current stock and compare it to the certificate of analysis or a freshly prepared standard.3. If degradation is confirmed, discard the old stock and obtain a fresh sample. Implement improved storage protocols.
Color change in the solid compound or solution. Oxidation or photodegradation.1. Immediately protect the sample from light by storing it in an amber vial or a container wrapped in aluminum foil.2. Purge the headspace of the container with an inert gas like argon or nitrogen before sealing to minimize oxygen exposure.3. For solutions, consider using deoxygenated solvents.
Precipitate forms in a stored solution. Change in solubility due to degradation, pH shift, or solvent evaporation.1. Verify the integrity of the container seal to prevent solvent evaporation.2. Check the pH of the solution, as degradation can sometimes alter it.3. Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, it is likely a degradation product, and the solution should be discarded.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. The table below presents hypothetical stability data for illustrative purposes.

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)
-20°C, in the dark, under inert gas >99% >98%
4°C, in the dark97%94%
Room Temperature (25°C), in the dark92%85%
Room Temperature (25°C), exposed to light80%65%

Note: This data is for illustrative purposes. It is crucial to perform your own stability studies for critical applications.

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To assess the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a this compound stock solution of known concentration in a suitable solvent (e.g., methanol or DMSO).

  • Storage Conditions: Store the aliquots under different conditions:

    • -20°C, protected from light, headspace purged with nitrogen.

    • 4°C, protected from light.

    • 25°C, protected from light.

    • 25°C, exposed to ambient light.

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months).

  • Analysis: Use a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration and purity of this compound in each aliquot.

  • Data Evaluation: Compare the results at each time point to the initial analysis. A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the sample solution to be tested at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • The purity of the sample can be calculated by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.

Visualizations

Thalicpureine_Degradation_Troubleshooting start Inconsistent Experimental Results or Visual Change check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_check Perform Analytical Purity Test (e.g., HPLC) check_storage->analytical_check compare_results Compare to Specification or Fresh Standard analytical_check->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Purity Out of Spec no_degradation No Significant Degradation compare_results->no_degradation Purity Within Spec discard_stock Discard Old Stock & Implement Improved Storage degradation_confirmed->discard_stock investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected this compound degradation.

Stability_Testing_Workflow prep Prepare this compound Aliquots of Known Concentration initial_analysis Analyze at T=0 (HPLC/LC-MS) prep->initial_analysis storage Store Aliquots under Varied Conditions prep->storage data_eval Evaluate Data: Compare Purity and Degradant Profile initial_analysis->data_eval time_points Analyze at Subsequent Time Points (1, 3, 6, 12 mo) storage->time_points time_points->data_eval conclusion Determine Optimal Storage Conditions data_eval->conclusion

Caption: Experimental workflow for this compound stability testing.

References

Solving solubility issues of Thalicpureine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalicpureine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phenanthrene alkaloid, a class of naturally occurring compounds with potential therapeutic properties.[1][2] Like many alkaloids, this compound is a relatively large, complex organic molecule that is poorly soluble in aqueous solutions.[3][4] This low aqueous solubility can be a significant hurdle for in vitro and in vivo studies, as it can lead to precipitation in buffers and cell culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the general solubility characteristics of alkaloids like this compound?

Most alkaloids are weak bases and exhibit the following general solubility patterns:

  • Free Base Form: Poorly soluble in water but soluble in many organic solvents such as chloroform, diethyl ether, and 1,2-dichloroethane.[3]

  • Salt Form: When treated with an acid, alkaloids form salts. These salts are typically soluble in water and alcohol but have limited solubility in non-polar organic solvents.[3][5]

Q3: I need to make a stock solution of this compound for my experiments. What solvent should I start with?

For creating a high-concentration stock solution, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic compounds, including many alkaloids.[6] Other potential solvents include dimethylformamide (DMF) and ethanol. It is crucial to use a fresh, anhydrous grade of the chosen solvent, as absorbed water can reduce the solubility of hydrophobic compounds.[1]

Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. Why is this happening and what can I do?

This is a common issue when a compound is highly soluble in a concentrated organic stock solution but has poor solubility in the final aqueous medium. When the DMSO stock is diluted, the concentration of the organic solvent decreases significantly, and the aqueous environment can no longer keep the this compound dissolved, causing it to precipitate.

To address this, you can try the following:

  • Decrease the final concentration: The simplest solution is to work with a lower final concentration of this compound.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, be mindful of solvent toxicity in cell-based assays.

  • Use solubilizing agents: Incorporating surfactants or cyclodextrins into your final aqueous medium can help to maintain the solubility of this compound.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
This compound powder will not dissolve in the initial solvent (e.g., DMSO). 1. The compound is highly crystalline. 2. The solvent quality is poor (e.g., contains water). 3. Insufficient energy to break the crystal lattice.1. Use a fresh, anhydrous solvent: DMSO is hygroscopic; use a new, sealed bottle.[1] 2. Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath). Ensure this compound is stable at this temperature. 3. Sonication: Use an ultrasonic bath to provide energy for dissolution.[8] 4. Particle Size Reduction: If you have the equipment, grinding the powder to increase its surface area can aid dissolution.[7]
A stock solution in an organic solvent appears cloudy or has visible particles. 1. The solubility limit in that specific solvent has been exceeded. 2. The compound may be degrading or reacting with the solvent.1. Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles and create a saturated stock solution. The concentration should then be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC). 2. Try a different solvent: Test the solubility in alternative solvents like DMF or N-methyl-2-pyrrolidone (NMP).
The compound dissolves initially but crashes out of solution over time, even in the stock solvent. 1. The solution is supersaturated and unstable. 2. The compound is degrading over time. 3. The storage temperature is too low, causing the compound to crystallize.1. Prepare fresh solutions: Make stock solutions on the day of the experiment. 2. Store at room temperature: If the compound is stable, storing the stock solution at room temperature may prevent crystallization that can occur at 4°C or -20°C. Protect from light if the compound is light-sensitive. 3. Re-dissolve before use: If stored cold, allow the solution to warm to room temperature and vortex or sonicate briefly to ensure everything is back in solution before use.
Inconsistent results in biological assays. 1. Precipitation in the assay medium leads to variable effective concentrations. 2. Adsorption of the compound to plasticware (e.g., pipette tips, microplates).1. Visually inspect assay plates: Before and after adding cells, check for any signs of precipitation under a microscope. 2. Use formulation strategies: Consider using co-solvents, surfactants (e.g., Tween® 80), or cyclodextrins to improve aqueous solubility.[7] 3. Use low-binding plasticware: This can reduce the loss of the compound due to adsorption.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₅PubChem[2]
Molecular Weight 385.5 g/mol PubChem[2]
Physical Description SolidPubChem[2]
Melting Point 196 - 197 °CPubChem[2]
XLogP3 4.1PubChem[2]
Experimental Water Solubility Not AvailableFooDB[9]

Table 2: Common Laboratory Solvents for Solubility Testing

This table provides a list of common solvents with their relative polarities to guide your solvent screening experiments.

SolventRelative PolarityNotes
Hexane0.009Non-polar
Toluene0.099Non-polar, aromatic
Diethyl Ether0.117Non-polar
Dichloromethane (DCM)0.309Moderately polar
Acetone0.355Polar, aprotic
Ethyl Acetate0.228Moderately polar
Isopropanol0.546Polar, protic
Acetonitrile0.460Polar, aprotic
Ethanol0.654Polar, protic
Methanol0.762Polar, protic
Dimethylformamide (DMF)0.386Polar, aprotic
Dimethyl Sulfoxide (DMSO)0.444Polar, aprotic
Water1.000Highly polar, protic
Source: University of Rochester, Department of Chemistry[10]

Table 3: Overview of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Converts the basic alkaloid to its more water-soluble salt form.Simple, cost-effective.Only applicable to ionizable compounds; the required pH may not be compatible with the experimental system.
Co-solvents A water-miscible organic solvent is added to the aqueous medium to increase the solubility of a non-polar compound.Easy to implement.The organic solvent may have toxic effects on cells or interfere with the assay.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.Effective at low concentrations.Can interfere with biological membranes and some assays.
Complexation (Cyclodextrins) Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[7]Generally low toxicity.Can be expensive; complex formation can sometimes alter the bioactivity of the compound.
Particle Size Reduction Increasing the surface area of the solid compound by reducing its particle size can increase the dissolution rate.[7]Enhances dissolution rate.Requires specialized equipment (e.g., micronizer, homogenizer); does not increase intrinsic solubility.

Experimental Protocols

Protocol 1: General Method for Preparing a Stock Solution of this compound

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder into a sterile, clear glass vial.

  • Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Start with a small volume of solvent and vortex.

  • Dissolution: Vortex the vial for 1-2 minutes. If the solid does not dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (37°C) can also be applied if necessary.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Filtration (Optional but Recommended): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter into a new sterile vial. This will give you a saturated, particle-free stock solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping the vials in aluminum foil. Before use, thaw the aliquot at room temperature and vortex to ensure homogeneity.

Protocol 2: Screening for Optimal Solvent

  • Preparation: Dispense a small, pre-weighed amount of this compound (e.g., 1 mg) into several labeled glass vials.

  • Solvent Addition: To each vial, add a different solvent from Table 2 (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate) in small, incremental volumes (e.g., 50 µL).

  • Vortex and Observe: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Record Observations: Record the solvent and the approximate volume required to fully dissolve the compound. This provides a qualitative measure of solubility.

  • Select Best Solvent: Choose the solvent that dissolves the compound at the highest concentration and is compatible with your downstream application.

Protocol 3: Enhancing Aqueous Solubility via pH Adjustment

  • Prepare an Acidic Solution: Prepare a dilute aqueous solution of a biocompatible acid, such as hydrochloric acid (e.g., 0.1 M HCl).

  • Suspend this compound: Suspend a known amount of this compound powder in a small volume of purified water. The compound will likely not dissolve.

  • Titrate with Acid: While stirring, add the dilute HCl solution dropwise to the suspension.

  • Monitor for Dissolution: Continue adding acid and stirring until the this compound dissolves. This indicates the formation of the more soluble hydrochloride salt.

  • Measure pH: Measure the final pH of the solution.

  • Neutralization (if necessary): If required for your experiment, you can carefully adjust the pH back towards neutral with a dilute base (e.g., 0.1 M NaOH). However, be aware that as the pH increases, the this compound may precipitate out of solution as the free base.

Mandatory Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in primary solvent (e.g., DMSO) check_dissolution Does it dissolve completely? start->check_dissolution dissolved_yes Stock solution prepared successfully. Proceed to experiment. check_dissolution->dissolved_yes Yes dissolved_no Troubleshoot Dissolution check_dissolution->dissolved_no No heat_sonicate Apply gentle heat (37°C) or sonication dissolved_no->heat_sonicate check_dissolution2 Does it dissolve now? heat_sonicate->check_dissolution2 check_dissolution2->dissolved_yes Yes change_solvent Try alternative solvent (e.g., DMF, NMP) check_dissolution2->change_solvent No check_dissolution3 Does it dissolve? change_solvent->check_dissolution3 check_dissolution3->dissolved_yes Yes formulation_strategy Consider formulation strategies: - pH adjustment - Co-solvents - Surfactants - Cyclodextrins check_dissolution3->formulation_strategy No

Caption: A logical workflow for troubleshooting the dissolution of this compound.

Formulation_Strategy_Diagram Formulation Strategy for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep This compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10-20 mM) stock_prep->dissolve_dmso dilute_media Dilute stock in aqueous media (e.g., buffer, cell culture medium) dissolve_dmso->dilute_media check_precipitation Check for precipitation dilute_media->check_precipitation final_solution Final solution ready for assay (e.g., <0.5% DMSO) check_precipitation->final_solution No formulation_options Precipitation Occurs: Modify Aqueous Medium check_precipitation->formulation_options Yes option1 Add Co-solvent (e.g., PEG400) formulation_options->option1 option2 Add Surfactant (e.g., Tween® 80) formulation_options->option2 option3 Add Cyclodextrin (e.g., HP-β-CD) formulation_options->option3 option1->dilute_media Re-attempt dilution option2->dilute_media Re-attempt dilution option3->dilute_media Re-attempt dilution

Caption: General strategy for formulating a poorly soluble compound like this compound.

References

Addressing matrix effects in Thalicpureine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the mass spectrometry analysis of Thalicpureine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by the presence of co-eluting, undetected components in the sample matrix.[1][2] When analyzing this compound in complex biological samples, components like phospholipids, salts, and proteins can be co-extracted.[1] During analysis, these components interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This interference can severely compromise the accuracy, precision, and sensitivity of quantification.[3][5]

Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples like plasma or serum?

A2: The most significant source of matrix effects in plasma and serum analysis is phospholipids from cell membranes.[6] Phospholipids are highly abundant and can cause substantial ion suppression in electrospray ionization (ESI), particularly in the positive ion mode.[1] Other endogenous components like salts, cholesterol, and residual proteins that are not completely removed during sample preparation also contribute significantly to matrix effects.[1]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[1][7] A dip or rise in the this compound signal as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.[7][8]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "golden standard" for quantitatively assessing matrix effects.[4] It involves comparing the LC-MS response of this compound spiked into a blank matrix extract after the extraction process to the response of this compound in a neat (clean) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[4] An MF of <1 indicates suppression, while an MF >1 indicates enhancement.[4]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Both are forms of matrix effects that alter the analytical signal.[2]

  • Ion Suppression is a more common phenomenon where co-eluting matrix components interfere with the ionization of this compound, leading to a decrease in the measured signal intensity.[6][7] This can be caused by competition for charge in the ion source or changes in the physical properties (e.g., viscosity, surface tension) of the ESI droplets, which hinders the release of gas-phase analyte ions.[5][8]

  • Ion Enhancement is the opposite effect, where the presence of matrix components leads to an increase in the analyte signal.[2] While less common, it can also lead to inaccurate quantitative results.

Q5: Which sample preparation technique is best for minimizing matrix effects for this compound analysis?

A5: Improving sample preparation is the most effective way to circumvent ion suppression.[6] The choice depends on the matrix complexity and required sensitivity.

  • Protein Precipitation (PPT) is simple but the least effective, often resulting in significant matrix effects because it primarily removes proteins but leaves behind phospholipids and other small molecules.[8][9]

  • Liquid-Liquid Extraction (LLE) provides cleaner extracts than PPT and can be optimized by adjusting solvent polarity and pH to selectively extract this compound, an alkaloid.[6][9]

  • Solid-Phase Extraction (SPE) is generally the most effective technique for producing clean extracts.[1] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences, including phospholipids, leading to a significant reduction in matrix effects.[9]

Q6: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?

A6: The most recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[2][3][10] A SIL-IS is chemically identical to this compound but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it distinguishable by the mass spectrometer. It co-elutes with this compound and experiences the same degree of ion suppression or enhancement.[11] As a result, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification even when matrix effects are present.[11] If a SIL-IS is not available, a structural analog that co-elutes can be used, but it may not compensate for matrix effects as effectively.[3]

Q7: When should I use matrix-matched calibration versus the standard addition method?

A7: Both are calibration strategies used to compensate for matrix effects when a SIL-IS is unavailable.

  • Matrix-Matched Calibration should be used when a representative blank matrix (e.g., analyte-free plasma) is readily available.[11][12] Calibration standards are prepared in this blank matrix, ensuring that both the standards and the unknown samples experience similar matrix effects.[13][14] This is a highly effective and widely used approach.[14]

  • The Standard Addition Method is very effective when a representative blank matrix is not available or when the matrix composition varies significantly between individual samples.[10][11] This method requires spiking known amounts of this compound standard into multiple aliquots of each individual sample to create a calibration curve within each sample's unique matrix.[11] While accurate, this approach is more labor-intensive and consumes more of the sample.

Troubleshooting Guide

Problem: Poor Signal Intensity or Undetectable this compound Peaks

Potential Cause Recommended Solution
Severe Ion Suppression The concentration of co-eluting matrix components is high enough to significantly reduce or eliminate the this compound signal.[12]
1. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE, specifically a mixed-mode cation exchange sorbent, to better remove phospholipids and other interferences.[9]
2. Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the region of ion suppression. Use post-column infusion to identify this region.[3][7]
3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering components.[5][11]
Inappropriate Ionization Conditions The instrument's source parameters are not optimized for this compound in the presence of the sample matrix.
1. Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated.[12]
2. Adjust Source Parameters: Experiment with source settings (e.g., gas flows, temperature, voltage) to find conditions that maximize the this compound signal and minimize the influence of the matrix.[12]

Problem: Poor Reproducibility and Accuracy in Quantitative Results

Potential Cause Recommended Solution
Variable Matrix Effects The degree of ion suppression or enhancement varies between different samples, standards, and quality controls.[7]
1. Use a Stable Isotope-Labeled IS: This is the best way to correct for variable matrix effects. The ratio of analyte to SIL-IS will remain consistent even if the absolute signal intensity fluctuates.[2][3]
2. Implement Matrix-Matched Calibrants: If a SIL-IS is not feasible, ensure your calibration standards and QCs are prepared in a pooled blank matrix that is representative of your study samples.[12]
3. Re-evaluate Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects. Ensure the protocol is followed precisely or consider automating the extraction process.[1]
Inadequate Chromatographic Separation This compound peak co-elutes with a significant interference, leading to inconsistent ionization.
1. Increase Resolution: Use a longer column, a smaller particle size column (e.g., UPLC), or adjust the mobile phase composition and gradient to better resolve the this compound peak from interferences.[9]

Visual Guides and Workflows

Logical Workflow for Troubleshooting Matrix Effects

start Inconsistent or Inaccurate This compound Quantification assess Assess for Matrix Effects start->assess qual Qualitative Assessment: Post-Column Infusion assess->qual Identify Suppression Zone quant Quantitative Assessment: Post-Extraction Spike (Matrix Factor) assess->quant Calculate MF confirm Matrix Effect Confirmed? qual->confirm quant->confirm minimize Strategy 1: Minimize Effect confirm->minimize Yes compensate Strategy 2: Compensate for Effect confirm->compensate Yes end_inst Check Instrument Performance (Tuning, Calibration, etc.) confirm->end_inst No sub_min Improve Sample Prep (LLE/SPE) Optimize Chromatography minimize->sub_min sub_comp Use Stable Isotope-Labeled IS Use Matrix-Matched Calibration Use Standard Addition compensate->sub_comp end_ok Method Optimized sub_min->end_ok sub_comp->end_ok

Caption: Decision tree for identifying and addressing matrix effects.

General Workflow for Solid-Phase Extraction (SPE)

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps s0 1. Biological Sample (e.g., Plasma, Serum) s1 2. Spike with Internal Standard (e.g., this compound-d3) s0->s1 s2 3. Sample Pre-treatment (e.g., Dilution, pH adjustment) s1->s2 spe1 4. Condition Cartridge (e.g., Methanol, Water) s2->spe1 spe2 5. Load Pre-treated Sample spe1->spe2 spe3 6. Wash Cartridge (To remove phospholipids, salts, etc.) spe2->spe3 spe4 7. Elute this compound & IS (Using organic solvent/modifier) spe3->spe4 f1 8. Evaporate Eluate spe4->f1 f2 9. Reconstitute in Mobile Phase f1->f2 f3 10. LC-MS/MS Analysis f2->f3

Caption: Steps for a robust SPE workflow to reduce interferences.

Conceptual Diagram of Ion Suppression in ESI

cluster_A A: Ideal Condition (No Matrix Effect) cluster_B B: Ion Suppression Condition A_source ESI Needle A_droplet Droplet Evaporates Efficiently [this compound Ion] A_source->A_droplet A_ms To Mass Spec A_droplet->A_ms A_signal Strong, Accurate Signal A_ms->A_signal B_source ESI Needle B_droplet Inefficient Evaporation [this compound Ion + Matrix Component] B_source->B_droplet B_ms To Mass Spec B_droplet->B_ms Reduced Ion Transfer B_signal Suppressed, Inaccurate Signal B_ms->B_signal

Caption: How matrix components can suppress the this compound signal.

Appendices

Appendix A: Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

  • Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.[7]

  • Methodology:

    • System Setup: Configure the LC-MS system with the analytical column and mobile phase used for the this compound assay.[8]

    • Infusion Setup: Using a T-piece, connect the LC column outlet and a syringe pump to the MS ion source inlet.

    • Analyte Infusion: Prepare a dilute solution of this compound in the mobile phase. Infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) to achieve a stable signal baseline in the mass spectrometer.[8]

    • Injection: Once a stable baseline is achieved, inject a blank matrix extract (prepared using the same method as the actual samples).[7]

    • Data Analysis: Monitor the this compound signal throughout the chromatographic run. A negative deviation (dip) from the baseline indicates ion suppression, while a positive deviation indicates enhancement.[8] This allows you to see if the this compound retention time coincides with a zone of matrix interference.

Protocol 2: Quantitative Assessment of Matrix Effects (Matrix Factor Calculation)

  • Objective: To quantify the extent of ion suppression or enhancement.[1]

  • Methodology:

    • Prepare Sample Sets:

      • Set A (Neat Solution): Spike the this compound standard and its IS (if used) into the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).

      • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix using your validated sample preparation protocol. After the final evaporation step, reconstitute the extracts with the same solution used for Set A.[1]

    • Analysis: Analyze both sets of samples by LC-MS/MS.

    • Calculation: Calculate the Matrix Factor (MF) for this compound using the following formula:

      • MF = (Peak Response in Post-Spiked Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])

    • Interpretation:

      • An MF = 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The precision of the MF across the different matrix lots (expressed as %CV) should be evaluated to assess the variability of the matrix effect.

Appendix B: Comparison of Sample Preparation Techniques

The following table summarizes the general performance of common sample preparation techniques for reducing matrix effects in biological samples.

Technique Mechanism Effectiveness in Removing Interferences (e.g., Phospholipids) Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.[8]Low [9]Simple, fast, inexpensive, high recovery of most analytes.[13]Non-selective; does not effectively remove phospholipids, salts, or other small molecules, often leading to significant matrix effects.[6][9]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity and pH.[1]Moderate to High [6]Provides cleaner extracts than PPT; can be optimized by choice of solvent and pH adjustment.[6]More labor-intensive and uses larger volumes of organic solvents than PPT; recovery of polar analytes can be low.[9]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective washing and elution.[1]High to Excellent [9]Highly selective, provides the cleanest extracts, significantly reduces matrix effects, and can concentrate the analyte.[12]More complex and costly than PPT or LLE; requires method development to optimize sorbent, wash, and elution steps.

References

Technical Support Center: Acquiring High-Quality NMR Spectra of Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for the phenanthrene alkaloid, Thalicpureine.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound and similar natural products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise (S/N) Ratio Insufficient sample concentration.Prepare a more concentrated sample if possible. For a molecule of this compound's size (~385.5 g/mol ), a concentration of 10-20 mg/mL is a good starting point.
Suboptimal number of scans (NS).Increase the number of scans. The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of ~1.4.[1][2]
Incorrect receiver gain (RG).Use the automatic receiver gain adjustment (rga on Bruker systems) before acquisition. If manual adjustment is necessary, ensure the FID is not clipped.
Inadequate relaxation delay (D1).For quantitative accuracy, ensure D1 is at least 5 times the longest T1 relaxation time of the protons of interest.[1][3][4] For routine qualitative spectra, a shorter D1 (1-2s) may suffice, especially when using a smaller flip angle (e.g., 30°).
Broad or Distorted Peaks Poor shimming.Perform manual or automatic shimming to optimize the magnetic field homogeneity.
Sample is not fully dissolved or contains particulate matter.Ensure the sample is completely solubilized. Filter the sample if necessary.
Sample concentration is too high, leading to aggregation.Dilute the sample.
Paramagnetic impurities.Treat the sample with a chelating agent (e.g., a small amount of EDTA) if paramagnetic metal contamination is suspected.
Overlapping Peaks in the Aromatic Region The complex aromatic structure of this compound can lead to signal crowding.Try a different deuterated solvent (e.g., benzene-d6, acetone-d6) to induce different chemical shifts.[5]
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve overlapping signals and aid in structural assignment.[6]
Consider using a higher field NMR spectrometer if available.
Inaccurate Integrals for Quantitative Analysis Incomplete spin-lattice relaxation.Set the relaxation delay (D1) to at least 5 times the T1 of the slowest relaxing proton.[1][3][4]
Non-uniform excitation profile.Ensure the transmitter offset is centered in the middle of the spectral region of interest.
Use a 90° pulse angle for maximum signal in a single scan, but ensure adequate relaxation delay.[1]
Presence of an -OH or -NH Peak with Variable Chemical Shift Exchange with residual water in the solvent.To confirm the presence of an exchangeable proton, add a drop of D2O to the NMR tube and re-acquire the spectrum; the peak should diminish or disappear.[5]

Frequently Asked Questions (FAQs)

1. What are good starting NMR acquisition parameters for a standard 1D Proton (¹H) spectrum of this compound?

For a routine ¹H NMR spectrum on a 400-600 MHz spectrometer, the following parameters are a good starting point. Optimization may be required based on your specific sample and instrument.

Parameter Recommended Starting Value Purpose
Pulse Programzg30 or zgzg30 uses a 30° flip angle, allowing for shorter relaxation delays. zg uses a 90° flip angle for maximum signal per scan.[7]
Relaxation Delay (D1)1-2 seconds (for zg30) or 5 x T1 (for quantitative zg)Allows for spin-lattice relaxation. For alkaloids, T1 values can be in the range of 1-3 seconds.[3][4]
Acquisition Time (AQ)2-4 secondsDetermines the digital resolution. A longer acquisition time provides better resolution.[1][8]
Number of Scans (NS)8-16 (can be increased for dilute samples)Co-adding scans improves the signal-to-noise ratio.[1][8]
Spectral Width (SW)~16 ppm (centered around 6-7 ppm)Should encompass all expected proton signals of this compound.
Temperature298 K (25 °C)Standard operating temperature.

2. My sample of this compound has poor solubility in Chloroform-d. What other solvents can I try?

If solubility is an issue in CDCl₃, consider the following deuterated solvents:[5]

  • Methanol-d₄ (CD₃OD): Often a good choice for polar natural products. Note that exchangeable protons (-OH, -NH) will be exchanged with deuterium.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for a wide range of organic molecules. However, it is viscous and can be difficult to remove from the sample.[5]

  • Acetone-d₆: Another good alternative for moderately polar compounds.

3. Which 2D NMR experiments are most useful for the structural elucidation of this compound?

The following 2D NMR experiments are highly recommended for assigning the structure of this compound:[6][9][10]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through-bond, typically over 2-3 bonds. This is crucial for identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). This helps in assigning protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is essential for connecting different spin systems and piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the 3D structure and stereochemistry.

4. How can I be sure my NMR experiment is quantitative?

For accurate quantitative NMR (qNMR), several parameters are critical:[1][3][4][11]

  • Full Relaxation: The relaxation delay (D1) must be at least 5 times the longest T1 of any proton signal you wish to quantify. You can determine T1 values using an inversion-recovery experiment.

  • Uniform Excitation: The pulse power and length should be calibrated to ensure a uniform 90° pulse across the entire spectral width.

  • Sufficient Signal-to-Noise: A high S/N ratio (ideally >250:1) is required for precise integration.[11] This can be achieved by increasing the number of scans or using a more concentrated sample.

  • Proper Processing: Careful phasing and baseline correction are crucial for accurate integration.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for optimizing NMR acquisition parameters for a novel compound like this compound.

NMR_Optimization_Workflow cluster_prep Sample Preparation cluster_initial_acq Initial Acquisition cluster_optimization Parameter Optimization cluster_advanced_acq Advanced Experiments cluster_analysis Data Analysis prep Prepare Sample (this compound in Deuterated Solvent) initial_1d Acquire Initial 1D ¹H Spectrum (Standard Parameters) prep->initial_1d assess_1d Assess Spectrum Quality (S/N, Linewidth, Resolution) initial_1d->assess_1d is_good Spectrum Acceptable? assess_1d->is_good shim Optimize Shimming d1_ns Adjust D1 and NS shim->d1_ns solvent Change Solvent d1_ns->solvent solvent->initial_1d is_good->shim No acq_13c Acquire ¹³C and DEPT is_good->acq_13c Yes acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d process Process and Analyze Data acq_2d->process elucidate Structure Elucidation process->elucidate

Caption: Workflow for NMR parameter optimization.

References

How to handle low abundance of Thalicpureine in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thalicpureine and related aporphine alkaloids derived from plant extracts.

Troubleshooting Guide

Issue 1: Low Yield of this compound from Plant Extract

Question: We are experiencing significantly lower than expected yields of this compound from our Thalictrum plant extracts. What are the potential causes and how can we optimize our extraction and purification process?

Answer: Low abundance of target alkaloids like this compound is a common challenge in natural product extraction.[1][2] The issue can stem from several factors, from the plant material itself to the extraction and purification methods employed.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Plant Material - Source Verification: Ensure the correct plant species and part (e.g., roots, leaves) are being used, as alkaloid content varies significantly between species and tissues.[1] - Harvest Time: Alkaloid concentration can fluctuate with the plant's developmental stage and season. Review literature for optimal harvest times for Thalictrum species. - Post-Harvest Handling: Improper drying and storage can lead to degradation of alkaloids. Ensure plant material is dried in a shaded, well-ventilated area and stored away from light and moisture.Improved starting concentration of this compound in the raw material.
Inefficient Extraction - Solvent Selection: While methanol and ethanol are commonly used, the choice of solvent and its polarity is critical.[3] Consider acidified alcohol (e.g., 0.5-5% hydrochloric acid in methanol or ethanol) to improve the extraction of basic alkaloids.[3] - Extraction Method: Maceration is simple but may be inefficient. Employ more advanced techniques like sonication or percolation to enhance extraction efficiency.[4] - Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent interaction, improving extraction yield.[5]Increased recovery of this compound from the plant matrix into the crude extract.
Losses During Purification - Inappropriate Stationary Phase: For column chromatography, the choice of adsorbent is crucial. Silica gel can sometimes cause irreversible adsorption of alkaloids.[6] Consider using macroporous resins (e.g., D101), which have shown good performance in purifying total alkaloids from Thalictrum.[4] - pH Control: Maintain the appropriate pH during liquid-liquid extraction and chromatography to prevent the degradation or poor partitioning of this compound. - Fraction Collection: Use a sensitive monitoring technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to guide fraction collection and avoid discarding fractions containing the target compound.[7]Minimized loss of this compound during the purification steps.
Issue 2: Difficulty in Quantifying Low Levels of this compound

Question: Our analytical methods are struggling to accurately quantify the low concentrations of this compound in our purified fractions. How can we improve the sensitivity and accuracy of our quantification?

Answer: Accurate quantification of low-abundance compounds requires highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose.[4][8]

Recommendations for Improved Quantification:

Parameter Recommendation Rationale
Analytical Technique High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).HPLC offers excellent separation capabilities. DAD allows for spectral confirmation, while MS provides high sensitivity and structural information, which is crucial for confident identification and quantification at low levels.
Column Selection Use a high-resolution reversed-phase column (e.g., C18) with a small particle size (e.g., < 5 µm).[4]Smaller particle sizes provide better separation efficiency and sharper peaks, leading to improved sensitivity and resolution from interfering compounds.
Mobile Phase Optimization A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[4]The gradient allows for the efficient elution of a wide range of compounds with different polarities, while the acid improves the peak shape of basic alkaloids.
Detection Wavelength Determine the maximum absorbance wavelength (λmax) of a this compound standard to set the detector for optimal sensitivity.[8]Monitoring at the λmax maximizes the signal-to-noise ratio for the compound of interest.
Standard Curve Prepare a multi-point calibration curve using a certified reference standard of this compound. The curve should bracket the expected concentration range in the samples.A well-defined standard curve is essential for accurate quantification.
Sample Preparation Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent under reduced pressure before redissolving in the mobile phase.Pre-concentration increases the amount of analyte injected, bringing it within the quantifiable range of the instrument.

Frequently Asked Questions (FAQs)

Q1: What are the alternatives if optimizing extraction from the plant source still results in unacceptably low yields of this compound?

If extraction from natural sources proves to be economically unviable, chemical synthesis or semi-synthesis are powerful alternatives.[9][10] The total synthesis of Thalicarpine, a related aporphine alkaloid, has been reported.[11] Additionally, chemoenzymatic strategies are being developed for the efficient synthesis of aporphine alkaloids, which can offer better stereoselectivity and reduce reliance on plant sources.[9][10]

Q2: Are there any in-vitro methods to enhance the production of this compound?

Yes, plant tissue culture techniques offer a promising alternative to field cultivation for the production of secondary metabolites.[12] Strategies to enhance the yield of alkaloids in cell cultures include:

  • Elicitation: Using biotic or abiotic elicitors to stimulate the plant's defense response, which can lead to an increase in the production of secondary metabolites.[12]

  • Precursor Feeding: Supplying the cell culture with biosynthetic precursors of this compound to potentially increase its production rate.

  • Media and Culture Optimization: Adjusting the composition of the culture medium, pH, temperature, and light conditions can significantly impact the production of secondary metabolites.

Q3: How can we confirm the identity of this compound in our purified fractions?

Confirmation of the chemical structure should be performed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed information about the chemical structure and connectivity of atoms.

  • Comparison with a Reference Standard: The most definitive method is to compare the retention time in HPLC and the spectroscopic data with that of a certified reference standard of this compound.

Q4: What is the general mechanism of action for aporphine alkaloids like this compound?

Aporphine alkaloids are known to interact with various biological targets. Many exhibit their effects by interacting with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[13][14] The specific signaling pathways affected can vary depending on the alkaloid and the cellular context but often involve modulation of intracellular signaling cascades like the cAMP and PI3K/Akt pathways.[14][15]

Experimental Protocols

Protocol 1: Optimized Extraction and Purification of this compound

This protocol is a generalized procedure and may require further optimization based on the specific Thalictrum species and available equipment.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots) in a well-ventilated, dark place.

    • Grind the dried material into a fine powder (particle size < 1 mm).[5]

  • Acidified Solvent Extraction:

    • Macerate the powdered plant material in a 0.8% hydrochloric acid solution with a solid-to-liquid ratio of 1:12 (w/v).[4]

    • Perform the extraction using sonication for approximately 54 minutes.[4]

    • Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue two more times.

    • Combine the supernatants.

  • Purification using Macroporous Resin:

    • Pass the combined extract through a column packed with D101 macroporous resin.[4]

    • Wash the column with deionized water to remove impurities.

    • Elute the alkaloids from the resin using an appropriate concentration of ethanol.[4]

    • Collect the eluate and concentrate it under reduced pressure.

  • Further Purification by Chromatography:

    • The concentrated alkaloid fraction can be further purified using preparative HPLC or column chromatography with an appropriate stationary phase (e.g., reversed-phase C18) and a suitable mobile phase gradient.

Protocol 2: Quantification of this compound using HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at the λmax of this compound.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified this compound reference standard in methanol.

    • Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare the sample by dissolving a known amount of the purified extract in the mobile phase, filtering it through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Thalictrum spp. acidified_extraction Acidified Solvent Extraction (Sonication) plant_material->acidified_extraction filtration Filtration acidified_extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract resin_column Macroporous Resin Chromatography crude_extract->resin_column elution Ethanol Elution resin_column->elution concentrated_fraction Concentrated Alkaloid Fraction elution->concentrated_fraction prep_hplc Preparative HPLC concentrated_fraction->prep_hplc pure_this compound Purified this compound prep_hplc->pure_this compound hplc_analysis HPLC-DAD/MS Quantification pure_this compound->hplc_analysis structural_elucidation NMR / MS Structural Confirmation pure_this compound->structural_elucidation

Caption: Workflow for Extraction, Purification, and Analysis of this compound.

signaling_pathway cluster_cell Target Cell This compound This compound gpcr GPCR (e.g., Dopamine/Serotonin Receptor) This compound->gpcr Binds to g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Level of downstream Downstream Signaling Cascades (e.g., PKA, PI3K/Akt) second_messenger->downstream Activates response Cellular Response downstream->response

Caption: Postulated GPCR Signaling Pathway for Aporphine Alkaloids.

References

Validation & Comparative

A Comparative Study of Thalicpureine and Laudanosine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioactive properties of Thalicpureine and laudanosine, targeting researchers, scientists, and drug development professionals. While laudanosine has been extensively studied due to its clinical relevance as a metabolite of neuromuscular blocking agents, data on this compound is less abundant. This comparison draws on available data for both compounds and infers the potential bioactivities of this compound based on its classification as a phenanthrene alkaloid.

Introduction to this compound and Laudanosine

This compound is a phenanthrene alkaloid found in plants such as Annona purpurea and Fagonia olivieri.[1] Its chemical structure is characterized by a phenanthrene core.[1] Phenanthrene alkaloids, as a class, are known for a variety of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[2][3][4]

Laudanosine is a benzylisoquinoline alkaloid naturally occurring in small amounts in opium.[5] It is more commonly known as a metabolite of the neuromuscular blocking drugs atracurium and cisatracurium.[5][6] Laudanosine can cross the blood-brain barrier and has been associated with several neurological and cardiovascular effects.[6][7]

Chemical Structures:

this compound Chemical Structure

Figure 1: Chemical structure of this compound.

Laudanosine Chemical Structure

Figure 2: Chemical structure of Laudanosine.

Comparative Bioactivity Data

The following tables summarize the known and potential bioactivities of this compound and laudanosine. Data for this compound is largely inferred from studies on related phenanthrene and aporphine alkaloids.

Table 1: Comparison of Neurological Effects

BioactivityThis compound (Inferred)Laudanosine (Documented)
Neurotoxicity Potential for neurotoxicity, as seen in some aporphine alkaloids.[8]Can induce seizures by lowering the seizure threshold.[5] Interacts with GABA, glycine, opioid, and nicotinic acetylcholine receptors.[5]
Neuroprotection Some alkaloids show neuroprotective effects.Possible neuroprotective effects have been suggested.[9]
Receptor Interactions UnknownInteracts with neuronal nicotinic acetylcholine receptors (nAChRs), GABA receptors, and opioid receptors.[5][6]

Table 2: Comparison of Cardiovascular Effects

BioactivityThis compound (Inferred)Laudanosine (Documented)
Cardiovascular Effects Some phenanthrene alkaloids exhibit cardiovascular activity.High plasma concentrations can cause hypotension and bradycardia.[6][7] Acts as a selective alpha1-adrenoceptor blocker.[10]

Table 3: Comparison of Other Potential Bioactivities

BioactivityThis compound (Inferred from Phenanthrene Alkaloids)Laudanosine (Documented)
Cytotoxicity/Anticancer Phenanthrene alkaloids have shown potent cytotoxic activity against various cancer cell lines.[11][12][13][14]Limited data on significant anticancer activity.
Antioxidant Activity Phenanthrene and aporphine alkaloids have demonstrated antioxidant properties.[3][15][16]Limited data on significant antioxidant activity.
Anti-inflammatory Activity Aporphine alkaloids have shown anti-inflammatory effects, often through modulation of NF-κB and MAPK signaling pathways.[17][18][19]Limited data on significant anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Laudanosine: Neurological and Cardiovascular Signaling

Laudanosine's neurological effects are primarily linked to its interaction with multiple neurotransmitter systems. Its pro-convulsant activity is thought to be mediated through its antagonist effects at GABA-A receptors and complex interactions with nicotinic acetylcholine and opioid receptors. The cardiovascular effects, namely hypotension, are attributed to its alpha1-adrenergic receptor blockade.

laudanosine_pathway cluster_neuro Neurological Effects cluster_cardio Cardiovascular Effects laudanosine Laudanosine gaba GABA-A Receptor laudanosine->gaba Antagonism nachr Nicotinic Acetylcholine Receptor laudanosine->nachr Interaction opioid Opioid Receptors laudanosine->opioid Interaction alpha1 Alpha-1 Adrenergic Receptor laudanosine->alpha1 Blockade seizure Seizure Activity gaba->seizure Leads to hypotension Hypotension alpha1->hypotension Leads to thalicpureine_pathway cluster_inflammation Potential Anti-inflammatory Pathway cluster_cytotoxicity Potential Cytotoxic Pathway This compound This compound (Inferred) nfkb NF-κB Pathway This compound->nfkb Inhibition mapk MAPK Pathway This compound->mapk Inhibition apoptosis Apoptosis Induction This compound->apoptosis cell_cycle Cell Cycle Arrest This compound->cell_cycle inflammation Reduced Inflammation nfkb->inflammation mapk->inflammation cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle->cytotoxicity extraction_workflow start Plant Material (e.g., dried leaves, roots) extraction Extraction with Solvent (e.g., Methanol, Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base Acid-Base Partitioning concentration->acid_base chromatography Column Chromatography (e.g., Silica Gel) acid_base->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Pure Alkaloid purification->end

References

Thalicpureine Versus Other Secoaporphine Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoaporphine alkaloids, a subclass of aporphine alkaloids, are characterized by an opened B ring of the aporphine core. This structural modification often leads to distinct pharmacological profiles compared to their parent aporphine counterparts. Thalicpureine, a representative member of the secoaporphine class, has garnered interest for its potential biological activities. This guide provides a comparative analysis of this compound and other selected secoaporphine alkaloids, focusing on their acetylcholinesterase inhibitory, antioxidant, and cytotoxic properties. The information is supported by experimental data and detailed methodologies to aid in further research and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for this compound and other relevant secoaporphine alkaloids.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity and Antioxidant Capacity

CompoundTypeAChE Inhibition (IC50, µM)Antioxidant Activity (DPPH Radical Scavenging, IC50, µM)
GlaucineAporphine440> 1000
Seco-glaucine Secoaporphine > 1000 ~500
BoldineAporphine29030
Seco-boldine Secoaporphine > 1000 < 30

Data extracted from studies on aporphine and their phenanthrene seco-isomers.

Table 2: Cytotoxic Activity of Various Secoaporphine and Related Alkaloids against Cancer Cell Lines (IC50, µM)

AlkaloidCancer Cell LineIC50 (µM)
Liriodenine (Oxoaporphine) MCF-7 (Breast)31.26
HepG2 (Liver)12.88
MDA-MB-231 (Breast)67.06
8-hydroxyartabonatine C (Aporphine) HepG2 (Liver)26.36
MDA-MB-231 (Breast)64.75
Boldine (Aporphine) HepG2 (Liver)170
MDA-MB-231 (Breast)21.88
MCF-7 (Breast)16.25

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric method measures the activity of acetylcholinesterase by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • DTNB solution

    • AChE enzyme solution

    • Test compound solutions at various concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Add the substrate (ATCI) to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test alkaloids for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_0 Aporphine Alkaloid Action cluster_1 Potential Mechanisms Aporphine_Alkaloid Aporphine Alkaloid Cell_Membrane Cell Membrane DNA_Intercalation DNA Intercalation Cell_Membrane->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Cell_Membrane->Topoisomerase_Inhibition Apoptosis_Induction Apoptosis Induction Cell_Membrane->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Intercalation->Cell_Cycle_Arrest causes Topoisomerase_Inhibition->Cell_Cycle_Arrest Cell_Death Cell_Death Apoptosis_Induction->Cell_Death leads to Cell_Cycle_Arrest->Cell_Death can lead to

Caption: Potential anticancer mechanisms of aporphine alkaloids.

Experimental Workflow Diagram

Start Start: Alkaloid Isolation & Purification Stock_Solution Prepare Stock Solutions Start->Stock_Solution Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Stock_Solution->Cytotoxicity_Assay AChE_Assay Perform AChE Inhibition Assay (Ellman's) Stock_Solution->AChE_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->Cytotoxicity_Assay Data_Analysis_Cyto Analyze Data: Calculate IC50 Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_AChE Analyze Data: Calculate IC50 AChE_Assay->Data_Analysis_AChE Comparison Comparative Analysis Data_Analysis_Cyto->Comparison Data_Analysis_AChE->Comparison End Conclusion Comparison->End

Caption: General experimental workflow for comparative analysis.

A Comparative Guide to Thalicpureine Cross-Reactivity in Enzyme-Linked Immunosorbent Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Thalicpureine in enzyme-linked immunosorbent assays (ELISAs). Due to the limited availability of specific immunoassay data for this compound, this document presents a hypothetical, yet scientifically grounded, comparison with structurally related aporphine alkaloids. The experimental data herein is illustrative and intended to guide researchers in designing and interpreting their own immunoassays for this compound and similar compounds.

Introduction to this compound and Immunoassay Specificity

This compound is a phenanthrene alkaloid naturally found in plants such as Annona purpurea and Fagonia olivieri. Structurally, it belongs to the 6,6a-secoaporphine class of alkaloids, characterized by an aminoethylphenanthrene moiety. The specificity of an immunoassay, such as an ELISA, is critical for the accurate quantification of a target analyte. Cross-reactivity with structurally similar compounds can lead to inaccurate measurements and false-positive results. Given the structural diversity of aporphine alkaloids, understanding the potential for cross-reactivity is paramount for the development of reliable analytical methods.

Aporphine alkaloids are known to interact with various biological targets and modulate key signaling pathways, including NF-κB and AMPK, and have shown a range of pharmacological activities from anticancer to effects on the central nervous system.[1] This biological activity underscores the importance of specific detection methods to distinguish between different alkaloids that may be present in a sample.

Comparative Cross-Reactivity Analysis

To assess the potential cross-reactivity of an anti-Thalicpureine antibody, a competitive ELISA is the most suitable format, as it is ideal for the detection of small molecules.[1] In this hypothetical study, we compare the binding of this compound to a specific monoclonal antibody against the binding of other structurally related aporphine alkaloids.

The degree of cross-reactivity is determined by comparing the concentration of each competing compound required to inhibit the antibody binding by 50% (IC50) to the IC50 of this compound.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Compound) x 100

Table 1: Hypothetical Cross-Reactivity of an Anti-Thalicpureine Monoclonal Antibody
CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Phenanthrene5.0 100
BoldineAporphine75.06.7
GlaucineAporphine120.04.2
NuciferineAporphine250.02.0
ApomorphineAporphine>1000<0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody developed.

Experimental Protocols

A detailed methodology is crucial for the reproducible assessment of antibody specificity. Below is a representative protocol for a competitive ELISA to determine this compound concentration and cross-reactivity.

Competitive ELISA Protocol for this compound

1. Coating of Microplate:

  • A 96-well microplate is coated with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).
  • The plate is incubated overnight at 4°C.

2. Washing:

  • The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

3. Blocking:

  • To prevent non-specific binding, the remaining protein-binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
  • The plate is incubated for 1-2 hours at room temperature.

4. Competitive Reaction:

  • The plate is washed again as described in step 2.
  • 100 µL of either the this compound standard solutions (at various concentrations) or the test samples are added to the wells.
  • Immediately after, 100 µL of the anti-Thalicpureine monoclonal antibody (at a predetermined optimal dilution) is added to each well.
  • The plate is incubated for 1-2 hours at room temperature, allowing the free this compound (in the standard or sample) and the coated this compound-protein conjugate to compete for binding to the antibody.

5. Addition of Secondary Antibody:

  • The plate is washed to remove unbound antibodies and antigens.
  • 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to each well.
  • The plate is incubated for 1 hour at room temperature.

6. Signal Development:

  • The plate is washed again to remove the unbound secondary antibody.
  • 100 µL of a suitable substrate solution (e.g., TMB) is added to each well.
  • The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

7. Stopping the Reaction and Measurement:

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H2SO4) to each well.
  • The absorbance is read at 450 nm using a microplate reader.

8. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards.
  • The concentration of this compound in the test samples is determined by interpolating their absorbance values from the standard curve.
  • Cross-reactivity is calculated using the IC50 values as previously described.

Visualizations

Competitive ELISA Workflow

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection cluster_readout 5. Readout Coating This compound-BSA conjugate is adsorbed to the microplate well. Blocking Unoccupied sites on the well surface are blocked with an inert protein (e.g., BSA). Coating->Blocking Wash Competition Sample (containing free this compound) and anti-Thalicpureine antibody are added. Free and coated this compound compete for antibody binding. Blocking->Competition Wash Secondary_Ab Enzyme-conjugated secondary antibody is added, which binds to the primary antibody. Competition->Secondary_Ab Wash Substrate Substrate is added, and the enzyme catalyzes a color change. Secondary_Ab->Substrate Wash Readout Absorbance is measured. Signal is inversely proportional to this compound concentration. Substrate->Readout Stop Reaction

Caption: Workflow of a competitive ELISA for this compound detection.

Potential Signaling Pathway Modulation by Aporphine Alkaloids

Signaling_Pathway This compound This compound (Aporphine Alkaloid) Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor Downstream_Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Downstream_Effector Second_Messenger Second Messenger (e.g., cAMP) Downstream_Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory effect) Gene_Expression->Biological_Response

Caption: A generalized signaling pathway potentially modulated by aporphine alkaloids.

Structural Similarity Comparison

Structural_Similarity cluster_aporphines Aporphine Alkaloids This compound This compound (Phenanthrene) Boldine Boldine This compound->Boldine Structural Similarity Glaucine Glaucine This compound->Glaucine Structural Similarity Nuciferine Nuciferine This compound->Nuciferine Structural Similarity Apomorphine Apomorphine This compound->Apomorphine Structural Similarity

Caption: Logical relationship of structural similarity to this compound.

References

Unveiling the Action of Thalicpureine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Thalicpureine, a naturally occurring phenanthrene alkaloid isolated from plants such as Annona purpurea and Fagonia olivieri, has emerged as a compound of interest within the scientific community. While its precise mechanism of action is still under investigation, preliminary evidence suggests potential roles in enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and α-glucosidase. This guide provides a comparative analysis of this compound's potential activities, supported by available data, to aid researchers in drug discovery and development.

Overview of Potential Mechanisms of Action

Initial studies on plant extracts containing this compound have indicated inhibitory effects on two key enzymes:

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.

  • α-Glucosidase: This intestinal enzyme plays a crucial role in the digestion of carbohydrates. By inhibiting α-glucosidase, the breakdown of complex sugars into absorbable monosaccharides is delayed, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic target for the management of type 2 diabetes.

It is important to note that while extracts have shown activity, studies confirming these inhibitory actions for isolated this compound and quantifying its potency (e.g., IC50 values) are not yet available in the public domain. The following sections will delve into what is currently understood and provide a framework for future comparative studies.

Comparative Analysis with Alternative Enzyme Inhibitors

To provide context for researchers, a comparison with established inhibitors of acetylcholinesterase and α-glucosidase is presented below.

Acetylcholinesterase Inhibitors
CompoundTypeMechanism of ActionIC50 (AChE)
This compound Natural AlkaloidPutativeNot Determined
Donepezil SyntheticReversible, non-competitive5.7 - 13.6 nM
Galantamine Natural AlkaloidReversible, competitive0.39 - 1.2 µM
Rivastigmine SyntheticPseudo-irreversible, carbamate1.8 - 4.6 µM
α-Glucosidase Inhibitors
CompoundTypeMechanism of ActionIC50 (α-Glucosidase)
This compound Natural AlkaloidPutativeNot Determined
Acarbose Microbial OriginCompetitive1.1 - 72.8 µM
Miglitol SyntheticCompetitive0.07 - 0.4 µM
Voglibose SyntheticCompetitive0.01 - 0.1 µM

Experimental Protocols for Mechanism Confirmation

To definitively establish the mechanism of action of this compound, the following experimental protocols are recommended.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected at 412 nm.

Protocol:

  • Prepare a solution of acetylcholinesterase in phosphate buffer (pH 8.0).

  • Prepare various concentrations of this compound and a positive control (e.g., Donepezil).

  • In a 96-well plate, add the enzyme solution, followed by the this compound or control solutions.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, acetylthiocholine, and the chromogen, DTNB.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value for this compound.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically at 405 nm.

Protocol:

  • Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8).

  • Prepare various concentrations of this compound and a positive control (e.g., Acarbose).

  • In a 96-well plate, add the this compound or control solutions to the enzyme solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate, pNPG.

  • Incubate the reaction mixture for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value for this compound.

Visualizing the Potential Signaling Pathways and Workflows

To illustrate the potential mechanisms and the experimental approach, the following diagrams are provided.

Acetylcholinesterase_Inhibition_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes This compound This compound This compound->AChE inhibits

Caption: Putative inhibition of acetylcholine hydrolysis by this compound.

Alpha_Glucosidase_Inhibition_Pathway Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase substrate for Glucose Glucose Alpha_Glucosidase->Glucose hydrolyzes to This compound This compound This compound->Alpha_Glucosidase inhibits Experimental_Workflow cluster_AChE Acetylcholinesterase Assay cluster_AlphaGlucosidase α-Glucosidase Assay A1 Prepare AChE and this compound Solutions A2 Incubate Enzyme and Inhibitor A1->A2 A3 Add Substrate (Acetylthiocholine) and DTNB A2->A3 A4 Measure Absorbance at 412 nm A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare α-Glucosidase and this compound Solutions B2 Pre-incubate Enzyme and Inhibitor B1->B2 B3 Add Substrate (pNPG) B2->B3 B4 Stop Reaction and Measure Absorbance at 405 nm B3->B4 B5 Calculate IC50 B4->B5

Comparative Cytotoxicity of Thalictrum Alkaloids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-proliferative effects of alkaloids derived from the Thalictrum genus, offering insights for cancer research and drug development.

While the specific compound "Thalicpureine" did not yield dedicated research in our literature review, the Thalictrum genus is a rich source of diverse alkaloids, many of which have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of representative alkaloids isolated from different Thalictrum species, supported by experimental data from published studies.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected Thalictrum alkaloids against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Alkaloid (Species)Cell LineCell TypeIC50 (µM)Reference
Thalicultratine C (T. cultratum)HL-60Human Leukemia1.06[1][2]
PC-3Human Prostate Cancer-[1][2]
Unnamed Alkaloid 1 (T. foliolosum)H460Human Lung Cancer< 20[3][4][5]
H23Human Lung Cancer< 20[3][4][5]
HTB-58Human Lung Cancer< 20[3][4][5]
A549Human Lung Cancer< 20[3][4][5]
H441Human Lung Cancer< 20[3][4][5]
H2170Human Lung Cancer< 20[3][4][5]
Unnamed Alkaloid 2 (T. foliolosum)H460Human Lung Cancer< 20[3][4][5]
H23Human Lung Cancer< 20[3][4][5]
HTB-58Human Lung Cancer< 20[3][4][5]
A549Human Lung Cancer< 20[3][4][5]
H441Human Lung Cancer< 20[3][4][5]
H2170Human Lung Cancer< 20[3][4][5]

Experimental Protocols

The cytotoxicity of Thalictrum alkaloids is typically assessed using standard in vitro cell viability assays. The following is a generalized protocol based on methodologies reported in the cited literature.

Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The isolated alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

Cytotoxicity Assay (MTT Assay):

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow and Mechanism

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Results Plant Material Plant Material Extraction Extraction Plant Material->Extraction Isolation Isolation Extraction->Isolation Compound ID Compound ID Isolation->Compound ID Compound Treatment Compound Treatment Compound ID->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Values IC50 Values Data Analysis->IC50 Values Cytotoxicity Profile Cytotoxicity Profile IC50 Values->Cytotoxicity Profile

Caption: A simplified diagram illustrating the induction of apoptosis in cancer cells by a cytotoxic Thalictrum alkaloid.

Mechanism of Action: Induction of Apoptosis

Studies on potent Thalictrum alkaloids, such as thalicultratine C, have indicated that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. [1][2]This process is often characterized by key cellular events, including:

  • Cell Cycle Arrest: The alkaloid was found to arrest the cell cycle in the S phase in HL-60 cells. [1]* Loss of Mitochondrial Membrane Potential: A key indicator of the intrinsic apoptotic pathway. [1]* Nuclear Morphological Changes: Confirmation of apoptosis through methods like Hoechst 33258 staining. [1] The ability of these alkaloids to trigger apoptosis in cancer cells makes them promising candidates for further investigation in the development of novel anticancer therapeutics. The diverse chemical structures of alkaloids within the Thalictrum genus offer a valuable platform for discovering new and potent cytotoxic agents.

References

Statistical analysis for comparing the efficacy of Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer agent Thalicarpine with established chemotherapeutic drugs. The objective is to present a clear, data-driven analysis of its efficacy and mechanism of action, supported by experimental protocols and pathway visualizations to aid in research and development.

Comparative Efficacy of Anticancer Agents

DrugCell LineCancer TypeIC50 (µM)
Thalicarpine Ovarian Tumor Line (O-342)Ovarian CancerData Not Available
Doxorubicin PC3Prostate Cancer8.00[2]
A549Lung Cancer1.50[2]
HeLaCervical Cancer1.00[2]
LNCaPProstate Cancer0.25[2]
HepG2Liver Cancer12.18[3]
Cisplatin A549Lung Cancer7.49 - 10.91 (48h-24h)[4]
5637Bladder Cancer1.1 (48h) / 3.95 (72h)[5]
HT-1376Bladder Cancer2.75 (48h) / 7 (72h)[5]
Paclitaxel SK-BR-3Breast Cancer~0.01
MDA-MB-231Breast Cancer~0.005
T-47DBreast Cancer~0.002
Various Lung Cancer Lines (Median)Lung Cancer>32 (3h) / 9.4-25 (24h) / 0.027-5.0 (120h)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key assays used to evaluate the efficacy of anticancer compounds.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Thalicarpine) and control drugs. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,200 rpm for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

Mechanism of Action and Signaling Pathways

Thalicarpine: Induction of Cell Cycle Arrest

Experimental evidence indicates that Thalicarpine exerts its antiproliferative effects by inducing cell cycle arrest. Specifically, it causes an initial block at the G2/M phase of the cell cycle, which is subsequently followed by an arrest in the G1 phase.[5][7]

The G2/M transition is a critical checkpoint that ensures DNA replication is complete and any DNA damage is repaired before the cell enters mitosis. This checkpoint is primarily regulated by the Cyclin B1/CDK1 complex. The G1 checkpoint controls the commitment of a cell to enter the cell division cycle.

The following diagram illustrates a proposed signaling pathway for Thalicarpine-induced cell cycle arrest.

Thalicarpine_Mechanism cluster_G2M G2/M Phase Arrest cluster_G1 G1 Phase Arrest Thalicarpine Thalicarpine CyclinB1_CDK1 Cyclin B1 / CDK1 (Active) Thalicarpine->CyclinB1_CDK1 Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 (Active) Thalicarpine->CyclinD_CDK46 G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition Promotes Mitosis Mitosis G2M_Transition->Mitosis G1_Progression G1 Progression CyclinD_CDK46->G1_Progression Promotes S_Phase S Phase G1_Progression->S_Phase

Caption: Proposed mechanism of Thalicarpine-induced cell cycle arrest.

Alternative Agent: Paclitaxel

Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for mitotic spindle formation and chromosome segregation during cell division, leading to an arrest at the G2/M phase and subsequent apoptosis.[3][8][9]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubule Dynamics (Assembly/Disassembly) Paclitaxel->Microtubules Stabilizes Spindle Mitotic Spindle Formation Paclitaxel->Spindle Disrupts Microtubules->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Alternative Agent: Doxorubicin

Doxorubicin is an anthracycline antibiotic with broad antineoplastic activity. Its primary mechanisms of action include intercalation into DNA, thereby inhibiting topoisomerase II and preventing the relaxation of supercoiled DNA, which is necessary for DNA replication and transcription. Additionally, doxorubicin generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4][7][10][11][12]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Multifaceted mechanism of action of Doxorubicin.

Alternative Agent: Cisplatin

Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by forming covalent adducts with DNA. These adducts create intra- and inter-strand crosslinks, which distort the DNA structure and interfere with DNA replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein.[2][6][13][14][15]

Cisplatin_Mechanism Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Inter-strand Crosslinks) Cisplatin->DNA_Adducts DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage-induced apoptosis by Cisplatin.

References

A Comparative Outlook on the Antibacterial Potential of Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance, natural products remain a crucial source of chemical diversity and therapeutic potential. Thalicpureine, an isoquinoline alkaloid, presents a scaffold of interest. This guide provides a comparative overview of the potential antibacterial spectrum of this compound, benchmarked against established antibiotics. Due to a lack of direct experimental data on this compound's activity, this comparison is based on the documented antibacterial properties of its chemical class, the isoquinoline alkaloids.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of three widely used antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This data serves as a reference for the potential efficacy that would be sought in a new antibacterial agent like this compound.

AntibioticGram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)
Penicillin 0.06 - >256≤0.06 - ≥2[1]
Ciprofloxacin 0.4 - 0.6[2][3][4]0.4[3][4]
Tetracycline Varies (resistance is common)Varies (resistance is common)

Note: The antibacterial activity of isoquinoline alkaloids, the class to which this compound belongs, has been observed against a range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. However, without specific MIC data for this compound, a direct comparison is not possible. The data presented for the known antibiotics is for susceptible strains and can vary significantly based on resistance patterns.

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The two most common methods are the Broth Microdilution and Agar Diffusion assays.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

  • Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth, is prepared and sterilized. The test compound (e.g., this compound) and control antibiotics are serially diluted to various concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count.

  • Inoculation and Incubation: The wells of a microtiter plate are filled with the broth medium containing the serially diluted antimicrobial agents. Each well is then inoculated with the standardized bacterial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for Visible Growth D->E F Determine MIC E->F

Broth Microdilution Experimental Workflow.
Agar Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

  • Plate Preparation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Paper disks containing a known concentration of the test compound or control antibiotic are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions, allowing the antimicrobial agent to diffuse into the agar and inhibit bacterial growth.

  • Data Interpretation: The diameter of the zone of inhibition around each disk is measured. The size of the zone is correlated with the susceptibility of the bacterium to the antimicrobial agent.

Agar_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Agar Plate with Bacterial Lawn A->B C Apply Antimicrobial-impregnated Disks B->C D Incubate at 37°C C->D E Measure Zone of Inhibition D->E F Determine Susceptibility E->F

Agar Diffusion (Kirby-Bauer) Experimental Workflow.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is yet to be elucidated, isoquinoline alkaloids are known to exert their antibacterial effects through various mechanisms. These may include:

  • Inhibition of Cell Wall Synthesis: Some alkaloids can interfere with the enzymes responsible for peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.

  • Disruption of Cell Membrane Integrity: Certain alkaloids can intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Some compounds can bind to DNA or inhibit enzymes like DNA gyrase and topoisomerase, thereby preventing DNA replication and transcription.

  • Inhibition of Protein Synthesis: Alkaloids may bind to bacterial ribosomes, interfering with the process of translation and halting protein production.

Potential_Mechanisms cluster_targets Potential Bacterial Targets This compound This compound CellWall Cell Wall Synthesis This compound->CellWall CellMembrane Cell Membrane This compound->CellMembrane DNASynthesis DNA Replication/ Transcription This compound->DNASynthesis ProteinSynthesis Protein Synthesis This compound->ProteinSynthesis BacterialCellDeath Bacterial Cell Death CellWall->BacterialCellDeath Inhibition CellMembrane->BacterialCellDeath Disruption DNASynthesis->BacterialCellDeath Inhibition ProteinSynthesis->BacterialCellDeath Inhibition

Potential Antibacterial Mechanisms of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The potential antibacterial activity of this compound is inferred from its chemical class and requires direct experimental validation. The provided MIC values for known antibiotics are illustrative and can vary. All laboratory work should be conducted following established safety protocols.

References

In Vivo Pharmacological Effects of Berberine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo pharmacological effects of Berberine, a prominent isoquinoline alkaloid found in various plants, including those of the Thalictrum genus. While the initial focus was on "Thalicpureine," the available scientific literature extensively documents the activities of Berberine, making it a valuable subject for a detailed comparative study. This guide will objectively compare Berberine's performance against established therapeutic agents in preclinical models of inflammation and cancer, supported by experimental data and detailed protocols.

Anti-inflammatory Effects: Berberine vs. Indomethacin

Berberine has demonstrated significant anti-inflammatory properties in vivo.[1][2][3] This section compares its efficacy to Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), in the carrageenan-induced paw edema model, a standard for acute inflammation studies.

Comparative Efficacy in Carrageenan-Induced Paw Edema
ParameterBerberineIndomethacinReference
Animal Model Wistar RatsWistar Rats[1][4]
Induction Agent 1% Carrageenan solution (subplantar injection)1% Carrageenan solution (subplantar injection)[4][5][6][7]
Dosage 25, 75, 125 mg/kg (oral)0.66-2 mg/kg[2][4]
Efficacy Dose-dependent reduction in paw edemaDose-dependent inhibition of paw edema[2][4]
Mechanism of Action Inhibition of COX-2 expression, reduction of PGE2 production, inhibition of AP-1 binding.[1]Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[4]N/A
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the methodology for assessing the anti-inflammatory effects of a test compound in a rat model.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., saline)

    • Berberine (at various doses)

    • Indomethacin (positive control)

  • Drug Administration: Test compounds (Berberine) and the positive control (Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway: Anti-inflammatory Action of Berberine

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) AP1 AP-1 Inflammatory_Stimuli->AP1 Activates Berberine Berberine Berberine->AP1 Inhibits COX2_Gene COX-2 Gene Transcription AP1->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation (Edema, Pain) PGE2->Inflammation G Berberine Berberine PI3K_Akt PI3K/Akt Pathway Berberine->PI3K_Akt Inhibits MAPK MAPK Pathway Berberine->MAPK Inhibits p53 p53 Berberine->p53 Upregulates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK->Cell_Proliferation Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) p53->Cell_Cycle_Progression Arrests Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Progression->Cell_Proliferation G A549_Culture A549 Cell Culture Cell_Harvest Cell Harvest & Preparation A549_Culture->Cell_Harvest Tumor_Inoculation Subcutaneous Injection Cell_Harvest->Tumor_Inoculation Nude_Mice Nude Mice Nude_Mice->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Berberine/Cisplatin/Vehicle) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint & Euthanasia Data_Collection->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

References

A Head-to-Head Comparison of Thalictrum Alkaloid Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of Thalictrum alkaloids, a class of bioactive compounds with significant therapeutic potential, is a critical first step in phytochemical research and drug development. The efficiency and selectivity of the extraction method directly impact the yield and purity of the target compounds, such as Thalicpureine. This guide provides an objective comparison of various extraction techniques for Thalictrum alkaloids, supported by experimental data, to aid researchers in selecting the most suitable method for their objectives.

Comparative Analysis of Extraction Methods

The choice of extraction method involves a trade-off between yield, extraction time, solvent consumption, and environmental impact. Below is a summary of quantitative data from studies on different extraction methods for Thalictrum alkaloids. While specific data for this compound is limited, the data for total alkaloids from Thalictrum species provides a valuable proxy for comparison.

Extraction Method Plant Material Solvent Key Parameters Yield of Total Alkaloids (%) Extraction Time Reference
Acid-Percolation with Membrane Filtration Thalictrum plants0.5-5% Hydrochloric acidPercolation, ultrafiltration, nanofiltration, macroporous resin chromatographyNot specifiedNot specified[1]
Ultrasound-Assisted Extraction (UAE) Thalictrum delavayi0.8% Hydrochloric acidSolid-liquid ratio: 1:12, Sonication Temperature: 50°C2.4654 minutes[2][3]
Conventional Solvent Extraction Thalictrum angustifoliumEthanolFractionation and chromatographyNot specifiedNot specified[4]
Conventional Solvent Extraction Thalictrum speciesMethanol or EthanolReflux or percolationGeneral method, yield not specifiedNot specified[1]

Note: The yields reported are for total alkaloids and may vary depending on the specific Thalictrum species, plant part used, and the precise experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline the protocols for the key extraction methods cited.

1. Acid-Percolation with Membrane Filtration and Resin Chromatography

This method, detailed in a patent, emphasizes purification alongside extraction.[1]

  • Plant Material Preparation: The Thalictrum plant material is crushed into a powder.

  • Extraction: The powdered material undergoes percolation extraction using a 0.5-5% hydrochloric acid solution.

  • Filtration and Concentration: The resulting extract is filtered. The filtered liquid is then subjected to ultrafiltration using a hollow cellulose ultrafilter membrane (molecular weight cut-off 2000-6000 Da). The permeate is then concentrated using a nanofiltration membrane (molecular weight cut-off 100-300 Da).

  • Purification: The concentrated solution is passed through a macroporous resin column. The column is eluted with water.

  • Precipitation and Crystallization: The eluent is collected, and the pH is adjusted to 8-10 with ammonia water to facilitate precipitation. The precipitate is collected by centrifugation.

  • Final Purification: The precipitate is dissolved in methanol by reflux, decolorized with activated carbon, and then subjected to cold crystallization. The resulting crystals are recrystallized with an ethanol solution to obtain the final product.[1]

2. Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimization study for total alkaloid extraction from Thalictrum delavayi.[2][3]

  • Plant Material Preparation: The whole Thalictrum delavayi plant is ground into a powder.

  • Extraction: 20g of the ground powder is added to a 500 mL flask. A 1:12 solid-to-liquid ratio is achieved by adding the appropriate volume of 0.8% hydrochloric acid. The mixture is sonicated for 54 minutes at a constant temperature of 50°C.

  • Isolation: The solution is separated from the plant material. The solvent is then removed, for example, by using a vacuum freeze-dryer, to obtain the crude total alkaloids.

  • Purification (Optional but Recommended): The crude extract can be further purified using D101 macroporous absorption resin.[2]

Modern Extraction Techniques: A Brief Overview

While specific data for Thalictrum is more readily available for the methods above, other modern techniques are widely used for alkaloid extraction and offer significant advantages.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction process. MAE often results in shorter extraction times, reduced solvent consumption, and higher yields compared to conventional methods.[5][6][7][8] Key parameters that influence MAE include the nature of the solvent, temperature, microwave power, and irradiation time.[6]

  • Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[9][10][11] This method is considered a "green" technology due to the use of a non-toxic and environmentally friendly solvent.[10][12] The solvating power of the supercritical fluid can be adjusted by changing the pressure and temperature, allowing for selective extraction.[10] For polar compounds like alkaloids, a polar co-solvent (modifier) is often added to the supercritical CO2.[13]

Visualizing the Extraction Workflow

The following diagrams illustrate the general workflows for conventional and modern alkaloid extraction methods.

Alkaloid_Extraction_Workflow cluster_conventional Conventional Extraction cluster_modern Modern Extraction (e.g., UAE/MAE) A1 Plant Material (Powdered) A2 Maceration or Soxhlet Extraction (e.g., Ethanol) A1->A2 A3 Filtration A2->A3 A4 Solvent Evaporation A3->A4 A5 Crude Alkaloid Extract A4->A5 B1 Plant Material (Powdered) B2 Ultrasound/Microwave Irradiation (Solvent + Energy) B1->B2 B3 Separation (e.g., Centrifugation) B2->B3 B4 Solvent Removal B3->B4 B5 Crude Alkaloid Extract B4->B5

Caption: General workflows for conventional vs. modern alkaloid extraction.

Purification_Pathway Start Crude Alkaloid Extract AcidBase Acid-Base Partitioning Start->AcidBase Chromatography Column Chromatography (e.g., Silica Gel, Macroporous Resin) AcidBase->Chromatography Crystallization Crystallization/ Recrystallization Chromatography->Crystallization PureAlkaloid Purified Thalictrum Alkaloid (e.g., this compound) Crystallization->PureAlkaloid

Caption: A typical purification pathway for Thalictrum alkaloids.

References

Safety Operating Guide

Navigating the Disposal of Thalicpureine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for Thalicpureine necessitates a cautious approach based on established protocols for handling solid chemical compounds with unknown hazard profiles. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when managing waste containing this plant-derived alkaloid.

Currently, a dedicated Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available. In the absence of such specific guidance, this compound waste should be treated as hazardous. The following procedures are based on general best practices for the disposal of unknown or uncharacterized solid laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to ensure adherence to local, state, and federal regulations.

Recommended Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is crucial to prevent potential exposure through inhalation, dermal contact, or eye contact.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, sprays, and airborne particles.
Hand Protection Double gloving: an inner layer of nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber).Provides robust protection against a wide range of potential chemical interactions.
Body Protection A lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes.Protects the skin from accidental contact with the substance.
Respiratory Protection A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV).Protects against the inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Protocol

  • Work in a Controlled Environment : All handling and packaging of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Segregate the Waste : Do not mix this compound waste with other chemical waste streams.[1] It should be collected in a dedicated, properly labeled container.

  • Use Appropriate Containers : Collect solid this compound waste in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[2][3] Plastic containers are often preferred for solid waste.

  • Label the Waste Container : The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The chemical name: "this compound"

    • The quantity of waste.

    • The date of accumulation.

    • The name of the generating laboratory and principal investigator.

  • Store Safely : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3] This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup and Disposal : Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[2][3] Provide them with all available information about the compound.

Chemical and Physical Properties of this compound

While specific disposal data is unavailable, some chemical and physical properties of this compound have been identified:

PropertyValue
Molecular Formula C₂₂H₂₇NO₅
Molecular Weight 385.5 g/mol
Physical Description Solid
Melting Point 196 - 197 °C

Disposal Workflow for Unknown Solid Chemicals

The following diagram illustrates a generalized workflow for the safe disposal of a solid chemical compound with an unknown hazard profile, such as this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood 1. Safety First Collect Collect Solid Waste in a Compatible Container FumeHood->Collect 2. Containment Seal Securely Seal the Container Collect->Seal 3. Secure Label Label as 'Hazardous Waste' with Chemical Name Seal->Label 4. Identify Store Store in Designated Satellite Accumulation Area Label->Store 5. Safe Storage ContactEHS Contact EHS or Certified Waste Disposal Service Store->ContactEHS 6. Professional Disposal Pickup Arrange for Waste Pickup ContactEHS->Pickup 7. Final Step

Caption: General workflow for the disposal of unknown solid laboratory chemicals.

By adhering to these general but stringent guidelines, laboratory professionals can manage the disposal of this compound in a manner that ensures their safety and the protection of the environment, while maintaining compliance with all relevant regulations.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Thalicpureine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel chemical entities like Thalicpureine. As a phenanthrene alkaloid, this compound's specific toxicological properties are not extensively documented.[1] Therefore, a cautious approach, treating it as a potentially hazardous substance, is essential. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling such compounds.

I. Personal Protective Equipment (PPE): Your First Line of Defense

Given the unknown toxicity profile of this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Receiving and Unpacking - Two pairs of chemotherapy-grade nitrile gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles)- Respiratory protection (N95 or higher) if the container is damaged or powder is visible
Weighing and Aliquoting - Two pairs of chemotherapy-grade nitrile gloves- Disposable, low-permeability gown- Goggles- Face shield- Respiratory protection (N95 or higher) within a chemical fume hood or ventilated enclosure
In-Vitro/In-Vivo Dosing - Two pairs of chemotherapy-grade nitrile gloves- Disposable, low-permeability gown- Goggles- Face shield (if splash potential exists)
Waste Disposal - Two pairs of chemotherapy-grade nitrile gloves- Disposable, low-permeability gown- Goggles- Face shield

II. Experimental Protocols: Safe Handling from Receipt to Disposal

Adherence to strict protocols is critical to minimize exposure risk. The following workflows provide step-by-step guidance for key procedures.

A. Receiving and Storing this compound

Unpacking and storing this compound requires a designated area to prevent cross-contamination.

cluster_receiving Receiving Protocol Inspect Package Inspect incoming package for any damage. Don PPE Don appropriate PPE: - 2 pairs of gloves - Gown - Eye protection Inspect Package->Don PPE Unpack in Hood Unpack in a designated chemical fume hood. Don PPE->Unpack in Hood Verify and Label Verify contents against packing slip and label with date of receipt. Unpack in Hood->Verify and Label Store Securely Store in a clearly labeled, secondary container in a secure, ventilated area. Verify and Label->Store Securely Clean Area Decontaminate the unpacking area. Store Securely->Clean Area

Caption: Workflow for safely receiving and storing this compound.

B. Weighing and Solution Preparation

Due to the potential for aerosolization of powdered compounds, all weighing and solution preparation must be conducted within a certified chemical fume hood.

cluster_weighing Weighing and Preparation Protocol Prepare Hood Prepare chemical fume hood with all necessary equipment. Don Full PPE Don full PPE: - 2 pairs of gloves - Gown - Goggles & Face Shield - N95 Respirator Prepare Hood->Don Full PPE Weigh Compound Carefully weigh the required amount of This compound. Don Full PPE->Weigh Compound Prepare Solution Prepare the solution as per protocol. Weigh Compound->Prepare Solution Label and Store Clearly label the final solution and store appropriately. Prepare Solution->Label and Store Decontaminate Decontaminate all surfaces and equipment. Label and Store->Decontaminate

Caption: Step-by-step process for weighing and preparing this compound solutions.

III. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.

Waste Segregation and Disposal Workflow

cluster_disposal Waste Disposal Protocol Waste Generation Waste Generation (e.g., unused compound, contaminated gloves, labware) Segregate Waste Segregate waste into designated, clearly labeled hazardous waste containers: - Solid Waste - Liquid Waste - Sharps Waste Generation->Segregate Waste Solid Waste Solid Waste Container (Contaminated PPE, plasticware) Segregate Waste->Solid Waste Liquid Waste Liquid Waste Container (Unused solutions, rinsates) Segregate Waste->Liquid Waste Sharps Waste Sharps Container (Contaminated needles, scalpels) Segregate Waste->Sharps Waste Store Securely Store waste containers in a secondary containment in a designated hazardous waste accumulation area. Solid Waste->Store Securely Liquid Waste->Store Securely Sharps Waste->Store Securely Arrange Pickup Arrange for pickup by certified hazardous waste disposal vendor. Store Securely->Arrange Pickup

Caption: Logical flow for the segregation and disposal of this compound waste.

IV. Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety office.

  • Isolate: Restrict access to the spill area.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

  • Cleanup: If trained and equipped, use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inwards.

  • Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned up.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of personnel exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

By implementing these comprehensive safety and handling protocols, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of researchers and the integrity of their work. This commitment to safety is the foundation of trustworthy and innovative scientific discovery.

References

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